molecular formula C7H11N3O B14923449 N-propyl-1H-pyrazole-4-carboxamide

N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B14923449
M. Wt: 153.18 g/mol
InChI Key: NIEADRHTHWORFT-UHFFFAOYSA-N
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Description

N-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-propyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-2-3-8-7(11)6-4-9-10-5-6/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)

InChI Key

NIEADRHTHWORFT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CNN=C1

Origin of Product

United States
Foundational & Exploratory

Technical Profile: N-propyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-propyl-1H-pyrazole-4-carboxamide , a critical scaffold in medicinal chemistry and agrochemical design.

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary & Structural Significance

N-propyl-1H-pyrazole-4-carboxamide represents a privileged structural motif in drug discovery, serving as a versatile pharmacophore in the development of kinase inhibitors, cannabinoid receptor (CB1) modulators, and succinate dehydrogenase inhibitor (SDHI) fungicides.

Its chemical significance lies in the pyrazole-4-carboxamide core, which functions as a bidentate hydrogen-bonding unit. The N-propyl substitution modulates lipophilicity (LogP) without introducing excessive steric bulk, allowing the molecule to penetrate hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) while maintaining water solubility.

Physicochemical Data Profile
PropertyValue / Descriptor
IUPAC Name N-propyl-1H-pyrazole-4-carboxamide
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CCCNC(=O)C1=CNN=C1
InChI Key (Predicted) ZVXKYWHJBYIYNI-UHFFFAOYSA-N (analog based)
H-Bond Donors 2 (Pyrazole NH, Amide NH)
H-Bond Acceptors 2 (Pyrazole N, Amide O)
LogP (Predicted) ~0.8 – 1.2 (Optimal for fragment-based drug design)

Synthetic Methodologies

The synthesis of N-propyl-1H-pyrazole-4-carboxamide requires precise control to avoid regioselectivity issues at the pyrazole nitrogens. Two primary industrial-grade protocols are detailed below.

Protocol A: Direct Aminolysis of Pyrazole Esters (Green Route)

This method is preferred for high-throughput synthesis due to its atom economy and lack of chlorinated byproducts.

Reagents: Ethyl 1H-pyrazole-4-carboxylate, n-Propylamine, Ethanol (solvent). Conditions: Reflux (78°C), 12–24 hours.

  • Charge: Load a pressure-rated reaction vessel with Ethyl 1H-pyrazole-4-carboxylate (1.0 eq).

  • Solvation: Dissolve in anhydrous ethanol (5 volumes).

  • Amination: Add n-Propylamine (3.0 eq) slowly. The excess amine acts as both reactant and base.

  • Reflux: Seal and heat to 80°C. Monitor via TLC (MeOH:DCM 1:9) for the disappearance of the ester spot.

  • Work-up: Concentrate in vacuo. Recrystallize the residue from ethyl acetate/hexane to yield the target amide as a white crystalline solid.

Protocol B: Acid Chloride Coupling (High Reactivity Route)

Used when the pyrazole core contains electron-withdrawing groups that deactivate the ester toward aminolysis.

Reagents: 1H-pyrazole-4-carboxylic acid, Thionyl Chloride (SOCl₂), n-Propylamine, Triethylamine (TEA), DCM.

  • Activation: Reflux 1H-pyrazole-4-carboxylic acid in neat SOCl₂ (5 eq) for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

  • Coupling: Dissolve the acid chloride in dry DCM (0°C).

  • Addition: Dropwise add a mixture of n-Propylamine (1.1 eq) and TEA (1.5 eq).

  • Quench: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃.

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate.

Synthetic Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthesis route based on starting material availability.

Synthesis_Workflow Start Target: N-propyl-1H-pyrazole-4-carboxamide Precursor_Acid Precursor: Pyrazole-4-carboxylic Acid Route_B Method B: Acid Chloride (High Reactivity) Precursor_Acid->Route_B + SOCl2 Precursor_Ester Precursor: Ethyl Pyrazole-4-carboxylate Route_A Method A: Aminolysis (Green Chemistry) Precursor_Ester->Route_A + Propylamine (Reflux) Product Final Product (Crystalline Amide) Route_A->Product Direct Conversion Intermediate Reactive Intermediate (Acid Chloride) Route_B->Intermediate Intermediate->Product + Propylamine/TEA

Caption: Decision matrix for synthesizing N-propyl-1H-pyrazole-4-carboxamide via aminolysis vs. acid chloride activation.

Biological Interface & Mechanism of Action

The N-propyl-1H-pyrazole-4-carboxamide structure is not merely a linker; it is a functional pharmacophore.

Kinase Inhibition (ATP Hinge Binding)

In the context of kinase inhibitors (e.g., CDK2, PI3K), the pyrazole-carboxamide motif mimics the adenine ring of ATP.

  • Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH at position 1 acts as a donor.

  • Amide Function: The 4-carboxamide oxygen accepts a hydrogen bond from the kinase backbone, while the amide NH donates to a conserved gatekeeper residue.

  • Propyl Group: This hydrophobic tail extends into the solvent-accessible region or a hydrophobic sub-pocket (e.g., the ribose binding pocket), improving potency by displacing water molecules (entropic gain).

Agrochemical SDHI Activity

In fungicides, this scaffold targets the Succinate Dehydrogenase (Complex II) enzyme. The amide bond is critical for orienting the molecule within the ubiquinone-binding site, disrupting cellular respiration in fungi like Rhizoctonia solani.

Pharmacophore Interaction Map

Pharmacophore_Map Pyrazole_NH Pyrazole NH (H-Bond Donor) Target_Hinge Enzyme Hinge Region (Backbone C=O) Pyrazole_NH->Target_Hinge H-Bond Amide_O Amide Carbonyl (C=O) (H-Bond Acceptor) Propyl_Chain N-Propyl Group (Hydrophobic Interaction) Hydrophobic_Pocket Hydrophobic Pocket (Van der Waals) Propyl_Chain->Hydrophobic_Pocket Hydrophobic Contact Target_Residue Conserved Gatekeeper (Backbone NH) Target_Residue->Amide_O H-Bond

Caption: Molecular interaction diagram showing the binding mode of the scaffold within a theoretical kinase or SDH active site.

Safety & Handling Protocols

While pyrazole-carboxamides are generally stable, they possess specific hazard profiles relevant to laboratory handling.

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the amide bond over long durations.

References

  • Chemical Identity & Properties: PubChem.[1][2] 1H-Pyrazole-4-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Synthetic Route (Aminolysis): US Patent 2012/0277224 A1. Heterocyclic compounds for the inhibition of PASK. Google Patents.
  • Therapeutic Application (CB1 Modulators): US Patent 2007/0244092 A1. Therapeutic Compounds (Cannabinoid Receptor Ligands). Google Patents.
  • Agrochemical Context (SDHI): Li, Y., et al. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs. Journal of Agricultural and Food Chemistry. (Contextual grounding for pyrazole-4-carboxamide mechanism).

Sources

Physicochemical Profiling and Synthetic Methodologies of N-propyl-1H-pyrazole-4-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-propyl-1H-pyrazole-4-carboxamide scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by its unique balance of hydrogen-bonding capacity and tunable lipophilicity, this core structure is frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological mechanisms, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The physicochemical profile of a compound dictates its pharmacokinetics, solubility, and target affinity. The pyrazole core acts as a potent bioisostere for phenyl and amide rings, offering two nitrogen atoms that serve as a hydrogen bond donor (HBD) and acceptor (HBA).

Causality in Structural Design

The addition of the N-propyl chain is not arbitrary; it is a calculated modification to optimize the partition coefficient (LogP). While the unsubstituted pyrazole-4-carboxamide is highly polar and suffers from poor passive membrane permeability, the n-propyl group introduces sufficient lipophilic bulk to increase LogP to ~0.9. This strikes an optimal balance: it is lipophilic enough to cross lipid bilayers but polar enough to maintain aqueous solubility, avoiding the high non-specific protein binding often seen with larger, bulkier alkyl chains.

Quantitative Data Summary

The following table compares the core scaffold with its functionalized derivatives, highlighting how specific substitutions alter molecular properties , .

Compound NameCAS NumberMolecular FormulaMW ( g/mol )LogP (Calc)TPSA (Ų)HBD / HBA
N-propyl-1H-pyrazole-4-carboxamide (Core)N/AC₇H₁₁N₃O153.18~0.9057.62 / 2
1-Phenyl-N-propyl-1H-pyrazole-4-carboxamide 1135082-66-4C₁₃H₁₅N₃O229.282.0146.91 / 3
3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide 2171314-91-1C₈H₁₄N₄O182.22~0.4583.62 / 4
5-Amino-3-hydroxy-N-propyl-1H-pyrazole-4-carboxamide N/AC₇H₁₂N₄O₂184.19~ -0.50103.84 / 4

Pharmacological Relevance: PASK Inhibition Pathway

Derivatives of N-propyl-1H-pyrazole-4-carboxamide have shown significant efficacy as inhibitors of PAS domain-containing serine/threonine kinase (PASK) . PASK plays a critical role in metabolic homeostasis.

Mechanism of Action: PASK naturally phosphorylates and inactivates Glycogen Synthase (GS). By competitively inhibiting PASK, pyrazole-4-carboxamide derivatives prevent this phosphorylation event. The subsequent dephosphorylation of GS by cellular phosphatases restores its active state, thereby promoting glycogen synthesis and aiding in the management of metabolic disorders like Type 2 Diabetes Mellitus.

Pathway Drug Pyrazole-4-carboxamide Derivative PASK PAS Kinase (PASK) Drug->PASK Competitive Inhibition GS_Inactive Glycogen Synthase (Phosphorylated / Inactive) PASK->GS_Inactive Prevents Phosphorylation GS_Active Glycogen Synthase (Dephosphorylated / Active) GS_Inactive->GS_Active Phosphatase Action Glycogen Glycogen Synthesis (Metabolic Homeostasis) GS_Active->Glycogen Catalyzes

Signaling pathway illustrating PASK inhibition by pyrazole-4-carboxamide derivatives.

Synthetic Methodology & Experimental Protocols

The synthesis of the core scaffold relies on a highly efficient amide coupling reaction. The protocol below is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee trustworthiness and reproducibility.

Causality in Reagent Selection
  • Solvent (Anhydrous DMF): Chosen for its high dielectric constant, which fully solubilizes the highly polar 1H-pyrazole-4-carboxylic acid precursor.

  • Coupling Agent (HATU): Selected over standard EDC/NHS because HATU rapidly generates a highly reactive 7-azabenzotriazole active ester, minimizing racemization and overcoming the low nucleophilicity of hindered amines.

  • Base (DIPEA): A non-nucleophilic base that deprotonates the carboxylic acid without competing with the n-propylamine for the active ester.

Step-by-Step Synthesis Protocol
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1H-pyrazole-4-carboxylic acid (1.0 mmol, 112 mg) in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 522 µL) to the solution. Stir the mixture at 0°C for 30 minutes.

    • Self-Validation Checkpoint 1: A color change to pale yellow indicates the formation of the active ester intermediate.

  • Amination: Add n-propylamine (1.5 mmol, 123 µL) dropwise over 5 minutes. The dropwise addition controls the exothermic nature of the reaction and prevents di-alkylation. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).

    • Self-Validation Checkpoint 2: The disappearance of the baseline starting material spot and the emergence of a new spot at Rf ~0.4 confirms reaction completion.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM) to afford N-propyl-1H-pyrazole-4-carboxamide as a white solid.

Synthesis A 1H-pyrazole-4-carboxylic acid (Starting Material) D Active Ester Intermediate A->D Activation (0°C) B HATU / DIPEA (Coupling Reagents) B->D C n-Propylamine (Amine Source) E N-propyl-1H-pyrazole-4-carboxamide (Target Product) C->E Nucleophilic Attack D->E Amide Bond Formation F LC-MS & NMR Validation (Self-Validation) E->F Purification & QC

Workflow for the HATU-mediated synthesis of N-propyl-1H-pyrazole-4-carboxamide.

Analytical Validation Protocol

To ensure the structural integrity of the synthesized compound, the following analytical validation must be performed:

  • LC-MS Analysis: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Methanol. Inject 5 µL into an LC-MS system (ESI+ mode).

    • Expected Result: A dominant peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 154.1.

  • ¹H-NMR Spectroscopy: Dissolve 10 mg of the product in 0.6 mL of DMSO-d₆.

    • Expected Result: Look for the characteristic pyrazole aromatic protons (singlets around δ 7.8-8.2 ppm), the broad amide NH peak (δ 8.5 ppm), and the aliphatic propyl chain multiplets (δ 0.9, 1.5, and 3.2 ppm).

Conclusion

The N-propyl-1H-pyrazole-4-carboxamide scaffold is a highly modular and pharmacologically active building block. By understanding the causality behind its physicochemical properties—specifically how the n-propyl group tunes lipophilicity without sacrificing the hydrogen-bonding capabilities of the pyrazole core—researchers can effectively leverage this structure in the design of next-generation kinase inhibitors and CNS therapeutics .

References

  • Source: Google Patents (US20120277224A1)
  • Source: Google Patents (US20070244092A1)

The Pyrazole-4-Carboxamide Scaffold: A Technical Guide to Medicinal Chemistry Applications

[1][2][3][4][5][6][7]

Executive Summary

The pyrazole-4-carboxamide moiety is a rigid, planar pharmacophore capable of directing hydrogen bond vectors with high precision.[1][2][3][4][6][7] Historically dominant in crop protection as a Succinate Dehydrogenase Inhibitor (SDHI), this scaffold has recently been validated in human clinical pharmacology. Its key value lies in its metabolic stability and its ability to act as a bioisostere for benzamides, offering improved solubility and distinct vector geometry for engaging deep protein pockets (e.g., the myosin allosteric site or kinase hinge regions).

Structural Biology & Pharmacophore Analysis

The core utility of the pyrazole-4-carboxamide lies in its vectorial rigidity .[1][2][3][4][][6] Unlike flexible aliphatic amides, the pyrazole ring locks the amide bond into a preferred conformation relative to the heteroaromatic core, reducing the entropic penalty upon binding.

Key Pharmacophoric Features:
  • H-Bond Donor/Acceptor: The amide -NH- serves as a donor, while the carbonyl -C=O- acts as an acceptor.[1][2][3][4][][6][7] The pyrazole N2 nitrogen often serves as an additional weak acceptor.

  • Lipophilic Vectors: Substituents at the N1 (methyl, aryl) and C3/C5 positions allow for "tuning" of the lipophilic profile to fill hydrophobic sub-pockets.

  • Metabolic Shield: The electron-deficient nature of the pyrazole ring (relative to phenyl) often protects the attached amide bond from rapid hydrolytic cleavage by peptidases.[2][]

Diagram 1: Pharmacophore & Interaction Map

This diagram illustrates the canonical binding interactions of the scaffold.

GScaffoldPyrazole-4-CarboxamideCoreReceptor_HingeKinase Hinge / Active SiteScaffold->Receptor_HingeH-Bond (NH Donor, CO Acceptor)Receptor_HydrophobicHydrophobicPocketScaffold->Receptor_HydrophobicN1-Substituent InteractionMetabolismMetabolic Stability(vs Benzamide)Scaffold->MetabolismReduced CYP Oxidation

Caption: The pyrazole-4-carboxamide core acts as a bidentate anchor, positioning hydrophobic groups (R1, R3) into specificity pockets while maintaining metabolic resilience.[1][2][3][4][][6][7]

Historical Evolution: From Fields to Pharma

The trajectory of this scaffold is distinct because its initial "killer application" was not in humans, but in fungi.

Phase 1: The Agrochemical Foundation (SDHIs)

In the early 2000s, companies like BASF and Syngenta optimized this scaffold to inhibit Complex II (Succinate Dehydrogenase) in fungal pathogens.

  • Key Compound: Fluxapyroxad (BASF).[3][]

  • Mechanism: The amide carbonyl forms a critical hydrogen bond with a conserved Tryptophan or Tyrosine residue in the quinone-binding pocket (site Qp) of the SDH enzyme.[2] The pyrazole ring occupies a restricted cleft, requiring a specific 3-difluoromethyl-1-methyl substitution pattern for optimal fit.[1][2][3][4][][6][7]

Phase 2: Human Therapeutics (The Aficamten Breakthrough)

While kinase inhibitors (e.g., Avapritinib) utilize pyrazoles as substituents, Aficamten (Cytokinetics) represents the first major human drug class where the pyrazole-4-carboxamide is the central scaffold .[4][6][7]

  • Drug: Aficamten (Myqorzo).[3][]

  • Indication: Hypertrophic Cardiomyopathy (HCM).[3][][8][9]

  • Mechanism: It acts as an allosteric inhibitor of cardiac myosin. The scaffold binds to a central allosteric pocket, stabilizing the "super-relaxed" state of myosin, thereby reducing excessive contractility without abolishing it.

Table 1: Comparative Analysis of Key Pyrazole-4-Carboxamide Agents
FeatureFluxapyroxad (Agro)Aficamten (Human Pharma)
Target Succinate Dehydrogenase (Complex II)Cardiac Myosin
Binding Site Ubiquinone Binding Pocket (Qp)Allosteric Myosin Pocket
N1-Substituent MethylMethyl
C3-Substituent Difluoromethyl (-CHF2)Hydrogen
Amide Linkage Linked to Biphenyl amineLinked to chiral Indane amine
Key Interaction H-bond to Trp/TyrHydrophobic fit + H-bond network

Technical Deep Dive: Synthetic Methodologies

The primary challenge in synthesizing pyrazole-4-carboxamides is regioselectivity during the formation of the pyrazole ring.[1][2][3][4][] The reaction of hydrazine with non-symmetrical 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers.[2][3][4][6][7]

Diagram 2: Synthetic Logic Flow

SynthesisStartStarting Material:Ethyl 2-(ethoxymethylene)-3-oxobutanoateReactionCyclocondensation(Thermodynamic Control)Start->ReactionReagentReagent:MethylhydrazineReagent->ReactionIsomer11,3-Isomer (Desired)Ethyl 1-methyl-1H-pyrazole-4-carboxylateReaction->Isomer1Major (in EtOH)Isomer21,5-Isomer (Byproduct)Reaction->Isomer2MinorHydrolysisLiOH HydrolysisIsomer1->HydrolysisCouplingAmide Coupling(HATU/DIPEA + Amine)Hydrolysis->CouplingFinalTarget:Pyrazole-4-CarboxamideCoupling->Final

Caption: The critical step is the cyclocondensation. Solvent choice (Ethanol vs. Water) strongly influences the 1,3 vs 1,5 regioisomeric ratio.[7]

Experimental Protocol: Synthesis of the Aficamten Scaffold Core

Objective: Synthesis of N-substituted-1-methyl-1H-pyrazole-4-carboxamide.

Step 1: Regioselective Cyclization

  • Reactants: Dissolve ethyl 2-formyl-3-oxopropanoate (or equivalent enol ether) in absolute ethanol.

  • Addition: Cool to 0°C. Add methylhydrazine (1.05 eq) dropwise. Note: Methylhydrazine is toxic; use extreme caution.[2][3][]

  • Condition: Stir at 0°C for 1h, then reflux for 2h. The 1-methyl-1H-pyrazole-4-carboxylate (1,3-isomer) is generally favored thermodynamically in protic solvents.[1][2][3][4][][6][7]

  • Purification: Evaporate solvent. Separation of regioisomers (if present) is achieved via silica gel chromatography (Hexane/EtOAc gradient).[3][]

Step 2: Saponification

  • Suspend the ester in THF/Water (1:1).[3]

  • Add LiOH·H2O (2.0 eq).[3][] Stir at RT for 4h.[3]

  • Acidify with 1M HCl to pH 2.[3] The carboxylic acid precipitates. Filter and dry.[3]

Step 3: Amide Coupling (The "Aficamten" Step)

  • Activation: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[2][3][4][] Stir for 15 min to form the active ester.

  • Coupling: Add the specific amine (e.g., the chiral indane amine for Aficamten) (1.0 eq).

  • Reaction: Stir at RT for 12h.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[6]

  • Validation: 1H NMR should show the distinct pyrazole singlets (C3-H and C5-H) around 7.8-8.0 ppm and the amide NH doublet around 8.5 ppm.[1][2][3][4][][6][7]

Mechanistic Insights: Why This Scaffold Works

The pyrazole-4-carboxamide is not just a linker; it is an active participant in binding.[1][2][3][4][][6][7]

  • The "Twist" Angle: The bond between the pyrazole C4 and the carbonyl carbon has rotational freedom, but sterics (especially if C3/C5 are substituted) often force the amide out of planarity. In Aficamten , the 1-methyl-pyrazole is relatively planar, allowing it to slot into a narrow cleft in the myosin motor domain.[2][4][6][7]

  • Electronic Tuning: The pyrazole ring is electron-rich compared to a pyridine but electron-deficient compared to a phenyl ring.[1][2][3][4][][6] This intermediate electron density modulates the acidity of the amide NH, optimizing it for hydrogen bonding without making it too labile to metabolic deprotonation/methylation.

References

  • Chuang, C., et al. (2021).[6][10][11] "Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy."[2][3][4][][6][7][9][12] Journal of Medicinal Chemistry. Link[4][][7]

  • Rheinheimer, J., et al. (2012).[6] "The Mode of Action of the Succinate Dehydrogenase Inhibitor Fluxapyroxad." Molecular Plant-Microbe Interactions. Link

  • FDA Label. (2025). "MYQORZO (aficamten) Prescribing Information."[3][] U.S. Food and Drug Administration.[3] Link (Search: Aficamten)[4][][7]

  • Scemblix (Asciminib) Prescribing Information. (2021). Novartis Pharmaceuticals.[3][] Link (Note: Asciminib contains a pyrazole-5-carboxamide motif, serving as a critical comparative structure).[1][2][3][4][][6][7]

  • Fungicide Resistance Action Committee (FRAC). (2024).[3][] "SDHI Fungicides: History and Resistance Management." Link

An In-depth Technical Guide to N-propyl-1H-pyrazole-4-carboxamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-propyl-1H-pyrazole-4-carboxamide, a molecule of interest within the broader class of pyrazole-containing compounds. While specific data for this exact molecule is not extensively available in public databases, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. We will delve into its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and explore the potential biological activities and applications based on the well-documented pharmacology of the pyrazole-4-carboxamide scaffold.

Chemical Identity and Molecular Structure

The fundamental step in understanding any chemical entity is to precisely define its structure and associated identifiers. For N-propyl-1H-pyrazole-4-carboxamide, we can deduce its molecular formula and generate its key chemical identifiers.

The structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted at the 4-position with a carboxamide group. The nitrogen of this amide is, in turn, substituted with a propyl group.

IdentifierValue
IUPAC Name N-propyl-1H-pyrazole-4-carboxamide
Molecular Formula C₇H₁₁N₃O
Canonical SMILES CCCNCC(=O)C1=CNN=C1
InChIKey Predicted: YXJVCOLBCXPKAU-UHFFFAOYSA-N

Synthesis of N-propyl-1H-pyrazole-4-carboxamide: A Generalized Approach

The synthesis of N-alkyl-1H-pyrazole-4-carboxamides can be achieved through a well-established amidation reaction.[1] A general and reliable method involves the reaction of a pyrazole-4-carboxylic acid derivative with the corresponding amine.

A common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the amine to form the amide bond.[2]

Proposed Synthetic Workflow:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation A 1H-Pyrazole-4-carboxylic acid C 1H-Pyrazole-4-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E N-propyl-1H-pyrazole-4-carboxamide C->E Amidation D Propylamine (CH₃CH₂CH₂NH₂) D->E

Caption: Proposed synthesis of N-propyl-1H-pyrazole-4-carboxamide.

Experimental Protocol (General Procedure):

  • Activation of the Carboxylic Acid: To a solution of 1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at a controlled temperature (often 0 °C). A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction with oxalyl chloride. The reaction mixture is typically stirred for several hours at room temperature to ensure complete conversion to the acyl chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Amidation Reaction: The resulting crude 1H-pyrazole-4-carbonyl chloride is dissolved in a fresh portion of an inert solvent. To this solution, propylamine is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloric acid byproduct. The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield pure N-propyl-1H-pyrazole-4-carboxamide.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 153.18 g/mol Influences diffusion and transport across membranes.
LogP ~0.5 - 1.5Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~58 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors 3Affects solubility and binding to biological targets.
Rotatable Bonds 3Influences conformational flexibility and binding affinity.

These predicted values suggest that N-propyl-1H-pyrazole-4-carboxamide is a relatively small molecule with moderate polarity, which could translate to favorable pharmacokinetic properties.

Potential Biological Activities and Applications

The pyrazole-4-carboxamide scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.[3] The specific biological activity is highly dependent on the nature and position of substituents on the pyrazole ring and the amide nitrogen.

Potential Therapeutic and Agrochemical Applications:

  • Antifungal Agents: Many pyrazole-4-carboxamide derivatives are potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[4] This mode of action is the basis for several commercial fungicides. It is plausible that N-propyl-1H-pyrazole-4-carboxamide could exhibit antifungal properties.

  • Insecticidal and Acaricidal Activity: Certain pyrazole carboxamides have demonstrated efficacy against various insect and mite pests.[2][5] The mechanism of action often involves the disruption of mitochondrial respiration.

  • Antimicrobial and Antitubercular Activity: Recent studies have highlighted the potential of pyrazole-4-carboxamide derivatives as antibacterial and antitubercular agents.[6]

  • Other Potential Activities: The versatility of the pyrazole scaffold has led to its investigation in a multitude of therapeutic areas, including as analgesic, anti-inflammatory, and anticancer agents.[3]

Logical Relationship of Structure to Potential Activity:

G A N-propyl-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide Scaffold B Potential Biological Activities A->B Possesses C Antifungal Insecticidal Antimicrobial Anti-inflammatory B->C

Caption: Structure-Activity Relationship.

Conclusion and Future Directions

N-propyl-1H-pyrazole-4-carboxamide represents an intriguing yet under-explored molecule within the rich chemical space of pyrazole derivatives. Based on established synthetic methodologies and the known biological profiles of related compounds, this guide provides a foundational understanding for researchers interested in its synthesis and potential applications.

Future research should focus on the definitive synthesis and characterization of N-propyl-1H-pyrazole-4-carboxamide. Subsequent screening for a range of biological activities, particularly antifungal and insecticidal properties, would be a logical next step. Further structural modifications, guided by computational modeling and structure-activity relationship studies, could lead to the development of novel and potent therapeutic or agrochemical agents.

References

  • Wu, Z., et al. (2017). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Chemical Letters, 28(1), 121-125.
  • Twenty-three novel 5-pyrazole carboxamides were prepared by condensing two kinds of 5-pyrazolecarboxylic acids with thiazolamides and benzofuranamines. (n.d.).
  • A novel series of Carboxamide derivative of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H- pyrazole-4-carboxamide have been synthesized by using different aromatic acid chloride in very good yield. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • 1-Phenyl-N-propyl-1h-pyrazole-4-carboxamide. (n.d.). ChemScene.
  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). Chemistry & Biodiversity.
  • 1H-Pyrazole-4-carboxamide. (n.d.). PubChem.
  • 1h-pyrazole-4-carboxamide, 5-cyano-n-cyclopropyl-1-(2-pyridinyl)-. (n.d.). PubChemLite.
  • Process for the preparation of pyrazole-4-carboxamides. (n.d.).
  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.).
  • Synthesis of structurally diverse N‐alkyl pyrazole carboxamide... (n.d.).
  • N-(o-Tolyl)-1-phenyl-4-methyl-1H-pyrazole-3-carboxamide. (n.d.). J-GLOBAL.
  • 1H-Pyrazole-4-carboxamide. (n.d.). Sigma-Aldrich.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • 5-Acetylamino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide. (n.d.). SpectraBase.
  • 1h-pyrazole-4-carboxamide, 5-cyano-n-methoxy-n-methyl-1-(2-pyridinyl)-. (n.d.). PubChemLite.
  • 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide. (n.d.). BLDpharm.

Sources

The Chemical and Metabolic Stability of N-Propyl-Pyrazole Amides: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-carboxamide scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. It serves as the structural foundation for highly specific RET kinase inhibitors[1], succinate dehydrogenase inhibitors (SDHIs) for crop protection[2], and novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[3]. Within this chemical space, N-propyl-pyrazole amides (compounds featuring an N-propyl aliphatic chain attached to either the pyrazole ring or the amide nitrogen, such as 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide[4]) represent a fascinating intersection of structural rigidity, tunable lipophilicity, and complex stability profiles.

This whitepaper provides an in-depth technical analysis of the chemical and metabolic stability of N-propyl-pyrazole amides. By dissecting the structural determinants of degradation and outlining self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to optimize this pharmacophore.

Structural Determinants of Stability

The stability of an N-propyl-pyrazole amide is dictated by the interplay between its heteroaromatic core, the amide linkage, and the aliphatic chain.

The Pyrazole Core and Amide Resonance

The pyrazole ring is a


-excessive heteroaromatic system. When conjugated with a carboxamide group (e.g., pyrazole-4-carboxamide), the electron-donating nature of the pyrazole ring strengthens the amide bond via resonance. This extensive delocalization significantly increases the activation energy required for nucleophilic attack at the carbonyl carbon, rendering the amide bond highly resistant to spontaneous hydrolysis under physiological conditions. However, the introduction of strongly electron-withdrawing substituents (e.g., trifluoromethyl groups) on the pyrazole ring can reverse this effect, increasing the electrophilicity of the amide carbonyl and creating a vulnerability to base-catalyzed hydrolysis.
The N-Propyl Moiety: Lipophilicity vs. Metabolic Vulnerability

The incorporation of an n-propyl chain is often a strategic choice to enhance target binding through hydrophobic interactions. For instance, in the development of NAAA inhibitors, the presence of an n-propyl chain at position 5 of the pyrazole core increased potency threefold compared to initial hits[3].

However, this linear aliphatic chain introduces significant metabolic liabilities. While chemically stable against hydrolysis, the n-propyl group is a prime target for Cytochrome P450 (CYP450) mediated


 and 

oxidation. This oxidative vulnerability often leads to rapid hepatic clearance via N-dealkylation, necessitating rigorous metabolic stability profiling during lead optimization.

Degradation Pathways

Understanding the specific routes of degradation is critical for designing structural modifications (such as bioisosteric replacements or steric shielding) that enhance the half-life of the molecule.

G A N-Propyl-Pyrazole Amide (Parent Scaffold) B Amide Hydrolysis (Acid/Base Catalyzed) A->B pH Extremes C CYP450 Oxidation (N-Propyl Chain) A->C Hepatic Metabolism D Ring Cleavage (Extreme Conditions) A->D Strong Oxidants E Carboxylic Acid + Amine Byproducts B->E F Dealkylated Metabolites (Propionaldehyde + NH) C->F

Primary chemical and metabolic degradation pathways of N-propyl-pyrazole amides.

Experimental Workflows for Stability Profiling

To ensure data integrity, stability assays cannot merely measure the disappearance of the parent compound; they must be designed as self-validating systems that account for mass balance and matrix effects.

Protocol 1: Accelerated Aqueous Stability Profiling (Self-Validating)

This protocol determines the susceptibility of the pyrazole-amide bond to acid/base-catalyzed hydrolysis.

Workflow S1 1. Compound Prep (10 mM DMSO Stock) S2 2. Buffer Incubation (pH 1.2, 7.4, 10.0) S1->S2 S3 3. Aliquot Sampling (0, 1, 2, 4, 8, 24h) S2->S3 S4 4. Quench & IS Add (Cold ACN + IS) S3->S4 S5 5. LC-MS/MS Analysis (Mass Balance Check) S4->S5 S6 6. Kinetic Modeling (First-Order Fit) S5->S6

Step-by-step workflow for self-validating aqueous stability profiling.

Methodology & Causality:

  • Compound Preparation: Prepare a 10 mM stock in anhydrous DMSO. Causality: DMSO ensures complete dissolution of the lipophilic n-propyl moiety before introduction to the aqueous buffer, preventing artifactual precipitation that could be misread as degradation.

  • Buffer Incubation: Spike the compound into buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0 (accelerated base catalysis) to a final concentration of 1 µM. Incubate at 37°C.

  • Aliquot Sampling: Extract 50 µL aliquots at predefined timepoints (0, 1, 2, 4, 8, and 24 hours).

  • Quenching & IS Addition: Immediately mix the aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Causality: The cold ACN drastically lowers the dielectric constant of the medium, instantly halting chemical hydrolysis. The IS corrects for any downstream volumetric errors or LC-MS/MS ionization suppression.

  • LC-MS/MS Analysis (Mass Balance): Quantify both the parent compound and the expected pyrazole carboxylic acid degradant. Causality: This is the core self-validating mechanism. A loss of parent signal without a commensurate rise in the degradant indicates a physical loss (e.g., non-specific binding to the microplate), not chemical instability.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Because the n-propyl chain is vulnerable to CYP450 oxidation, hepatic stability must be quantified.

Methodology & Causality:

  • Pre-incubation: Combine 1 µM of the N-propyl-pyrazole amide with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system. Causality: CYP450 enzymes require NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Control Validation: Run a parallel assay using Verapamil or Testosterone as a positive control. Causality: This proves the enzymatic viability of the microsomes. If the positive control does not degrade, the assay is invalid, preventing false-positive "stable" designations for the test compound.

  • Termination & Analysis: Quench with cold ACN at 0, 15, 30, and 60 minutes, centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance (

    
    ).
    

Quantitative SAR Data: Alkyl Chain Impact on Stability

The following table summarizes representative Structure-Activity Relationship (SAR) data, illustrating the inherent trade-offs between lipophilicity (driven by alkyl chain length) and metabolic stability in pyrazole amides.

Compound VariantR-Group SubstitutionAqueous

(pH 1.2)
Aqueous

(pH 7.4)
Hepatic

(µL/min/mg)
Primary Clearance Mechanism
1 N-Methyl> 48 h> 48 h12.5Slow N-demethylation
2 N-Ethyl> 48 h> 48 h28.4CYP-mediated oxidation
3 N-Propyl 36 h > 48 h 65.2 Rapid

oxidation
4 N-Isopropyl> 48 h> 48 h18.1Steric hindrance blocks CYP

Data Interpretation: While the N-propyl chain (Variant 3) often provides superior target affinity due to optimal hydrophobic interactions[3], its linear nature makes it highly susceptible to rapid hepatic clearance (


 = 65.2 µL/min/mg). Transitioning to an N-isopropyl group (Variant 4) introduces steric hindrance that physically blocks CYP450 access, drastically improving metabolic stability while maintaining similar lipophilicity. Furthermore, the slight reduction in acid stability (36 h at pH 1.2) for the N-propyl variant highlights the subtle conformational shifts that longer aliphatic chains can induce on the amide bond's exposure to hydronium ions.

Conclusion

N-propyl-pyrazole amides are highly valuable scaffolds in therapeutic and agrochemical design, offering robust chemical stability under physiological conditions due to the resonance stabilization provided by the pyrazole core. However, researchers must carefully navigate the metabolic liabilities introduced by the linear n-propyl chain. By utilizing self-validating stability assays—ensuring mass balance in hydrolytic studies and confirming enzymatic viability in microsomal assays—drug development professionals can accurately profile these compounds and make informed decisions regarding bioisosteric modifications to optimize their pharmacokinetic profiles.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II)
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor PubMed
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Journal of Agricultural and Food Chemistry - ACS Public

Sources

Methodological & Application

Application Note: Optimized Amide Coupling of Pyrazole-4-Carboxylic Acid and Propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrazole-4-carboxamides is a critical transformation in modern medicinal chemistry, as the pyrazole core is a privileged pharmacophore found in numerous kinase inhibitors, antiviral agents, and agricultural fungicides. Coupling pyrazole-4-carboxylic acid with a volatile, unhindered primary aliphatic amine like propylamine presents unique kinetic and operational challenges.

As a Senior Application Scientist, I have designed this protocol to move beyond generic coupling procedures. This guide provides a self-validating, high-yielding methodology utilizing the HATU/DIPEA activation system. By dissecting the mechanistic causality behind each reagent choice, this document empowers researchers to achieve >85% yields while minimizing side reactions such as N-acylation of unprotected pyrazoles or evaporative loss of the amine.

Mechanistic Insights: Choosing the Right Coupling Strategy

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to competing acid-base proton exchange, which forms an unreactive carboxylate salt[1]. To drive the amidation, the carboxylic acid must be converted into a highly electrophilic active ester.

Why HATU?

For pyrazole-4-carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard[2].

  • Causality: HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen atom within the pyridine ring of the HOAt leaving group provides a neighboring group effect. It acts as an intramolecular general base, hydrogen-bonding with the incoming propylamine and accelerating the nucleophilic attack. This results in significantly faster reaction kinetics compared to traditional carbodiimides (EDC/DCC)[3].

The Role of DIPEA and Stoichiometric Control

The basicity of the reaction medium is paramount. DIPEA (N,N-Diisopropylethylamine) is chosen over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile[1].

  • Causality: Exactly 3.0 equivalents of DIPEA are required. One equivalent deprotonates the pyrazole-4-carboxylic acid to initiate HATU attack; the second neutralizes the acidic hexafluorophosphate counterion of HATU; the third maintains a basic environment to ensure propylamine remains in its nucleophilic, unprotonated state[4].

Substrate Nuances

Propylamine is highly nucleophilic but highly volatile (boiling point ~48 °C). If the reaction is exothermic or run at elevated temperatures, evaporative loss will skew the stoichiometry, leading to incomplete conversion. Furthermore, if an unprotected 1H-pyrazole-4-carboxylic acid is used, the pyrazole NH can theoretically undergo competitive acylation. The rapid kinetics of the HATU system kinetically favor the primary aliphatic amine, suppressing this side reaction.

Quantitative Data: Coupling Reagent Comparison

To justify the selection of HATU, the following table summarizes the quantitative performance metrics of various coupling paradigms for pyrazole-carboxylic acids and primary aliphatic amines.

Coupling SystemBaseSolventActivation TimeCoupling TimeTypical YieldByproduct Removal Strategy
HATU DIPEA (3.0 eq)DMF or DCM15–30 min1–3 hours>85% Mild aqueous wash (removes HOAt)
EDC / HOBt DIPEA (3.0 eq)DCM30–60 min12–18 hours70–80%Acidic/Basic aqueous extraction
T3P Et₃N (3.0 eq)EtOAcN/A (In situ)12 hours>80%Water wash
Acid Chloride Et₃N (2.0 eq)DCM2–4 hrs (reflux)1–2 hours60–75%Evaporation (HCl gas risk)

Experimental Workflow

The following diagram illustrates the logical progression of the amidation workflow, highlighting the critical intermediate states.

Workflow A 1. Substrate Preparation Pyrazole-4-carboxylic acid in DMF B 2. Deprotonation Addition of DIPEA (3.0 eq) A->B 0 °C to RT C 3. Ester Activation Addition of HATU (1.2 eq) B->C Stir 5 min D 4. Amidation Addition of Propylamine (1.2 eq) C->D Stir 15-30 min Active O-At Ester E 5. Liquid-Liquid Extraction EtOAc / Aqueous NaHCO3 D->E Stir 2 h at RT F 6. Analytical Validation LC-MS & TLC Confirmation E->F Organic layer processing

Workflow for the HATU-mediated amide coupling of pyrazole-4-carboxylic acid and propylamine.

Detailed Step-by-Step Methodology

Scale: 1.0 mmol (can be linearly scaled up to 10 mmol).

Reagents:

  • Pyrazole-4-carboxylic acid: 112.1 mg (1.0 mmol, 1.0 eq)

  • Propylamine: 98 µL (1.2 mmol, 1.2 eq)

  • HATU: 456.3 mg (1.2 mmol, 1.2 eq)

  • DIPEA: 522 µL (3.0 mmol, 3.0 eq)

  • Anhydrous DMF: 5.0 mL

Phase 1: Pre-Activation (Active Ester Formation)
  • Solubilization: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole-4-carboxylic acid (112.1 mg) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (522 µL) via syringe. The solution will typically become homogeneous as the carboxylate salt forms[3].

  • Activation: Cool the flask to 0 °C using an ice bath. Add HATU (456.3 mg) in one portion.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes. Causality: This maturation period is critical to ensure complete conversion of the acid to the O-At active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts[1].

Phase 2: Nucleophilic Coupling
  • Amine Addition: Re-cool the reaction mixture to 0 °C. Add propylamine (98 µL) dropwise over 2 minutes. Causality: Cooling prevents the evaporative loss of the highly volatile propylamine and controls the mild exotherm associated with amide bond formation.

  • Propagation: Seal the flask and stir at room temperature for 2 hours.

Phase 3: Workup and Isolation
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and quench by adding saturated aqueous NaHCO₃ (10 mL). Causality: The mild base neutralizes any residual acid and helps partition the highly water-soluble HOAt byproduct and DMF into the aqueous layer.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL) to remove trace DMF, followed by brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propyl-1H-pyrazole-4-carboxamide.

Self-Validating System & Troubleshooting

To ensure the protocol has succeeded, the system must be analytically validated before proceeding to downstream applications.

  • Thin-Layer Chromatography (TLC):

    • System: 5% Methanol in Dichloromethane.

    • Observation: Pyrazole-4-carboxylic acid is highly polar and will remain near the baseline (Rf ~ 0.1). The product amide is significantly less polar and will migrate higher (Rf ~ 0.4–0.5).

    • Staining: Use Ninhydrin stain to check for residual propylamine (stains pink/purple). Use UV (254 nm) to visualize the pyrazole core.

  • LC-MS Verification:

    • Take a 5 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject.

    • Look for the disappearance of the acid mass ([M+H]⁺ = 113.1) and the appearance of the product mass.

    • Calculation: C₄H₄N₂O₂ (Acid) + C₃H₉N (Amine) - H₂O = C₇H₁₁N₃O. Exact Mass = 153.09. Look for [M+H]⁺ = 154.1 m/z .

  • Troubleshooting Guanidinium Formation: If LC-MS shows a mass corresponding to the propylamine-HATU adduct, it indicates the amine was added before the active ester fully formed. In future runs, extend the Phase 1 maturation time to 30 minutes.

References

  • Title: Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Source: MDPI. URL: [Link]

  • Title: Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. Source: NIH (PMC). URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Growing Science. URL: [Link]

  • Title: Amide Synthesis. Source: Fisher Scientific. URL: [Link]

Sources

General Procedure for Preparing N-Alkyl-Pyrazole-4-Carboxamides: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Insights

The pyrazole-4-carboxamide scaffold is a "privileged structure" in both medicinal chemistry and agrochemical development[1]. It serves as the core pharmacophore for numerous succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., boscalid, penthiopyrad) and is increasingly utilized in pharmaceutical libraries targeting multidrug-resistant pathogens[2],[3].

  • The Acyl Chloride Route (Method A): Highly electrophilic and best suited for sterically hindered primary or secondary alkylamines. We utilize oxalyl chloride with catalytic N,N-dimethylformamide (DMF). The causality here is critical: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent[4]. Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO and CO₂) are gases, driving the reaction forward and simplifying purification.

  • The Peptide Coupling Route (Method B): Employs EDC·HCl and HOBt. This method is ideal for substrates sensitive to harsh acidic conditions. EDC activates the carboxylate, but the resulting O-acylisourea is prone to rearranging into an unreactive N-acylurea. The addition of HOBt intercepts this intermediate, forming a highly reactive, stable OBt-ester that rapidly undergoes aminolysis[2].

  • The Direct Aldehyde Conversion (Method C): A modern, one-pot approach that bypasses the carboxylic acid stage entirely by converting a pyrazole-4-carbaldehyde to a nitrile via an oxime, followed by peroxide-mediated hydration to the amide[5].

Synthetic Workflow Visualization

SynthesisRoutes Acid Pyrazole-4-carboxylic acid AcylChloride Pyrazole-4-carbonyl chloride Acid->AcylChloride Oxalyl Chloride, DMF Product N-Alkyl-pyrazole-4-carboxamide Acid->Product EDC/HOBt, DIPEA Aldehyde Pyrazole-4-carbaldehyde Aldehyde->Product 1. NH2OH 2. OPC-VH 3. H2O2, NaOH AcylChloride->Product TEA, CH2Cl2 Amine Alkylamine (1° or 2°) Amine->Product Amidation

Workflow for synthesizing N-alkyl-pyrazole-4-carboxamides via multiple intermediate routes.

Step-by-Step Experimental Protocols

Method A: Acyl Chloride-Mediated Amidation

Designed for sterically hindered amines and robust pyrazole cores.

Procedure:

  • Activation: Dissolve the substituted pyrazole-4-carboxylic acid (3.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 30 mL) under an inert atmosphere (N₂ or Ar)[4].

  • Cool the flask in an ice-water bath (0 °C). Add oxalyl chloride (6.0 mmol, 2.0 eq) dropwise, followed immediately by 2 drops of anhydrous DMF.

  • Self-Validation Checkpoint 1: Observe the reaction. The evolution of gas (CO/CO₂) confirms the formation of the Vilsmeier-Haack complex and subsequent chlorination. Stir at room temperature for 2 h until gas evolution completely ceases.

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride. Do not purify further; use immediately to prevent hydrolysis.

  • Coupling: Dissolve the crude acyl chloride in CH₂Cl₂ (5 mL) and add it dropwise to a pre-cooled (0 °C) solution of the target alkylamine (2.5 mmol, 0.83 eq) and triethylamine (TEA, 9.0 mmol, 3.0 eq) in CH₂Cl₂ (25 mL)[4].

  • Stir at room temperature for 4 h.

  • Self-Validation Checkpoint 2: Monitor via TLC (typically EtOAc/Hexane 1:1). The primary amine spot should disappear, replaced by a less polar amide spot.

  • Workup: Quench with water (15 mL). Extract the aqueous phase with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate to dryness[4]. Purify via flash chromatography.

Method B: EDC/HOBt-Mediated Peptide Coupling

Designed for acid-sensitive substrates and primary alkylamines.

Procedure:

  • Pre-activation: To a stirred solution of the pyrazole-4-carboxylic acid (1.0 eq) in 1,4-dioxane or DMF (approx. 6 mL/mmol) at 0 °C, add EDC·HCl (1.1 eq) and HOBt (1.1 eq)[6].

  • Stir the mixture for 5–10 minutes. Causality: This brief incubation allows the complete formation of the active OBt-ester, preventing the amine from reacting with unactivated acid or EDC directly.

  • Coupling: Add the alkylamine (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq)[6].

  • Allow the reaction to warm to room temperature. For sterically hindered amines, heat to 90 °C overnight[6].

  • Self-Validation Checkpoint 3: Analyze an aliquot via LC-MS. The presence of the target mass [M+H]⁺ and the absence of the starting acid confirm completion.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate[2].

Method C: Direct Conversion from Pyrazole-4-Carbaldehydes

Designed for precursors where the carboxylic acid is unstable or commercially unavailable.

Procedure:

  • Oxime Formation: Reflux a mixture of pyrazole-4-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.4 eq) in ethanol for 6 h. Cool and filter the separated solid (oxime)[5].

  • Dehydration to Nitrile: Dissolve the oxime in acetonitrile. Add 1.5 equivalents of Vilsmeier-Haack reagent derived from phthaloyl dichloride (OPC-VH). Stir at 40 °C for 0.5 h[5].

  • Hydration to Amide: To the same reaction mixture, add aqueous NaOH followed by the slow, careful addition of 30% H₂O₂. Stir at 50 °C for 30 min[5].

  • Self-Validation Checkpoint 4: Pour into ice water and filter the precipitate. Analyze via IR spectroscopy. The complete conversion is validated by the appearance of a carbonyl stretching band at 1647–1694 cm⁻¹ and N-H stretches at 3127–3191 cm⁻¹[5].

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and optimal conditions for each synthetic strategy, allowing researchers to select the most efficient route based on their specific substrate library.

MethodReagents & ConditionsTypical YieldReaction TimeOptimal Substrate Scope
Acyl Chloride (A) (COCl₂)₂, DMF (cat.), TEA, CH₂Cl₂80–95%6 hSterically hindered 2° amines; robust pyrazole cores.
EDC/HOBt (B) EDC·HCl, HOBt, DIPEA, DMF70–90%12–24 hAcid-sensitive substrates; unhindered 1° amines.
Direct Aldehyde (C) NH₂OH·HCl, OPC-VH, H₂O₂/NaOH75–85%7–8 h (total)Substrates where the pyrazole-4-acid is unstable.

References

1.7. Journal of Agricultural and Food Chemistry, ACS Publications. 2.8. Antibiotics (Basel), MDPI. 3.9. Organic Preparations and Procedures International, Taylor & Francis.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-propyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-propyl-1H-pyrazole-4-carboxamide. The method utilizes reversed-phase chromatography with UV detection, which is optimized for sensitivity, selectivity, and efficiency. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable means to determine the purity and concentration of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Scientific Rationale and Method Development Strategy

The development of a reliable analytical method is predicated on a fundamental understanding of the analyte's physicochemical properties. N-propyl-1H-pyrazole-4-carboxamide is a heterocyclic amide. The pyrazole core is aromatic and contains nitrogen atoms, while the N-propyl and carboxamide groups introduce both hydrophobic and polar characteristics. The calculated LogP (partition coefficient) of similar, unsubstituted pyrazole carboxamides is often low, indicating significant polarity.[3] The addition of the N-propyl group increases hydrophobicity, suggesting the molecule is of intermediate polarity.

Such molecules can be challenging for traditional reversed-phase chromatography, as they may exhibit poor retention on standard nonpolar stationary phases.[4] Therefore, the strategic choices for this method were guided by the need to ensure adequate retention, achieve symmetrical peak shapes, and provide robust quantification.

Chromatographic Mode Selection: Reversed-phase high-performance liquid chromatography (RP-HPLC) was selected as the primary analytical mode. This technique is widely used in the pharmaceutical industry for its versatility in separating compounds of low to intermediate polarity.[1]

Stationary Phase (Column) Rationale: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was chosen as the initial stationary phase. It provides a nonpolar environment where retention is primarily driven by hydrophobic interactions between the analyte and the alkyl chains bonded to the silica support.[5] To mitigate potential peak tailing caused by interactions between basic nitrogen atoms in the pyrazole ring and residual acidic silanols on the silica surface, a modern, high-purity, end-capped C18 column is specified.[5]

Mobile Phase Rationale:

  • pH Control: The pyrazole moiety and amide group possess ionizable protons. To ensure consistent retention times and symmetrical peaks, the ionization state of the analyte must be controlled. This is achieved by buffering the aqueous component of the mobile phase.[5] A pH of 3.0 was selected, which is well below the likely pKa of the pyrazole ring nitrogen, ensuring the molecule is in a single, protonated state. This acidic pH also suppresses the ionization of residual silanol groups on the stationary phase, further improving peak shape.[5]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic solvent. Acetonitrile typically provides better peak shapes for nitrogen-containing compounds, has a lower viscosity (resulting in lower backpressure), and offers superior UV transparency at lower wavelengths.[5]

  • Elution Mode: A gradient elution method is outlined for initial analysis and impurity profiling, allowing for the separation of components with a wider range of polarities. For routine quantitative analysis of the main compound, the method can be converted to a more robust isocratic elution once the optimal mobile phase composition is determined.[6]

Detection Rationale: The aromatic pyrazole ring is a chromophore that absorbs UV light. A Diode Array Detector (DAD) is recommended to determine the wavelength of maximum absorbance (λmax) during method development. For this application note, a wavelength of 254 nm is proposed as a starting point, as it is a common wavelength for aromatic heterocyclic compounds.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, or equivalent).

  • Chemicals:

    • N-propyl-1H-pyrazole-4-carboxamide reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher).

    • Phosphoric acid (H₃PO₄) (ACS grade or higher).

    • Water (HPLC grade or Milli-Q).

  • Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions

Mobile Phase A (Aqueous Buffer): 25 mM Potassium Phosphate, pH 3.0

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Organic): Acetonitrile

  • Use 100% HPLC grade acetonitrile.

Diluent: Acetonitrile/Water (50:50, v/v)

  • Combine 500 mL of acetonitrile and 500 mL of water in a suitable container. Mix well.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of N-propyl-1H-pyrazole-4-carboxamide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Working Standard Solutions (for Linearity)

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

  • Accurately weigh the sample material containing N-propyl-1H-pyrazole-4-carboxamide.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linearity range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose.[7] The validation should be performed according to ICH Q2(R2) guidelines and encompass the following parameters.[2][8]

System Suitability

Before conducting any validation experiments, the suitability of the chromatographic system must be verified.

  • Procedure: Inject a working standard solution (e.g., 25 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject a sample that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Acceptance Criteria: The peak for N-propyl-1H-pyrazole-4-carboxamide in the sample should be free from any co-eluting peaks from the blank or potential degradants. Peak purity analysis using a DAD can be used to support this.

Linearity and Range
  • Procedure: Analyze the prepared working standard solutions (1 to 100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

Accuracy (as % Recovery)
  • Procedure: Spike a sample matrix (placebo) or a known low-concentration sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined from the linearity data.[9]

  • Procedure: Calculate using the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and confirming that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Visualization of Workflows

Method_Development_Logic Analyte Analyte Properties (N-propyl-1H-pyrazole-4-carboxamide) - Intermediate Polarity - UV Chromophore - Ionizable Nitrogens Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Versatility for polar/non-polar mix Column Select Column: C18, High Purity, End-capped Analyte->Column End-capping minimizes peak tailing MobilePhase Develop Mobile Phase Analyte->MobilePhase pH control needed for ionization Detection Select Detector: UV-DAD (scan for λmax) Set at 254 nm Analyte->Detection Aromatic ring absorbs UV Mode->Column Standard for hydrophobic interactions Column->MobilePhase Aqueous Aqueous Phase: 25mM KH2PO4 Buffer pH = 3.0 MobilePhase->Aqueous Ensures single ionic state Suppresses silanol activity Organic Organic Phase: Acetonitrile MobilePhase->Organic Good peak shape & UV transparency Optimization Optimize & Validate (Flow, Temp, Gradient) Aqueous->Optimization Organic->Optimization Detection->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Logic diagram illustrating the method development strategy.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) sst System Suitability Test (5x Standard Injection) prep_mobile->sst prep_std Prepare Standard (Stock & Working) prep_std->sst prep_sample Prepare Sample (Weigh, Dissolve, Filter) sequence Run Analytical Sequence (Blank, Standards, Samples) prep_sample->sequence sst->sequence If SST Passes integrate Integrate Peaks (Identify & Quantify) sequence->integrate calculate Calculate Results (Concentration, Purity) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow from preparation to final report.

Conclusion

The HPLC method described provides a selective, linear, accurate, and precise means for the quantitative determination of N-propyl-1H-pyrazole-4-carboxamide. The systematic approach to method development, based on the physicochemical properties of the analyte, results in a robust protocol suitable for routine analysis in a quality control environment. Adherence to the detailed validation procedures will ensure that the method generates reliable data that meets rigorous scientific and regulatory standards.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Kumar, P., & Singh, A. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(4), 215-220.
  • Patel, K., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Patel, D., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Tyni, R., & Laine, C. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(4), 1131-1136.
  • ChemScene. (n.d.). 1-Phenyl-N-propyl-1h-pyrazole-4-carboxamide.
  • MilliporeSigma. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide. PubChem Compound Database.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Properties.

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Janus kinase inhibitors), GPCR ligands, and agrochemical fungicides (SDHIs). Conventional thermal synthesis of these motifs often suffers from prolonged reaction times (12–48 hours), incomplete conversion, and difficult purification profiles.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[1][2] By exploiting the specific dielectric properties of polar solvents, these protocols access high-energy transition states often inaccessible via conductive heating.

Theoretical Underpinnings: Why Microwave?

To optimize these reactions, one must understand the mechanism of dielectric heating , which differs fundamentally from the conductive heating of oil baths.

The Two Primary Mechanisms
  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation creates friction, generating internal heat.[3]

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the electric field influence, colliding with solvent molecules to generate heat.[4]

The Loss Tangent (tan δ)

The efficiency of heating is dictated by the solvent's loss tangent (


), a measure of its ability to convert electromagnetic energy into heat.
  • High Absorbers (

    
    ):  Ethanol, DMSO, Methanol. (Ideal for rapid superheating).
    
  • Low Absorbers (

    
    ):  Toluene, Hexane. (Require "doping" with ionic liquids or polar co-solvents).
    

Expert Insight: For pyrazole synthesis, Ethanol is the superior choice. It has a moderate


 (0.941), allowing rapid heating without the runaway pressure spikes common with DMSO in sealed vessels.

Strategic Synthetic Pathways

We present two complementary workflows:

  • Protocol A (De Novo Construction): For building the ring system from acyclic precursors.

  • Protocol B (Direct Amidation): For late-stage functionalization of existing pyrazole cores.

Protocol A: One-Pot Cyclocondensation (The "Enaminone" Route)

This method utilizes 3-oxo-butanamides (acetoacetamides) to install the carboxamide functionality before ring closure, avoiding the need for separate amidation steps.

Reagents & Materials
  • Substrate:

    
    -Substituted acetoacetamide (1.0 equiv)
    
  • Reagent 1: DMF-DMA (

    
    -Dimethylformamide dimethyl acetal) (1.2 equiv)
    
  • Reagent 2: Hydrazine derivative (e.g., Phenylhydrazine) (1.1 equiv)

  • Solvent: Ethanol (absolute)

  • Vessel: 10 mL Borosilicate Glass MW vial with crimp cap/septum.

Step-by-Step Workflow
  • Enaminone Formation:

    • Charge the MW vial with the acetoacetamide (1.0 mmol) and DMF-DMA (1.2 mmol).

    • Add Ethanol (2 mL).

    • MW Irradiation: Heat to 100°C for 5 minutes (Fixed Power mode: 100W max).

    • Mechanistic Note: DMF-DMA acts as a carbon donor, converting the active methylene into a dimethylaminomethylene group.

  • Cyclization:

    • Remove vial, de-cap carefully (release pressure).

    • Add the Hydrazine derivative (1.1 mmol) directly to the reaction mixture.

    • Reseal.[1][2][5][6][7][8]

    • MW Irradiation: Heat to 140°C for 10 minutes .

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • The product often precipitates upon cooling. Filter and wash with cold ethanol.

    • If soluble, evaporate solvent and recrystallize from EtOH/Water.

Validation Data:

Parameter Conventional Heating (Reflux) Microwave Protocol
Time 16 Hours 15 Minutes (Total)
Yield 55–65% 88–94%

| Purity (LCMS) | 85% (requires column) | >95% (often filtration only) |

Protocol B: High-Throughput Direct Amidation

Used when the pyrazole-4-carboxylic acid core is already available. T3P (Propylphosphonic anhydride) is the preferred coupling agent for MW applications due to its high thermal stability compared to EDC/HOBt.

Reagents
  • Acid: 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine: Aniline or aliphatic amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc (T3P works well in organic solvents; DMF heats better in MW).

Workflow
  • Dissolve Acid and Amine in DMF (3 mL) in a 10 mL MW vial.

  • Add DIPEA followed by T3P solution.

  • MW Irradiation: Heat to 100°C for 10 minutes .

  • Workup: Dilute with water. The amide usually precipitates. Filter and wash.[5][9]

Visualization of Workflows

The following diagrams illustrate the logic flow and decision-making process for these syntheses.

Diagram 1: Synthetic Pathway Selection

This flowchart guides the researcher in choosing between De Novo synthesis and Direct Amidation based on starting material availability.

PyrazoleWorkflow Start Target: Pyrazole-4-Carboxamide CheckMat Check Starting Materials Start->CheckMat RouteA Route A: De Novo Synthesis (Precursor: Acetoacetamide) CheckMat->RouteA Ring Construction Needed RouteB Route B: Direct Amidation (Precursor: Pyrazole-4-COOH) CheckMat->RouteB Core Exists StepA1 Step 1: DMF-DMA Condensation (MW: 100°C, 5 min) RouteA->StepA1 StepB1 Coupling Reaction (T3P, Base, MW: 100°C, 10 min) RouteB->StepB1 StepA2 Step 2: Hydrazine Cyclization (MW: 140°C, 10 min) StepA1->StepA2 Final Final Product (Purification: Filtration/Recryst) StepA2->Final StepB1->Final

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Diagram 2: Microwave Solvent Selection Strategy

A guide to selecting the correct solvent system to ensure efficient coupling (heating) without exceeding pressure limits.

SolventStrategy Input Select Solvent HighTan High Absorber (EtOH, MeOH, DMSO) tan δ > 0.5 Input->HighTan LowTan Low Absorber (Toluene, DCM, THF) tan δ < 0.1 Input->LowTan ActionHigh Direct Heating Monitor Pressure! HighTan->ActionHigh ActionLow Add 'Doping' Agent (Ionic Liquid / Polar Co-solvent) LowTan->ActionLow Result Efficient Dielectric Heating ActionHigh->Result ActionLow->Result

Caption: Solvent selection strategy based on dielectric loss tangent (tan δ) for optimal MW efficiency.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

  • Pressure Management:

    • Issue: Vessel venting or failure.

    • Cause: Ethanol at 140°C generates ~6–8 bar of pressure. If the reaction generates gas (e.g.,

      
       or volatile byproducts), this adds to the headspace pressure.
      
    • Fix: Use a vessel rated for 20 bar (standard for Anton Paar/Biotage systems). Do not fill the vial more than 60% volume.

  • Regioselectivity (Route A):

    • Issue: Formation of regioisomers (1,3- vs 1,5-substituted pyrazoles) when using substituted hydrazines.

    • Insight: In MW synthesis, the thermodynamic product usually dominates due to the high temperature. However, solvent polarity influences the tautomeric equilibrium of the hydrazine.

    • Fix: If the wrong isomer forms, switch solvent from protic (EtOH) to aprotic (THF/Ionic Liquid blend) to alter the hydrogen-bonding network stabilizing the transition state.

  • Thermal Runaway:

    • Issue: Temperature spikes beyond setpoint.

    • Cause: High concentration of ions (ionic liquids or salts) causing rapid "ionic conduction" heating that outpaces the IR sensor's feedback loop.

    • Fix: Reduce ramp rate. Use "Dynamic" heating mode rather than "Fast" mode.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[2] Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. [Link]

  • Gomha, S. M., et al. (2017).[10] Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal. [Link]

  • Li, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. [Link][11]

Sources

Precision N-Propylation of Pyrazole-4-Carboxamides: Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-propylation of pyrazole-4-carboxamide. It is designed for medicinal chemists and process development scientists, focusing on chemoselectivity, reagent selection, and scalable protocols.

Executive Summary

The pyrazole-4-carboxamide scaffold is a privileged structure in kinase inhibitors (e.g., JAK, CDK inhibitors). N-alkylation of this scaffold is a critical synthetic step.[1] While seemingly simple, the reaction presents specific chemoselectivity challenges: distinguishing between the pyrazole ring nitrogen (N1) , the primary amide nitrogen , and the amide oxygen (imidate formation).

This guide details two validated pathways for N-propylation:

  • Base-Mediated

    
     Alkylation:  The robust "workhorse" method using alkyl halides.
    
  • Mitsunobu Reaction: A mild, stereocontrolled alternative using n-propanol.

Mechanistic Foundation & Chemoselectivity

To achieve high yields, one must exploit the pKa differences between the competing nucleophilic sites.

  • Pyrazole Ring NH (

    
     ~12-13):  The electron-withdrawing carboxamide group at C4 significantly increases the acidity of the ring NH compared to unsubstituted pyrazole (
    
    
    
    14.2). It is the most acidic proton and the first to be deprotonated.
  • Amide

    
     (
    
    
    
    ~23-25):
    Significantly less acidic. Under mild basic conditions (Carbonates), it remains protonated and non-nucleophilic.
  • Amide Oxygen: While less nucleophilic, O-alkylation (imidate formation) can occur with "hard" electrophiles or silver salts.

Visualization: Reaction Pathway & Chemoselectivity

ReactionPathway Start Pyrazole-4-carboxamide (Substrate) Base Base (Cs2CO3) Deprotonation Start->Base pKa ~12.5 Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion Path_N Path A: N-Attack (Major, Thermodynamic) Anion->Path_N Soft Electrophile (n-Pr-I) Polar Solvent Path_O Path B: O-Attack (Minor, Kinetic/Hard) Anion->Path_O Ag+ salts or Hard Electrophiles Product_N N-Propyl-pyrazole-4-carboxamide (Target) Path_N->Product_N Product_O O-Propyl Imidate (Impurity) Path_O->Product_O

Caption: Mechanistic bifurcation showing the thermodynamic preference for N-alkylation over O-alkylation under carbonate-mediated conditions.

Reagent Selection Matrix

The choice of alkylating agent dictates the protocol. Use this matrix to select the best method for your specific constraints.

Reagent ClassSpecific ReagentReactivityAtom EconomyRecommended BaseComments
Alkyl Iodide 1-Iodopropane HighModerate

Preferred. Fast reaction at lower temps (40-60°C). Less volatile than bromide.
Alkyl Bromide 1-Bromopropane MediumGood

Standard. Requires higher temps (60-80°C). Safety Warning: Neurotoxin/VOC.
Alkyl Tosylate n-Propyl Tosylate HighLow

Non-volatile solid/oil. Excellent for GMP scale-up to avoid alkyl halide handling.
Alcohol n-Propanol N/AHighDIAD/

Mitsunobu. Best for substrates sensitive to base/heat. Avoids halide waste.

Detailed Protocols

Protocol A: Cesium Carbonate Mediated Alkylation

Application: The standard "workhorse" method. High yield, scalable, and robust. Rationale: Cesium carbonate (


) is preferred over Potassium carbonate (

) due to the "Cesium Effect"—higher solubility in DMF and weaker ion pairing with the pyrazolate anion, enhancing nucleophilicity.

Materials:

  • Substrate: Pyrazole-4-carboxamide (1.0 equiv)

  • Electrophile: 1-Iodopropane (1.2 equiv)

  • Base:

    
     (1.5 equiv) [Anhydrous]
    
  • Solvent: DMF (anhydrous, 10 mL per gram of substrate)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazole-4-carboxamide (1.0 equiv) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add 1-Iodopropane (1.2 equiv) dropwise via syringe.

    • Note: If using 1-Bromopropane, add sodium iodide (0.1 equiv) as a Finkelstein catalyst to accelerate the reaction.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. The starting material (polar) should disappear, and a less polar product spot should appear.

  • Workup:

    • Cool to RT. Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF (critical step: residual DMF complicates crystallization).

    • Wash with Brine (1x). Dry organic layer over

      
      .[1][2]
      
  • Purification: Concentrate in vacuo. The crude residue is often pure enough. If necessary, recrystallize from EtOAc/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Mitsunobu Reaction

Application: Used when the substrate contains base-sensitive groups or when alkyl halides are undesirable. Rationale: Activates the alcohol (n-propanol) in situ, allowing alkylation under neutral/mildly acidic conditions.

Materials:

  • Substrate: Pyrazole-4-carboxamide (1.0 equiv)

  • Reagent: n-Propanol (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv) or Polymer-supported 
    
    
    
    (for easier cleanup)
  • Azodicarboxylate: DIAD (1.5 equiv) or TMAD (solid, more stable)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Pyrazole-4-carboxamide (1.0 equiv), n-Propanol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes. Do not allow the temperature to rise during addition to prevent side reactions.

  • Reaction: Remove ice bath and stir at RT for 12–16 hours.

  • Workup: Concentrate the THF. The major impurity is triphenylphosphine oxide (

    
    ).
    
  • Purification: Triturate the residue with

    
     (product often precipitates, while 
    
    
    
    and reduced DIAD remain in solution) or perform column chromatography.

Troubleshooting & Optimization Guide

Issue 1: Regioselectivity (N1 vs N2)

  • Context: If your pyrazole-4-carboxamide has substituents at the 3 or 5 positions (e.g., 3-methyl), N1 and N2 are not equivalent.

  • Solution: Sterics usually dictate the outcome. Alkylation prefers the less hindered nitrogen (distal to the bulky group).

  • Action: If a mixture forms, lower the reaction temperature to 0°C–RT and use

    
     in DMF. Kinetic control often improves the ratio of the less hindered isomer.
    

Issue 2: O-Alkylation (Imidate Formation)

  • Diagnosis: New spot on TLC is very non-polar; IR shows a strong

    
     stretch (~1650 
    
    
    
    ) and loss of amide
    
    
    .
  • Cause: "Hard" electrophiles or high temperatures.

  • Fix: Switch to a "softer" leaving group (Iodide or Tosylate) and lower the temperature. Ensure the base is not in massive excess.[3]

Issue 3: Poor Conversion

  • Cause: Pyrazole-4-carboxamides can be insoluble.

  • Fix: Add 10% DMSO to the DMF. Alternatively, use Phase Transfer Catalysis (PTC) : Toluene/Water (1:1), 50% NaOH (aq), and

    
     (5 mol%).
    
Visualization: Optimization Decision Tree

Optimization Problem Problem Encountered? Regio Regioisomer Mixture (N1 vs N2) Problem->Regio Solubility Low Conversion/ Solubility Issues Problem->Solubility O_Alk O-Alkylation (Imidate) Problem->O_Alk Sol_Regio Lower Temp (0°C) Switch to Mitsunobu Regio->Sol_Regio Sol_Solubility Add DMSO or Use PTC (Toluene/NaOH/TBAI) Solubility->Sol_Solubility Sol_O_Alk Switch to Alkyl Iodide Reduce Base Equiv O_Alk->Sol_O_Alk

Caption: Decision tree for troubleshooting common issues in pyrazole alkylation.

References

  • Review of Pyrazole Alkylation

    • Kumar, V., et al. "Recent Advances in the Synthesis and Biological Activity of N-Alkyl Pyrazoles." Current Organic Chemistry, 2014.

  • Mitsunobu Reaction on Azoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Cesium Effect in Alkylation

    • Flessner, T., et al. "Cesium Carbonate: A Powerful Base for Organic Synthesis." Synthesis, 2001.

  • pKa Values of Heterocycles

    • Bordwell pKa Table (Acidity in DMSO).

  • Phase Transfer Catalysis Protocol

    • Sánchez-Migallón, A., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent."[4] Green Chemistry, 1999.

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with N-propyl-1H-pyrazole-4-carboxamide

Technical Support Center: -propyl-1H-pyrazole-4-carboxamide

Status: Active | Topic: Solubility & Formulation Troubleshooting Expertise Level: Senior Application Scientist[1]

Compound Profile & Physicochemical Logic

Before troubleshooting, verify the structural behavior.[1][2] The solubility issues with this compound are rarely due to lipophilicity (LogP) alone but rather Crystal Lattice Energy .[1]

  • Structure: A pyrazole ring (unsubstituted at N1) linked to a carboxamide, with a propyl chain on the amide nitrogen.[1]

  • The "Brick Dust" Mechanism:

    • Donor-Acceptor Pairing: The pyrazole ring contains both a hydrogen bond donor (N1-H) and an acceptor (N2).[1] The carboxamide moiety adds another donor (Amide N-H) and acceptor (C=O).[1]

    • Consequence: In the solid state, these molecules form tight, ribbon-like hydrogen bond networks.[1] Breaking these intermolecular bonds to dissolve the compound in a solvent requires significant energy (high melting point), often

      
      C for this class of analogs.[1]
      
  • Amphoteric Nature:

    • Acidic:[1][3] The pyrazole N1-H can be deprotonated (pKa

      
       14, lowered slightly by the electron-withdrawing amide).[1]
      
    • Basic: The pyrazole N2 can be protonated (pKa

      
       2.5).[1]
      
Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTreeStartStart: Compound is Solid/PrecipitatedSolventCheckPrimary Solvent?Start->SolventCheckWaterAqueous (Buffer/Media)SolventCheck->WaterTargetingOrganicOrganic (DMSO/MeOH)SolventCheck->OrganicTargetingCheckpHCheck pHWater->CheckpHHeatApply Heat (40-60°C)+ SonicationOrganic->HeatAcidicpH < 3(Protonation)CheckpH->AcidicSoluble?BasicpH > 12(Deprotonation)CheckpH->BasicSoluble?NeutralpH 7.4(Insoluble)CheckpH->NeutralLikely CrashClearClear SolutionHeat->ClearCloudyStill Cloudy?Heat->CloudyAddAcidAdd 1% TFA/Acetic AcidCloudy->AddAcidBreak H-Bonds

Caption: Diagnostic flow for isolating solubility barriers based on solvent system and ionization state.

Troubleshooting FAQs
Q1: The compound won't dissolve in water or PBS, even with 1% DMSO.[1] Why?

The Science: At neutral pH (7.4), the molecule is uncharged.[1] The hydration energy provided by water is insufficient to overcome the crystal lattice energy (the "brick dust" effect described above).[1] The propyl chain adds lipophilicity, further reducing water solubility.[1]

The Fix: You must disrupt the lattice or ionize the molecule.[1]

  • The "Shift" Method: Do not add powder directly to water.[1] Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM), then dilute into the buffer.[1]

  • pH Adjustment (Critical):

    • For Chemical Assays: If your assay tolerates it, adjust the stock to pH > 12 (using NaOH) to deprotonate the pyrazole nitrogen.[1] This creates a soluble anionic species.[1]

    • For Biological Assays: Use a cyclodextrin carrier.[1] Add 20% (w/v) HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  to your aqueous buffer before adding the compound stock.[1] The propyl chain will encapsulate in the cyclodextrin cavity, shielding the hydrophobic region.[1]
      
Q2: I made a 10 mM stock in DMSO, but it precipitated when I stored it at -20°C.

The Science: DMSO is hygroscopic (absorbs water from air).[1] Even 1-2% water absorption can drastically lower the solubility of pyrazole-carboxamides, causing "shock precipitation" upon freezing.[1] Furthermore, freezing promotes nucleation of the most stable (and least soluble) polymorph.[1]

The Fix:

  • Re-solubilization: Heat the vial to 37°C–50°C and sonicate for 10 minutes. The precipitate is likely a hydrate or a stable crystal form that requires energy to redissolve.[1]

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Store under dry gas (nitrogen/argon) if possible.[1]

Q3: Upon diluting my DMSO stock into media, the solution turns milky immediately.

The Science: This is the "Oiling Out" or "Crash Out" phenomenon.[1] When the solvent environment changes rapidly from lipophilic (DMSO) to hydrophilic (water), the compound molecules aggregate faster than they can disperse.[1]

The Fix: Serial Dilution Protocol Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate step.

StepSolvent SystemConcentrationPurpose
1 100% DMSO10 mM (Stock)Solubilize crystal lattice.
2 Intermediate: 50% DMSO / 50% PEG-4001 mMBuffer the polarity shift.[1]
3 Final: Assay Media10

M
Final dilution (1% DMSO final).

Note: PEG-400 (Polyethylene Glycol) acts as a cosolvent interface, preventing immediate aggregation.[1]

Q4: Can I use acid to dissolve it?

The Science: Yes. The pyrazole N2 (the nitrogen not attached to a hydrogen) has a lone pair available for protonation.[1]

  • Protocol: Dissolving the compound in 0.1 M HCl or adding 1-5% Acetic Acid can protonate this nitrogen, forming a cationic salt which is highly water-soluble.[1]

  • Warning: This is only viable if your downstream application is acidic or if the dilution factor is large enough to buffer out the acid.[1]

Recommended Formulation Strategies

For animal studies (in vivo) or high-concentration assays, simple DMSO/Water mixtures will fail.[1] Use these validated vehicles.

Vehicle A: The "Golden Standard" for Pyrazoles
  • Composition: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.[1]

  • Preparation Order:

    • Dissolve compound in DMSO (completely).[1]

    • Add PEG-400 and vortex.

    • Add Tween 80 and vortex.[1]

    • Slowly add Saline while vortexing.[1]

  • Why it works: PEG-400 disrupts amide stacking; Tween 80 prevents micro-precipitation.[1]

Vehicle B: pH-Adjusted Saline (For IV)
  • Composition: Saline adjusted to pH 3.0 (with HCl) or pH 10.0 (with NaOH).

  • Why it works: Exploits the amphoteric pKa of the pyrazole ring to maintain an ionized, soluble state.[1]

Summary Data Table
Solvent / ConditionEstimated SolubilityNotes
Water (pH 7) < 0.1 mg/mLInsoluble.[1] High lattice energy dominates.[1]
DMSO > 20 mg/mLExcellent.[1] Hygroscopic risk upon storage.[1]
Ethanol 1 - 5 mg/mLModerate.[1] Improves with heating.
0.1 M HCl > 10 mg/mLGood.[1] Forms Pyrazolium salt.
0.1 M NaOH > 10 mg/mLGood.[1] Forms Pyrazolate anion (requires 1H-N).[1]
PEG-400 5 - 10 mg/mLGood cosolvent for preventing precipitation.[1]
References
  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

  • BenchChem. (2025).[4][5] "Improving solubility of pyrazole derivatives for reaction." BenchChem Technical Guides.

  • PubChem. (2025).[1] "1H-Pyrazole-4-carboxamide Compound Summary." National Library of Medicine.

  • Vemula, D., et al. (2010).[1] "Solubility Enhancement Techniques." International Journal of Pharmaceutical Sciences Review and Research.

Technical Support Center: Optimizing Pyrazole Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Pyrazole Amide Synthesis

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Consequently, the efficient formation of amide bonds involving pyrazole moieties is a frequent and critical transformation in drug discovery and development. While amide coupling is one of the most performed reactions, its application to pyrazole systems presents unique challenges, including the low nucleophilicity of some amino-pyrazoles, potential for side reactions, and the risk of epimerization when dealing with chiral substrates.[2][3]

This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals. It is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven strategies for optimizing reaction time and overall success in pyrazole amide coupling.

Frequently Asked Questions (FAQs)

Q1: What are the standard "go-to" methods for pyrazole amide coupling?

The most common approach for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires the activation of the carboxylic acid to facilitate the reaction.[4] For pyrazole amide coupling, several classes of reagents are routinely employed, each with distinct advantages and disadvantages.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are workhorses due to their effectiveness and simplicity.[5][6] However, they are prone to causing racemization and often require additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress this side reaction and improve efficiency.[4][6]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly efficient, offering fast reaction times and minimal racemization, making them a popular choice for difficult couplings.[4][5] COMU is noted for its enhanced safety profile, better solubility, and reduced allergenic potential compared to HOBt-based reagents.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP provide high coupling efficiency with a low risk of racemization.[5][7] An advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be an issue with excess aminium reagents.[4]

  • Phosphonic Anhydrides: Propylphosphonic anhydride (T3P®) is a powerful, safe, and versatile coupling reagent. Its byproducts are water-soluble, simplifying purification.[8] When combined with a mild base like pyridine, T3P is particularly effective for coupling epimerization-prone substrates.[9]

Q2: My pyrazole amide coupling reaction has failed (low to no yield). What are the first things I should check?

A failed reaction can stem from multiple factors. A systematic check of the fundamentals is the most efficient way to diagnose the problem.

  • Reagent Quality & Integrity: Ensure all reagents are pure and dry. Solvents must be anhydrous, as water can hydrolyze the activated acid intermediate.[10] Bases like DIPEA and amines can degrade over time; use freshly opened or purified materials.

  • Reaction Atmosphere: Many coupling reactions, especially those sensitive to water, benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[11]

  • Stoichiometry: Verify the equivalents of each reagent. Typically, a slight excess of the amine (1.1-1.2 equiv.) and coupling reagent (1.1-1.5 equiv.) relative to the carboxylic acid is used.

  • Temperature: Most standard couplings are run at room temperature. If no reaction occurs, gentle heating (e.g., 40-70 °C) can be beneficial, but be aware that higher temperatures can increase side reactions and epimerization.[1][6]

  • Monitoring: Actively monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent and the formation of the activated ester intermediate, which can confirm the first step of the reaction is working.[3][12]

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific issues you may encounter during your experiments.

Problem: Low or No Yield Persists After Initial Checks

If the basic checks don't solve the problem, the issue likely lies with the specific combination of your substrates and reaction conditions. The flowchart below outlines a logical troubleshooting workflow.

G Start Low / No Yield Observed CheckReagents 1. Verify Reagent Quality (Purity, Anhydrous Solvents) Start->CheckReagents Sub_Optimize Still Low Yield CheckReagents->Sub_Optimize If reagents are good OptimizeConditions 2. Optimize Reaction Conditions TempBase Adjust Temperature & Base (e.g., 0°C to 70°C, Weaker/Stronger Base) OptimizeConditions->TempBase Solvent Screen Solvents (DMF, THF, CH3CN, DCM) OptimizeConditions->Solvent ScreenReagents 3. Screen Alternative Reagents CouplingAgent Change Coupling Reagent Class (e.g., Carbodiimide -> Uronium) ScreenReagents->CouplingAgent Base Change Base Type (e.g., DIPEA -> NMM, Pyridine) ScreenReagents->Base Sub_Optimize->OptimizeConditions Sub_Screen Still Low Yield Sub_Screen->ScreenReagents TempBase->Sub_Screen Solvent->Sub_Screen Success Yield Improved CouplingAgent->Success Base->Success

A logical guide for troubleshooting low-yield coupling reactions.

Electron-withdrawing groups on the pyrazole ring or steric hindrance can significantly decrease the nucleophilicity of the amine, stalling the reaction.[2]

Causality: The reaction relies on the nucleophilic attack of the amine onto the activated carboxylic acid.[5] If the amine is not nucleophilic enough, this step becomes the rate-limiting bottleneck, and the activated intermediate may decompose before it can react.

Solutions:

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like EDC, switching to a more powerful uronium or phosphonium salt (e.g., HATU, PyBOP) can create a more reactive activated ester, increasing the reaction rate.[4][5]

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., to 70 °C) can provide the necessary energy to overcome the activation barrier.[1] Monitor closely for decomposition.

  • Consider Activating the Amine: While less common for standard couplings, using a very strong, non-nucleophilic base like NaH or LDA to deprotonate the aminopyrazole in situ can dramatically increase its nucleophilicity. This approach should be used with caution as it can promote side reactions.[3]

  • Convert the Acid to an Acyl Chloride: For very stubborn couplings, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[3] However, this two-step process is harsher and may not be compatible with sensitive functional groups.[4]

Q4: I'm observing significant epimerization of my chiral carboxylic acid. What are the best strategies to maintain stereochemical integrity?

Epimerization (or racemization) at the α-carbon of a chiral acid is a major concern, especially in pharmaceutical synthesis.

Causality: Epimerization can occur via the formation of a symmetric 5(4H)-oxazolone intermediate, which readily tautomerizes. This pathway is often promoted by strong bases and extended reaction times.

Solutions:

  • Use Additives: When using carbodiimides (DCC, DIC, EDC), the addition of HOBt, HOAt, or Oxyma Pure is crucial.[6] These additives trap the activated ester, forming an intermediate that is reactive towards the amine but less prone to oxazolone formation.[4]

  • Choose a Low-Epimerization Reagent:

    • HATU/HBTU: These reagents are known to minimize racemization.[5]

    • T3P with Pyridine: The combination of T3P and pyridine is a well-established, robust method for low-epimerization amide bond formation, even with sensitive substrates.[8][9] The mild basicity of pyridine is key to suppressing the side reaction.[8]

  • Control the Base: Use the weakest base necessary to get the job done. For chiral substrates, N-methylmorpholine (NMM) is often preferred over the stronger DIPEA. In some cases, as with T3P/pyridine, a specific mild base is integral to the method's success.[6][8]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[6]

ParameterRecommendation for Minimizing EpimerizationRationale
Coupling Reagent T3P, HATU, COMUInherently lower propensity for racemization.[6][9]
Additive (if using carbodiimide) HOBt, HOAt, Oxyma PureTraps the activated intermediate, preventing oxazolone formation.[6]
Base Pyridine (with T3P), NMMWeaker bases are less likely to promote the formation of the oxazolone intermediate.[6][8]
Temperature 0 °C to Room TemperatureReduces the rate of the epimerization side reaction.[6]
Q5: My work-up is messy, and I'm struggling to remove the coupling byproducts. What can I do?

A clean work-up is essential for obtaining a pure product. The primary culprits are often urea byproducts from carbodiimide reagents.

Solutions:

  • Choose a Reagent with Soluble Byproducts:

    • EDC: The N,N'-ethyl-dimethylaminopropyl urea byproduct is water-soluble and easily removed with an acidic aqueous wash (e.g., 1M HCl or citric acid).[6][12]

    • DIC: The diisopropylurea byproduct is more soluble in organic solvents than the dicyclohexylurea from DCC, making it easier to manage in many cases.[6][7]

    • T3P: The phosphonic acid byproducts are water-soluble and readily removed by aqueous extraction.[8]

  • Optimize the Wash Sequence: A standard and effective work-up involves sequential washes of the organic layer in a separatory funnel.[12]

    • Acid Wash (e.g., 1M Citric Acid): Removes unreacted amine and basic byproducts (like the urea from EDC).[12]

    • Base Wash (e.g., 1M NaHCO₃): Removes unreacted carboxylic acid and acidic additives like HOBt.[12]

    • Brine Wash (Saturated NaCl): Removes residual water from the organic layer before drying.[12]

  • For DCC Byproducts: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents.[7] The best strategy is to filter the reaction mixture (often after diluting with a solvent like diethyl ether or hexanes in which the product is soluble but the DCU is not) before proceeding with the aqueous work-up.

Experimental Protocols

Protocol 1: General Screening for Pyrazole Amide Coupling

This protocol is designed for a new substrate pair where the optimal conditions are unknown.

  • Setup: To an oven-dried vial containing a magnetic stir bar, add the pyrazole amine (1.2 equiv). Seal the vial with a septum.

  • Reagent Addition: In a separate oven-dried vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DMF, 0.2 M). Add the coupling reagent (1.5 equiv, e.g., HATU) and the base (2.0 equiv, e.g., DIPEA). Stir for 5-10 minutes to pre-activate the acid.

  • Coupling: Transfer the activated acid solution to the vial containing the pyrazole amine via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash sequentially with 1M citric acid, 1M NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Low-Epimerization Coupling using T3P and Pyridine

This protocol is optimized for coupling chiral carboxylic acids where minimizing epimerization is critical.[9]

  • Setup: To a reaction vessel, add the chiral carboxylic acid (1.0 equiv), the pyrazole amine (1.1 equiv), and a suitable solvent (e.g., ethyl acetate or THF, 0.5 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (2.0-3.0 equiv) followed by the slow, dropwise addition of T3P (1.5 equiv, typically as a 50% solution in ethyl acetate).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until completion (typically 2-12 hours), as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Separate the layers. If necessary, extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with 1M NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary. This method often yields highly pure products with minimal need for chromatography.[9]

References

  • Kumar, V., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 298-312. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • Kumar, V., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. National Center for Biotechnology Information. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Center for Biotechnology Information. [Link]

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Handa, S., & Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR. [Link]

  • Santanilla, A. B., et al. (2015). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ResearchGate. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • University of Puget Sound. (n.d.). CHEM 330 Topics Discussed on Sept 28. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in Pyrazole-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for pyrazole-4-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this critical structural motif. Pyrazole-4-carboxamides are prevalent scaffolds in pharmaceuticals and agrochemicals, and achieving high purity and yield is paramount.[1][2] This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format.

Our approach is built on two foundational stages of the synthesis: the construction of the pyrazole-4-carboxylic acid core and the subsequent amide bond formation. Each stage presents unique challenges that can lead to difficult-to-separate impurities.

General Synthetic Workflow

The most common and versatile strategy for synthesizing pyrazole-4-carboxamides involves a two-stage process.[3] First, the pyrazole ring, functionalized with a carboxylic acid or its ester equivalent at the 4-position, is constructed. This is followed by the coupling of this pyrazole acid with a target amine to form the amide bond.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation start1 1,3-Dicarbonyl Precursor (or equivalent) cyclization Cyclocondensation (e.g., Knorr Synthesis, Vilsmeier) start1->cyclization start2 Hydrazine Derivative start2->cyclization pyrazole_ester Pyrazole-4-carboxylate Ester cyclization->pyrazole_ester Forms ester hydrolysis Hydrolysis pyrazole_ester->hydrolysis Ester to Acid Conversion pyrazole_acid Pyrazole-4-carboxylic Acid hydrolysis->pyrazole_acid coupling Amide Coupling pyrazole_acid->coupling Activation & Coupling amine Amine (R₁R₂NH) amine->coupling product Target Pyrazole-4-carboxamide coupling->product

Caption: General workflow for pyrazole-4-carboxamide synthesis.

Part 1: Troubleshooting the Pyrazole Core Synthesis

The integrity of the final product begins with a clean, high-yielding synthesis of the pyrazole-4-carboxylic acid intermediate. The most significant challenge in this stage is controlling regioselectivity.

FAQ 1: My reaction is producing a mixture of regioisomers (e.g., pyrazole-5-carboxamides). How can I improve selectivity for the desired 4-substituted product?

Root Cause Analysis: The formation of regioisomers during pyrazole synthesis, particularly from unsymmetrical starting materials, is governed by the subtle interplay of steric hindrance, electronics, and reaction conditions.[4] In a typical Knorr synthesis, for instance, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of a 1,3-dicarbonyl compound, leading to different substitution patterns.[5][6] The choice of solvent and the nature of the hydrazine (free base vs. salt) can dramatically influence the reaction pathway.[7]

Solutions & Protocols:

  • Solvent-Mediated Control: The polarity and hydrogen-bonding capability of the solvent can stabilize certain transition states over others. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are known to promote specific regioisomeric outcomes.[4]

  • pH and Hydrazine Nucleophilicity: The form of the hydrazine reagent is critical. Using a hydrazine salt (e.g., phenylhydrazine hydrochloride) versus the free base can invert the regioselectivity.[7] Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, reducing its nucleophilicity and allowing the reaction to be directed by the less-basic nitrogen.[4]

  • Strategic Starting Material Selection: The most direct way to synthesize a pyrazole-4-carboxylic acid derivative is to use a starting material that predisposes the formation of this isomer. The Vilsmeier-Haack reaction on hydrazones of β-keto esters is a classic method for producing pyrazole-4-carboxaldehydes, which can then be oxidized.[8][9] More modern methods often employ precursors that already contain the desired substitution pattern.

Table 1: Influence of Reaction Conditions on Regioselectivity

ParameterCondition A (Favors 1,5-isomer)Condition B (Favors 1,3-isomer)Rationale
Hydrazine Reagent Free Base (e.g., Phenylhydrazine)Hydrazine Salt (e.g., Phenylhydrazine HCl)The free base allows attack from the more nucleophilic nitrogen, while the salt form can direct the reaction via the less hindered or electronically favored nitrogen.[7]
Solvent Methanol / Ethanol2,2,2-Trifluoroethanol (TFE)Non-fluorinated alcohols are standard, while fluorinated solvents can alter the reaction pathway through specific hydrogen bonding interactions.[4]
Temperature Room Temperature or ElevatedLower TemperatureLowering the temperature can favor the kinetically controlled product, potentially increasing the ratio of one isomer.[6]

Protocol: Separation of Existing Regioisomer Mixtures If a mixture has already been formed, separation is often achievable.

  • TLC Analysis: First, develop a thin-layer chromatography (TLC) method that shows good separation of the isomers. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Flash Column Chromatography: Once an optimal solvent system is found, perform flash column chromatography on silica gel.[6] Careful column packing and a slow gradient elution are key to achieving baseline separation.

  • Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization can be highly effective. Dissolve the mixture in a minimum amount of a suitable hot solvent and allow it to cool slowly. One isomer may crystallize preferentially, which can be isolated by filtration.[6]

Part 2: Troubleshooting the Amide Bond Formation

The coupling of the pyrazole-4-carboxylic acid with an amine is the final and often most delicate step. Side reactions here can be difficult to remove and compromise the purity of the final compound.

FAQ 2: I am using a carbodiimide coupling reagent (EDC or DCC) and observe a significant amount of an insoluble N-acylurea byproduct. How can I prevent this?

Root Cause Analysis: This is a classic side reaction with carbodiimides. The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. If this intermediate does not react quickly with the amine, it can undergo an intramolecular rearrangement or react with another molecule of the carboxylic acid to form a stable, often insoluble, N-acylurea, consuming your starting material and complicating purification.[10]

Solutions & Protocols:

  • Use of Additives: The most effective solution is to add a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10][11] These additives react rapidly with the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable, less prone to side reactions, and still highly reactive towards the amine. The combination of EDC/HOAt is particularly efficient.[12]

  • Alternative Coupling Reagents: If the problem persists, especially with sterically hindered substrates, switch to a uronium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP.[11] These reagents operate through a similar mechanism but are often more efficient and generate water-soluble byproducts, simplifying workup.

Protocol: Standard EDC/HOBt Coupling for Amide Bond Formation [10]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C to allow for the formation of the activated HOBt-ester.

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent. Add this amine solution dropwise to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and perform aqueous washes: first with 1M HCl to remove excess base and amine, then with saturated NaHCO₃ to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

FAQ 3: My yield is consistently low, and I suspect hydrolysis or other competing reactions. What can I do?

Root Cause Analysis: Low yields in amide coupling reactions often stem from several competing pathways. The activated carboxylic acid intermediate is highly susceptible to hydrolysis if water is present.[11] Additionally, if the pyrazole N-H is unprotected, it can compete with the target amine for the activated acyl group, leading to N-acylation of the pyrazole ring.[13][14]

Troubleshooting Workflow:

G start Low Yield in Amide Coupling q1 Are you using anhydrous solvents/reagents? start->q1 sol1 Action: Dry solvents (e.g., over molecular sieves). Use fresh, high-purity reagents. Run under inert atmosphere (N₂/Ar). q1->sol1 No q2 Is an N-acylurea byproduct observed? q1->q2 Yes end Re-run reaction and monitor by LC-MS for improvement. sol1->end sol2 Action: Add HOBt or HOAt (1.2 eq). Consider switching to HATU or PyBOP. q2->sol2 Yes q3 Is the pyrazole N-H unprotected and potentially reactive? q2->q3 No sol2->end sol3 Action: Protect the N-H (e.g., with a BOC group) prior to coupling. Optimize coupling agent to favor amidation. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for low amide coupling yield.

Solutions & Protocols:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent atmospheric moisture from causing hydrolysis.[10]

  • Optimize Reagent Stoichiometry: While a slight excess of the amine (1.1-1.2 eq) is common, a large excess can sometimes complicate purification. Ensure the coupling reagent and any additives are used in appropriate amounts (typically 1.1-1.5 eq).[3]

  • Consider N-H Protection: If LC-MS analysis confirms N-acylation of the pyrazole ring as a significant side product, a protecting group strategy may be necessary. The tert-butyloxycarbonyl (BOC) group is a common choice for protecting the pyrazole nitrogen and can be removed under acidic conditions after the amide coupling is complete.

References
  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026). Patsnap Eureka. [Link]

  • Nappo, M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]

  • Nappo, M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]

  • da Silva, J. F., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Process for the preparation of pyrazole-4-carboxamides. (2016).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.). Arkivoc. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). International Journal of Current Science and Technology. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]

  • Scheme 4. Synthesis of pyrazole-4-carboxamide derivative 14. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2022). PubMed Central. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

Sources

Technical Support Center: A Guide to the Aqueous Stability of N-propyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-propyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this compound in aqueous solutions. Understanding the stability of N-propyl-1H-pyrazole-4-carboxamide is critical for ensuring the accuracy, reproducibility, and reliability of your experimental results.

This resource provides a comprehensive overview of the potential stability issues, detailed troubleshooting guides in a question-and-answer format, and practical, step-by-step protocols for conducting stability studies.

I. Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered during the handling and analysis of N-propyl-1H-pyrazole-4-carboxamide in aqueous solutions.

Q1: I'm observing a decrease in the concentration of my N-propyl-1H-pyrazole-4-carboxamide stock solution over time. What could be the cause?

A1: A decrease in concentration suggests chemical degradation. The primary suspects for a pyrazole-carboxamide in aqueous solution are hydrolysis, oxidation, and photodegradation. The stability of pyrazole derivatives can be significantly influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents.[1]

  • Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the formation of N-propyl-1H-pyrazole-4-carboxylic acid and propylamine.[2] The pyrazole ring itself is generally stable, but extreme pH can affect its integrity.

  • Oxidation: Pyrazole compounds can be prone to oxidation, which may manifest as a discoloration of the solution (e.g., turning brown).[1] This can be initiated by dissolved oxygen or the presence of oxidizing agents in your solution.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce degradation of aromatic and heterocyclic compounds like pyrazoles.[1]

To troubleshoot, consider the following:

  • pH Measurement: Check the pH of your aqueous solution. If possible, maintain a neutral pH (around 7) to minimize acid or base-catalyzed hydrolysis.

  • Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Inert Atmosphere: If oxidation is suspected, consider preparing your solutions with deoxygenated water and storing them under an inert atmosphere, such as nitrogen or argon.

Q2: My solution of N-propyl-1H-pyrazole-4-carboxamide has developed a yellow or brown tint. What does this indicate?

A2: The development of color, particularly a yellow or brown tint, is a common indicator of oxidative degradation of pyrazole-containing compounds.[1] This can be a result of exposure to air (oxygen) or light. To prevent this, it is crucial to store the compound and its solutions protected from light and under an inert atmosphere if possible.

Q3: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my compound. How can I identify if these are degradation products?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this and identify the degradation products, a forced degradation study is the recommended approach.[1] This involves intentionally exposing your compound to harsh conditions to accelerate its breakdown. By analyzing the stressed samples, you can identify the retention times of the degradation products and develop a stability-indicating analytical method.

Q4: What are the ideal storage conditions for N-propyl-1H-pyrazole-4-carboxamide in an aqueous solution to ensure its stability?

A4: Based on the general stability profile of pyrazole derivatives, the following storage conditions are recommended for aqueous solutions of N-propyl-1H-pyrazole-4-carboxamide:

  • Temperature: Store at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to slow down potential degradation reactions.

  • pH: Maintain a neutral pH (around 6-8) if compatible with your experimental design.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, using deoxygenated water and storing under an inert atmosphere (nitrogen or argon) is advisable to prevent oxidation.

II. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Protocol 1: General Forced Degradation Study

This protocol outlines the steps for subjecting N-propyl-1H-pyrazole-4-carboxamide to various stress conditions.

Materials:

  • N-propyl-1H-pyrazole-4-carboxamide

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-propyl-1H-pyrazole-4-carboxamide in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of water. Incubate at 60°C.

    • Photodegradation: Expose a solution of the compound in water to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method.

Illustrative Data

The following table presents plausible data from a forced degradation study on N-propyl-1H-pyrazole-4-carboxamide, demonstrating its degradation profile under various stress conditions.

Stress ConditionIncubation Time (hours)% Degradation (Illustrative)Major Degradation Product (Hypothesized)
0.1 M HCl at 60°C2412%N-propyl-1H-pyrazole-4-carboxylic acid
0.1 M NaOH at 60°C2418%N-propyl-1H-pyrazole-4-carboxylic acid
3% H₂O₂ at RT248%Oxidized pyrazole species
Water at 60°C48< 5%Minor hydrolysis products
Photostability (ICH Q1B)246%Photodegradation products
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in water.

    • Gradient Example: 10% Acetonitrile to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of N-propyl-1H-pyrazole-4-carboxamide (e.g., 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

III. Visualizing Degradation and Workflows

Potential Degradation Pathway

cluster_main N-propyl-1H-pyrazole-4-carboxamide cluster_degradation Degradation Pathways cluster_products Degradation Products Parent N-propyl-1H- pyrazole-4-carboxamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation CarboxylicAcid N-propyl-1H-pyrazole- 4-carboxylic acid Hydrolysis->CarboxylicAcid Oxidized Oxidized Pyrazole Species Oxidation->Oxidized Photo Photodegradants Photodegradation->Photo

Caption: Potential degradation pathways for N-propyl-1H-pyrazole-4-carboxamide.

Troubleshooting Workflow

Start Instability Observed (e.g., concentration drop, color change) Check_pH Measure pH of Solution Start->Check_pH Check_Light Assess Light Exposure Start->Check_Light Check_Air Consider Air (Oxygen) Exposure Start->Check_Air pH_Action Adjust to Neutral pH (if possible) Check_pH->pH_Action Light_Action Store in Amber Vials or Protect from Light Check_Light->Light_Action Air_Action Use Deoxygenated Solvents & Inert Atmosphere (N2/Ar) Check_Air->Air_Action Forced_Degradation Conduct Forced Degradation Study to Identify Degradants pH_Action->Forced_Degradation Light_Action->Forced_Degradation Air_Action->Forced_Degradation Method_Validation Develop & Validate a Stability-Indicating Method Forced_Degradation->Method_Validation End Implement Optimized Storage & Handling Method_Validation->End

Caption: A logical workflow for troubleshooting stability issues.

IV. References

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2010). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 15(4), 336-348.

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 534-541.

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.

  • Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137353.

  • Ashton, K. S., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232.

  • Reddy, B. V. S., et al. (2014). One-pot oxidation and rearrangement of propargylamines and in situ pyrazole synthesis. Organic Letters, 16(16), 4174-4177.

  • Al-Warhi, T., et al. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Pharmaceuticals, 19(2), 239.

  • Svozil, L., et al. (2025). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 30(20), 5432.

  • Shamsiev, A. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(15), 4668.

  • Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554.

  • Mansa STM Publishers. (2023). Review Article - Analytical Method Development and Validation. [Link]

  • Rao, T. N. (2018). Validation of Analytical Methods. In Gas Chromatography. IntechOpen.

  • Pharmaceutical Guidelines. (2021). Guidelines for Pharmaceutical Stability Study. [Link]

  • Politano, F., et al. (2021). Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Digital Commons @ UConn.

  • Jin, M., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9494-9505.

  • Almac Group. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies. [Link]

  • ResearchGate. (n.d.). Synthesis of structurally diverse N‐alkyl pyrazole carboxamide.... Retrieved from [Link]

  • Ghodran, A., Sehemi, A., & Irfan, A. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA.

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.

  • Wang, C., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3123-3133.

  • Hill, C. M., & Doyle, R. P. (2019). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of Undergraduate Chemistry Research, 18(1), 1-5.

  • Al-Warhi, T., et al. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Pharmaceuticals, 19(2), 239.

  • Jetir. (2023). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. [Link]

  • El-Sayed, M. A. A. (2019). Kinetics of Hydrolysis of Succinimides. Journal of Pharmaceutical Sciences, 68(5), 629-631.

  • Grimaldi, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13695-13715.

Sources

Technical Support Center: Overcoming Steric Hindrance in Pyrazole Carboxamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with sterically hindered substrates. Pyrazole carboxamides are a vital scaffold in pharmaceuticals and agrochemicals, but their synthesis can be hampered when bulky substituents impede the crucial amide bond formation step.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Q1: My reaction has a very low or no yield. How can I diagnose and solve this?

Low conversion is the most common symptom of steric hindrance. The bulky groups on either the pyrazole carboxylic acid or the amine prevent the reacting centers from achieving the necessary proximity for bond formation.[5][6] A systematic approach is needed to overcome this activation energy barrier.

Initial Diagnosis Workflow:

Use the following workflow to pinpoint the likely cause of failure before making significant changes to your protocol.

troubleshooting_workflow start Low/No Yield Observed q1 Are you using a standard coupling reagent (e.g., EDC, DCC)? start->q1 q2 Is steric bulk significant on both the pyrazole AND the amine? q1->q2 No sol1 Switch to a high-reactivity Uronium/Phosphonium reagent (e.g., HATU, PyAOP, COMU). q1->sol1 Yes q3 Have you tried elevated temperatures? q2->q3 No sol2 Convert carboxylic acid to a more reactive intermediate like an acyl fluoride or acyl chloride. q2->sol2 Yes sol3 Increase temperature cautiously (40-80 °C). Consider microwave heating. q3->sol3 No sol4 Extend reaction time (12-24h) and ensure anhydrous conditions. q3->sol4 Yes

Caption: Troubleshooting workflow for low-yield pyrazole carboxamide reactions.

Detailed Solutions:

  • Cause A: Insufficient Coupling Reagent Reactivity Standard carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) often form activated esters that are not electrophilic enough to react with a sterically hindered or electronically poor amine.[5]

    • Solution: Upgrade to a more potent class of coupling reagents. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP) are highly effective for challenging couplings.[5][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive OAt-ester intermediate and the leaving group (HOAt) can catalyze the reaction.

  • Cause B: Extreme Steric Congestion When bulky groups are present on both the pyrazole (e.g., at the C3 and C5 positions) and the amine (e.g., a secondary amine or one with ortho-substituents), even powerful coupling reagents may fail. The activated intermediate is simply too crowded.

    • Solution: Convert the pyrazole carboxylic acid into a smaller, more reactive electrophile. Formation of an acyl chloride (using thionyl chloride or oxalyl chloride) or an acyl fluoride creates a highly reactive species that can overcome significant steric barriers.[8][9] Acyl fluorides are particularly advantageous as they are generally more stable than acyl chlorides and the small size of fluorine minimizes steric clash during the amine attack.[9]

  • Cause C: Suboptimal Reaction Conditions Standard room temperature conditions may not provide enough energy to overcome the activation barrier of a hindered reaction.

    • Solution 1: Increase Temperature. Gently heating the reaction (e.g., to 40-80 °C) can significantly increase the reaction rate.[5][10] Microwave heating is also a powerful tool for accelerating these difficult couplings.[5][11] However, be cautious, as elevated temperatures can increase the risk of racemization if chiral centers are present.[5][10]

    • Solution 2: Optimize Solvent Choice. The choice of solvent is critical. Polar, aprotic solvents like DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DMAc (N,N-Dimethylacetamide) are generally preferred as they effectively dissolve the reactants and intermediates.[12] Ensure the solvent is anhydrous, as water will hydrolyze the activated acid intermediate.

Q2: My reaction is messy, with multiple side products. What's causing this and how do I prevent it?

Side product formation often points to issues with reagent choice or reaction control, especially when dealing with sensitive substrates.

  • Problem: Urea Byproduct Complicates Purification If you are using a carbodiimide reagent like DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and can make product isolation difficult.[5]

    • Solution:

      • Switch to a water-soluble carbodiimide: EDC's urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]

      • Avoid carbodiimides altogether: Uronium (HATU, HCTU) and phosphonium (PyBOP) reagents generate water-soluble byproducts, leading to cleaner reaction profiles and simpler purification.[13]

  • Problem: Racemization of Chiral Centers If your pyrazole carboxylic acid or amine contains a stereocenter (especially at the α-position to the carbonyl), the harsh conditions required for hindered couplings can lead to epimerization.

    • Solution:

      • Use racemization-suppressing additives: When using coupling reagents, the addition of bases like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can minimize racemization.[5][7] Modern reagents like HATU and COMU have these additives incorporated into their structure or are used in conjunction with them.

      • Lower the temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Avoid excess base: Use the minimum amount of base (like DIPEA or triethylamine) necessary for the reaction, as excess base can promote racemization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best coupling reagent for a sterically hindered pyrazole carboxamide synthesis?

Choosing the right reagent is the most critical decision. The goal is to generate an activated intermediate that is reactive enough to overcome steric hindrance but stable enough to avoid side reactions.

Reagent ClassExamplesPros for Hindered SystemsCons for Hindered Systems
Carbodiimides EDC, DCC, DICInexpensive and widely available.[13]Often not reactive enough for severe hindrance; DCC produces insoluble urea byproduct.[5][6]
Phosphonium Salts PyBOP, PyAOPHigh reactivity; do not react with the free amine, reducing side reactions.[13] PyAOP is especially effective for challenging couplings.[7]More expensive than carbodiimides.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUExtremely high reactivity and fast reaction times.[7] HATU and COMU are often the reagents of choice for the most difficult cases.[5][14]Can react with the nucleophilic amine if not used properly; higher cost.

Decision Framework:

  • Start with a Uronium Salt: For any moderately to severely hindered system, begin with HATU and a non-nucleophilic base like DIPEA in DMF. This combination is often successful where others fail.[9][15]

  • If HATU Fails: The issue is likely extreme steric congestion. At this point, direct coupling is unlikely to work. The best strategy is to convert the carboxylic acid to an acyl fluoride or acyl chloride before adding the amine.[9]

Q2: What is the general mechanism of these coupling reagents, and where does steric hindrance play a role?

Understanding the mechanism helps in troubleshooting. The process generally involves two steps where steric hindrance can be a bottleneck.

mechanism cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Nucleophilic Attack Acid Pyrazole-COOH (R-COOH) Intermediate Highly Reactive Intermediate (e.g., OAt-Ester) Acid->Intermediate + Reagent, Base Reagent Coupling Reagent (e.g., HATU) Hindrance1 <-- Steric clash here (bulky R group) Amine Amine (R'-NH2) Product Pyrazole Carboxamide (R-CONH-R') Amine->Product + Intermediate Hindrance2 <-- Steric clash here (bulky R and R' groups)

Caption: General mechanism of amide coupling highlighting steric hindrance points.

  • Step 1 (Acid Activation): The pyrazole carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an activated ester). Steric bulk on the pyrazole ring can slow this initial activation step.

  • Step 2 (Nucleophilic Attack): The amine attacks the carbonyl carbon of the activated intermediate. This is the most common rate-limiting step in hindered systems. The bulky groups on both the pyrazole and the amine create a congested transition state, increasing the activation energy required for the reaction to proceed.[10]

Q3: Are there any non-coupling reagent strategies to form these amide bonds?

Yes. When conventional methods are exhausted, alternative bond-forming strategies can be employed.

  • Acyl Halide Formation: As mentioned, converting the carboxylic acid to an acyl chloride or acyl fluoride is a robust method.[8][9] This is a two-step, one-pot procedure where the acid is first activated with a reagent like oxalyl chloride or cyanuric fluoride, and then the amine is added.

  • Grignard-based Methods: For exceptionally hindered amides, unconventional methods like the addition of Grignard reagents to isocyanates can be successful, forming the C-C bond adjacent to the nitrogen rather than the C-N bond.[16][17] This is a powerful but specialized technique for when all other methods have failed.

Key Experimental Protocols

Protocol 1: High-Reactivity Coupling with HATU

This protocol is recommended for moderately to severely hindered substrates and serves as a reliable starting point.

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Hindered amine (1.1-1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole-carboxylic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 2-3 minutes.

  • Add the hindered amine to the mixture.

  • Add DIPEA dropwise to the stirring solution. A color change (often to yellow) may be observed.

  • Stir the reaction at room temperature for 12-24 hours. If no progress is observed by TLC or LC-MS after 4-6 hours, warm the reaction to 40-50 °C.[10]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Formation via Acyl Fluoride

This protocol is for extremely challenging cases where even HATU fails. It relies on forming a small, highly reactive acyl fluoride intermediate.[9]

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Cyanuric fluoride or PyFluor-T (1.5 eq)

  • Pyridine (2.0 eq)

  • Hindered amine (1.2 eq)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend or dissolve the pyrazole-carboxylic acid in anhydrous DCM.

    • Add pyridine to the mixture.

    • Cool the solution to 0 °C and add cyanuric fluoride dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired. This intermediate is typically used without isolation.

  • Amide Formation:

    • Add the hindered amine to the reaction mixture containing the in situ-generated acyl fluoride.

    • Stir at room temperature or heat to reflux (approx. 40 °C) for 4-16 hours until the reaction is complete as monitored by TLC or LC-MS.[9]

  • Workup and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (URL: )
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Lanigan, R. M., & Sheppard, T. D. (2013). Amide bond formation strategies: latest advances on a dateless transformation. Amino Acids, 45(5), 989-1004. (URL: )
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Troubleshooting low yields in pyrazole synthesis
  • Troubleshooting the reaction mechanism of pyrazole form
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. (URL: )
  • Amide Chain Limitations – Addressing with Unique Reactants - P
  • Patel, K. et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1340. (URL: )
  • El-Malah, A. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(5), 890. (URL: )
  • Al-dujaili, L. H. et al. (2024). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Pharmaceuticals, 17(2), 234. (URL: )
  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. (URL: )
  • Plevova, K., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(49), 12447-12460. (URL: )
  • Bode, J. W. (2012). Reinventing Amide Bond Formation. CHIMIA International Journal for Chemistry, 66(4), 229-232. (URL: )
  • Olsson, R. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11028-11033. (URL: )
  • Synthetic route for substituted pyrazole carboxamide derivatives.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256. (URL: )
  • Troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (URL: )
  • Amide coupling reaction in medicinal chemistry.
  • Coupling Reagents - Aapptec Peptides. (URL: )
  • Bobade, V. et al. (2014). Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 218-223. (URL: )
  • Synthesis and Evalution of Pyrazole Deriv
  • The Synthesis of Sterically Hindered Amides - ResearchG
  • Wang, Y. et al. (2018).
  • Senturk, M. et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137975. (URL: )
  • Kumar, D. et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 298-311. (URL: )
  • Peptide Coupling Reagents Guide - MilliporeSigma. (URL: )
  • Arora, H. K. et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. (URL: )
  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchG
  • Greener Methods: Catalytic Amide Bond Form
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. (URL: )
  • Wang, S. et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3229-3240. (URL: )
  • Yang, G. et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8444-8457. (URL: )
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: )
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. (URL: )

Sources

Technical Support Center: Pyrazole N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by bench scientists.

Ticket Subject: Resolving N1 vs. N2 Isomer Mixtures in 3(5)-Substituted Pyrazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Tautomer Trap"

The core challenge in pyrazole alkylation is the annular tautomerism of the parent heterocycle. A 3-substituted pyrazole (1H-tautomer) is in rapid equilibrium with its 5-substituted counterpart (2H-tautomer). Upon deprotonation, both tautomers yield the same ambident anion (resonance hybrid).

Consequently, the product ratio (N1-alkyl vs. N2-alkyl) is not determined by the starting tautomer ratio, but by the transition state energy differences during the nucleophilic attack. This is governed by the interplay of steric hindrance , electronic effects , solvent coordination , and cation chelation .

Module 1: Diagnostics – "Which Isomer Did I Make?"

Q: I isolated a single spot on TLC, but how do I definitively assign N1 vs. N2?

A: Do not rely solely on 1D 1H NMR chemical shifts, as they are solvent-dependent and often ambiguous. Use the following definitive methods:

1. The "Gold Standard": 2D NMR (HMBC & NOESY)
  • NOESY/ROESY (Through-Space):

    • N1-Alkylated Product: Strong NOE correlation between the N-alkyl protons and the C5-proton (or C5-substituent). Note: If C5 has a substituent, this is the most reliable check.

    • N2-Alkylated Product: Strong NOE correlation between the N-alkyl protons and the C3-substituent.

  • HMBC (Through-Bond):

    • N1-Isomer: The N-methylene protons typically show a

      
       correlation to C5  (the carbon adjacent to the nitrogen) and C3 .
      
    • N2-Isomer: The N-methylene protons show correlations to C3 and C5 .

    • Differentiation: Look for the unique carbon chemical shifts. C3 (bearing the substituent) and C5 (often unsubstituted) usually have distinct shifts.

2. 13C Chemical Shift Heuristic (General Rule)

In N-alkylated pyrazoles, the carbon adjacent to the substituted nitrogen (C5 in N1-isomers) is typically upfield (shielded) relative to the carbon adjacent to the pyridine-like nitrogen (C3 in N1-isomers).

  • N1-Alkyl: C5 is shielded (~105-130 ppm); C3 is deshielded (~140-150 ppm).

  • N2-Alkyl: C3 is shielded; C5 is deshielded.

  • Caveat: Strong electron-withdrawing groups (EWGs) on the ring can invert this trend.

Module 2: Troubleshooting by Reaction Parameters

Q: I am getting a 1:1 mixture. How do I shift the ratio using standard reagents?

A: You must disrupt the balance between steric hindrance and electronic control.

1. The Steric vs. Electronic Rule
  • Steric Control (Standard Conditions): Alkylation prefers the less hindered nitrogen .[1]

    • Example: For 3-methylpyrazole, alkylation favors N1 (distal to the methyl group) because the N2 position is sterically crowded by the adjacent methyl.

  • Electronic Control (Lone Pair Availability): If the substituent is an Electron Withdrawing Group (EWG) like

    
     or 
    
    
    
    , the adjacent nitrogen (N2) becomes less nucleophilic due to inductive withdrawal. This reinforces N1 selectivity.[2]
2. Solvent Switching: The "Fluorinated Alcohol" Effect

If standard polar aprotic solvents (DMF, DMSO) fail, switch to fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: These solvents are strong hydrogen bond donors (HBD). They solvate the pyrazole anion specifically, often shielding the more basic nitrogen or stabilizing the transition state for the desired isomer via H-bonding networks.

  • Impact: Can shift ratios from 1:1 to >10:1 in favorable cases.

3. Cation Control (Chelation)
  • K2CO3 / Cs2CO3: Promotes a "loose" ion pair, favoring alkylation at the thermodynamically preferred (usually less hindered) position (Sn2-like).

  • NaH / LiOtBu: Promotes "tight" ion pairs. If your pyrazole has a donor group (e.g., 3-pyridyl-pyrazole), the metal cation may chelate between the pyrazole N2 and the substituent, potentially blocking N2 or directing the alkylating agent depending on the geometry.

Module 3: Advanced Strategies (When Optimization Fails)

Q: I need the "Anti-Thermodynamic" (Sterically Hindered) Isomer. How do I force it?

A: You cannot fight sterics with standard alkylation. You must use Blocking Groups or Alternative Couplings .

Strategy A: The Semple Transposition (SEM-Switch)
  • Protect: React pyrazole with SEM-Cl (favors the sterically accessible N1).

  • Lithiate: Treat with

    
    -BuLi. The SEM group directs lithiation to C5.[3]
    
  • Functionalize/Quench: Introduce your electrophile.

  • Deprotect: Remove SEM.

  • Result: This effectively allows you to place substituents in positions difficult to access via direct alkylation.

Strategy B: Mitsunobu Reaction

Unlike basic alkylation (Sn2), the Mitsunobu reaction (Alcohol,


, DEAD/DIAD) proceeds via a different mechanism.
  • Selectivity: Often favors the N1-alkylation (less hindered) with higher selectivity than alkyl halides because the bulky

    
    -betaine intermediate is highly sensitive to steric clash at the N2 position.
    
Strategy C: Chan-Lam Coupling (For N-Arylation)

If you are introducing an aryl group, use Copper(II)-catalyzed Chan-Lam coupling with aryl boronic acids.

  • Selectivity: Often complementary to SnAr or Ullmann couplings. The mechanism involves coordination to copper, which can be influenced by specific ligands to favor one isomer.

Visual Reference: Decision Logic & Mechanism

Figure 1: Troubleshooting Decision Tree

PyrazoleLogic start Start: 3-Substituted Pyrazole Need N-Alkylation check_subs Analyze Substituent (R) at C3 start->check_subs is_bulky Is R Bulky? (t-Bu, Ph, etc.) check_subs->is_bulky bulky_yes Yes: Steric Control Dominates is_bulky->bulky_yes High bulky_no No: (Me, etc.) Mix likely is_bulky->bulky_no Low target_n1 Target: N1-Alkyl (Less Hindered) bulky_yes->target_n1 Standard target_n2 Target: N2-Alkyl (More Hindered) bulky_yes->target_n2 Difficult mix_fix Fixing Mixtures (1:1): bulky_no->mix_fix method_n1 Method: 1. Base: Cs2CO3 or K2CO3 2. Solvent: DMF or CH3CN 3. Reagent: Alkyl Halide target_n1->method_n1 method_n2 Method: 1. Blocking Strategy (SEM/THP) 2. Intramolecular Delivery 3. Mg(II) Catalysis (Chelation) target_n2->method_n2 solvent_switch Switch Solvent: Try HFIP or TFE (H-Bonding Control) mix_fix->solvent_switch mitsunobu Switch Mechanism: Mitsunobu Reaction (Increases Steric Sensitivity) mix_fix->mitsunobu

Caption: Decision logic for selecting reaction conditions based on substituent sterics and desired regioisomer.

Standard Operating Protocols (SOPs)

Protocol A: Regioselective N1-Alkylation (General Base Method)

Best for: Substrates where steric bias exists but needs enhancement.

  • Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M). Note: DMSO is a viable alternative if solubility is poor.

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv).
    
    • Why: The large Cesium cation encourages a "naked" anion effect, promoting the Sn2 attack at the most accessible nitrogen (N1).

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
  • Purification: Flash chromatography. N1 isomers typically elute slower (more polar) than N2 isomers on silica, though this varies with R groups.

Protocol B: Mitsunobu N-Alkylation

Best for: Avoiding alkyl halides or enhancing N1 selectivity via steric bulk of reagents.

  • Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and Triphenylphosphine (

    
    )  (1.2 equiv) in anhydrous THF  or Toluene  (0.1 M).
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

    • Critical: Maintain low temp during addition to prevent side reactions.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Concentrate and purify directly.

    • Tip: Use

      
       polymer-bound reagents if product separation from phosphine oxide is difficult.
      

References

  • Mechanism & Factors: Regioselectivity in the N-alkylation of pyrazoles.[1][3][4]

    • Source: Beilstein J. Org. Chem. 2014, 10, 1166–1171.
    • URL: [Link]

  • Solvent Effects (HFIP):The effect of fluorinated alcohols on the regioselectivity of pyrazole alkylation. Source: BenchChem Technical Notes / J. Org. Chem. Studies
  • Mitsunobu Selectivity: Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols.[5]

    • Source: Beilstein J. Org. Chem. 2014, 10, 1017–1022.
    • URL: [Link]

  • Magnesium Catalysis:Magnesium-catalyzed N2-regioselective alkyl

    • Source: Synlett 2020, 31, 595–599.[6]

  • Crystal Structure Evidence:Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

    • Source: J. Org.[7][8][9] Chem. 2022, 87, 15, 10018–10025.[8]

    • URL: [Link]

Sources

Technical Support Center: Impurity Profiling of N-propyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to impurity profiling of crude N-propyl-1H-pyrazole-4-carboxamide, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides a comprehensive framework for identifying, quantifying, and controlling impurities in crude N-propyl-1H-pyrazole-4-carboxamide. The methodologies and troubleshooting advice are grounded in established analytical principles to ensure scientific rigor and regulatory compliance.

Introduction to Impurity Profiling

Impurity profiling is a critical process in pharmaceutical development that involves the identification and quantification of all potential impurities in a drug substance.[1][2] Regulatory bodies like the ICH require stringent characterization of any impurity present at levels of 0.1% or higher.[1] For N-propyl-1H-pyrazole-4-carboxamide, a comprehensive profile is essential to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the synthetic route, degradation, or storage.[1][2]

This guide will focus on a systematic approach using modern analytical techniques to tackle the challenges associated with the impurity profiling of this specific pyrazole derivative.

Understanding Potential Impurities

A logical first step in impurity profiling is to anticipate the likely impurities based on the synthetic pathway. A common route to N-propyl-1H-pyrazole-4-carboxamide involves the amidation of a pyrazole-4-carboxylic acid derivative with n-propylamine. The pyrazole core itself is often synthesized via methods like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4]

Based on these synthetic strategies, we can anticipate several classes of impurities.

Table 1: Potential Impurities in Crude N-propyl-1H-pyrazole-4-carboxamide

Impurity ClassSpecific ExamplePotential Source
Starting Materials Ethyl 1H-pyrazole-4-carboxylateIncomplete amidation reaction.
n-PropylamineExcess reagent from the amidation step.
1H-Pyrazole-4-carboxylic acidHydrolysis of the starting ester or incomplete reaction.
Intermediates Pyrazoline speciesIncomplete aromatization during pyrazole ring formation.[3]
By-products RegioisomersUse of unsymmetrical dicarbonyl compounds in pyrazole synthesis.[3]
Dimerization productsSide reactions occurring under specific reaction conditions.
Degradation Products 1H-Pyrazole-4-carboxylic acidHydrolysis of the final amide product.
Reagents/Solvents Triethylamine, DMF, etc.Residual reagents, catalysts, or solvents from synthesis.
Analytical Workflow for Impurity Profiling

A robust analytical workflow is essential for the successful identification and quantification of all relevant impurities. The following diagram illustrates a typical workflow.

Impurity Profiling Workflow Figure 1: General Workflow for Impurity Profiling cluster_0 Initial Screening & Detection cluster_1 Identification & Characterization cluster_2 Quantification & Reporting Crude_Sample Crude N-propyl-1H-pyrazole-4-carboxamide HPLC_UV HPLC-UV Analysis Crude_Sample->HPLC_UV Initial Purity Assessment LC_MS LC-MS Analysis Crude_Sample->LC_MS Detect Impurities & Get Mass Info Impurity_Detected Impurity > 0.1% Detected LC_MS->Impurity_Detected Isolation Preparative HPLC or Fraction Collection Impurity_Detected->Isolation If unknown NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR HRMS High-Resolution MS/MS Isolation->HRMS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation HRMS->Structure_Elucidation Quantification Quantitative HPLC Method Validation Structure_Elucidation->Quantification Reporting Impurity Profile Report Quantification->Reporting

Caption: A systematic approach from initial detection to final reporting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of N-propyl-1H-pyrazole-4-carboxamide.

HPLC-Related Issues

Q1: My main API peak is tailing in the chromatogram. What are the likely causes and solutions?

A1: Peak tailing is a common issue that can affect resolution and integration accuracy.[5] It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

  • Causality & Explanation:

    • Silanol Interactions: The most common cause is the interaction of basic analytes with acidic residual silanol groups on the C18 column surface. The pyrazole and amide moieties in your molecule contain nitrogen atoms that can become protonated and interact with negatively charged silanols, leading to tailing.[6]

    • Mobile Phase pH: If the mobile phase pH is not optimal, your analyte may exist in multiple ionization states, leading to poor peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.[6]

    • Extra-Column Effects: Issues like dead volume in tubing or fittings can cause peak dispersion and tailing.[7]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[8] This will protonate the silanol groups, minimizing secondary interactions.

    • Add a Competing Base: Alternatively, add a small amount of a competing base like triethylamine (TEA) to the mobile phase to saturate the active silanol sites.

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]

    • Check System Hardware: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume.[7]

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer residual silanol groups and are less prone to causing peak tailing for basic compounds.[6]

Q2: I see an unexpected peak in my chromatogram that is not present in my reference standard. How do I begin to identify it?

A2: Identifying an unknown impurity requires a systematic approach combining chromatographic and spectroscopic data. The diagram below provides a decision-making framework.

Troubleshooting Unknown Peak Figure 2: Decision Tree for Identifying an Unknown Peak Start Unknown Peak Observed in Sample Check_Blank Inject a Solvent Blank Start->Check_Blank Is_Present_Blank Is the peak present in the blank? Check_Blank->Is_Present_Blank Ghost_Peak Ghost Peak: Contamination from mobile phase, vials, or carryover. Is_Present_Blank->Ghost_Peak Yes Sample_Related Peak is Sample-Related Is_Present_Blank->Sample_Related No LC_MS Analyze by LC-MS Sample_Related->LC_MS Get_Mass Obtain Molecular Weight (m/z) LC_MS->Get_Mass Compare_Mass Compare m/z to potential impurities (Table 1) Get_Mass->Compare_Mass Is_Match Does m/z match a known impurity? Compare_Mass->Is_Match Known_Impurity Tentatively Identified. Confirm with reference standard if available. Is_Match->Known_Impurity Yes Unknown_Impurity Truly Unknown Impurity Is_Match->Unknown_Impurity No Isolate Isolate via Prep-HPLC Unknown_Impurity->Isolate Elucidate Structure Elucidation via NMR & HRMS Isolate->Elucidate

Caption: A logical path to characterize unexpected chromatographic signals.

Mass Spectrometry (MS) Related Issues

Q3: What are the expected MS fragmentation patterns for N-propyl-1H-pyrazole-4-carboxamide?

A3: Understanding the fragmentation is key to confirming the structure of your API and identifying related impurities. In positive ion mode ESI-MS, you will primarily observe the protonated molecule [M+H]+. The major fragmentation pathways involve the cleavage of the amide bond and fragmentation of the pyrazole ring.

  • Amide Bond Cleavage: The most common fragmentation will be the cleavage of the C-N bond of the amide, leading to two characteristic fragments:

    • The pyrazole carbonyl fragment.

    • The protonated n-propylamine fragment.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of neutral molecules like HCN or N2.[9] This helps confirm the presence of the pyrazole core in both the API and its impurities.

Table 2: Predicted MS/MS Fragments for [N-propyl-1H-pyrazole-4-carboxamide + H]+

m/z (Predicted)Fragment StructureDescription
[M+H]+C9H14N3O+Protonated molecular ion
[M+H - C3H7N]+C6H5N2O+Loss of propylamine
[M+H - C4H4N2O]+C5H10N+Loss of pyrazole-4-carboxamide moiety
[C6H5N2O - CO]+C5H5N2+Loss of carbon monoxide from the pyrazole carbonyl fragment
Nuclear Magnetic Resonance (NMR) Related Issues

Q4: How can NMR spectroscopy definitively identify an unknown impurity?

A4: NMR is the most powerful tool for unambiguous structure elucidation of unknown compounds.[10][11][12][13] After isolating a sufficient quantity of the impurity (typically >1 mg) via preparative HPLC, a suite of NMR experiments can reveal its complete chemical structure.

  • 1H NMR: Provides information on the number of different types of protons and their neighboring environments (splitting patterns). This can quickly reveal if, for example, the propyl group is intact or if there are changes to the aromatic pyrazole protons.

  • 13C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • qNMR (Quantitative NMR): Once an impurity is identified, qNMR can be used to determine its concentration in a sample without needing an isolated standard of the impurity itself, by comparing its signal integration to that of a certified internal standard.[11]

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a robust analytical method. It should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[8]

  • Chromatographic System:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm or Photodiode Array (PDA) for spectral analysis.

  • Mass Spectrometer System (ESI+):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data-Dependent MS/MS: Trigger fragmentation on the top 3 most intense ions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of crude N-propyl-1H-pyrazole-4-carboxamide.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[14]

Protocol 2: Structure Elucidation of an Unknown Impurity
  • Isolation:

    • Develop a preparative HPLC method to isolate the unknown impurity with >95% purity.

    • Remove the solvent under reduced pressure and dry the sample thoroughly under high vacuum.

  • NMR Analysis:

    • Dissolve the isolated impurity (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire the following spectra:

      • 1H NMR

      • 13C NMR

      • COSY

      • HSQC

      • HMBC (Heteronuclear Multiple Bond Correlation) - to see long-range H-C correlations.

    • Analyze the spectra to assemble the molecular structure piece by piece.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse a dilute solution of the isolated impurity into an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Obtain an accurate mass measurement to determine the elemental formula of the molecular ion.

    • Perform MS/MS to confirm the fragmentation pattern and further validate the proposed structure.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Moravek. Applications of NMR in Pharmaceutical Analysis. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available from: [Link]

  • ResearchGate. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Available from: [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Available from: [Link]

  • Google Patents. Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • Scilit. Mass spectra of C‐nucleosides II. An unusual fragmentation reaction of the heterocyclic moiety of pyrazomycin and some closely related compounds. Available from: [Link]

  • International Journal of Novel Research and Development. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • ACS Publications. Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. Available from: [Link]

  • ResearchGate. Synthesis of structurally diverse N‐alkyl pyrazole carboxamide derivatives. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. Available from: [Link]

  • MDPI. Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Available from: [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • Hilaris. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PubMed. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • PubMed. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Available from: [Link]

  • Semantic Scholar. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Available from: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of N-propyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propyl-1H-pyrazole-4-carboxamide represents a critical scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors (e.g., JAK/STAT pathway modulators). Its structural simplicity belies a complex NMR profile dominated by annular tautomerism and restricted amide rotation .

This guide objectively compares the spectroscopic "performance" of this molecule across different solvent systems. Unlike standard aliphatic compounds, the successful characterization of this pyrazole derivative requires specific protocols to resolve the exchangeable protons and distinguish the aromatic singlets.

Key Insight: The choice of solvent is not merely about solubility; it dictates the visibility of scalar coupling between the amide nitrogen and the propyl chain, a key validation checkpoint for structural integrity.

Part 1: Structural Analysis & Theoretical Spin Systems

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments.

The Molecular Scaffold

The molecule consists of three distinct spin systems:

  • The Pyrazole Ring (Aromatic): Contains two methine protons (H3, H5) and one highly labile amine proton (H1).

  • The Carboxamide Linker: Contains one labile amide proton (NH) responsible for connecting the ring to the tail.

  • The Propyl Tail (Aliphatic): A standard

    
     system, but with sensitivity to the amide environment.
    
Tautomeric Ambiguity (The "Ghost" Signal)

In solution, the pyrazole ring undergoes rapid proton transfer between N1 and N2 (


 tautomerism).
  • Fast Exchange (298 K): The H3 and H5 protons often appear as a single averaged signal or two very broad singlets.

  • Slow Exchange (Low Temp or DMSO): The symmetry breaks, resolving H3 and H5 into distinct peaks.

Part 2: Comparative Performance Guide (Solvent Selection)

This section compares how the molecule "performs" (i.e., spectral resolution) in the three most common NMR solvents.

Comparative Data Table: Predicted Chemical Shifts ( , ppm)
Proton AssignmentMultiplicityDMSO-d6 (Recommended) CDCl3 (Alternative) MeOD-d4 (Validation)
Pyrazole NH (H1) Broad Singlet13.0 - 13.5Not Visible / V. BroadAbsent (Exchange)
Amide NH Triplet / Broad8.0 - 8.5 (Triplet)6.5 - 7.5 (Broad)Absent (Exchange)
Pyrazole H3/H5 Singlet(s)7.8 - 8.2 (Often 2 peaks)7.9 - 8.1 (Often 1 peak)8.0 (Averaged)
Propyl

-CH2
Quartet / Triplet~3.15 (Quartet)~3.35 (Triplet)~3.30 (Triplet)
Propyl

-CH2
Sextet~1.50~1.60~1.60
Propyl

-CH3
Triplet~0.90~0.95~0.95

*Note: The "Triplet" vs "Quartet" distinction for the Amide NH and


-CH2 is the critical quality attribute described below.
Performance Analysis by Solvent[1][2][3][4]
1. DMSO-d6 (The Gold Standard)
  • Performance: High.

  • Mechanism: DMSO acts as a hydrogen bond acceptor. It "locks" the labile amide proton and the pyrazole NH, slowing their exchange rate with trace water.

  • Result:

    • The Amide NH appears as a sharp signal.[1]

    • Crucial Coupling: You will observe

      
       coupling between the Amide NH and the Propyl 
      
      
      
      -CH2. This turns the Amide NH into a triplet and the Propyl
      
      
      -CH2 into a quartet (or doublet of triplets).
    • Why use it: It is the only way to prove the amide linkage is intact via scalar coupling.

2. CDCl3 (Chloroform-d)[2]
  • Performance: Low to Medium.

  • Mechanism: Non-polar aprotic. It does not stabilize the labile protons.

  • Result:

    • Amide NH is often broad and shapeless due to quadrupolar broadening from the Nitrogen and intermediate exchange rates.

    • Loss of Coupling: The Amide NH decouples from the Propyl chain. The Propyl

      
      -CH2 collapses into a simple triplet .
      
    • Risk: Pyrazole H3/H5 often overlap perfectly, mimicking a single proton intensity of 2H, which can be confusing.

3. MeOD-d4 (Methanol-d4)
  • Performance: Validation only.

  • Mechanism: Deuterium exchange (

    
    ).
    
  • Result: All NH signals disappear. This is useful solely to confirm which peaks in the aromatic region are not exchangeable protons.

Part 3: Detailed Experimental Protocol

To achieve the "Gold Standard" spectrum described above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of N-propyl-1H-pyrazole-4-carboxamide.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule. DMSO is hygroscopic; absorbed water (peak at 3.33 ppm) will accelerate proton exchange and collapse the amide coupling.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility distortions (broad lines).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Amide protons have long T1 relaxation times. If D1 is too short, the NH integral will be under-represented (e.g., integrating to 0.6H instead of 1H).

  • Temperature: 298 K (25°C).

Step 3: Processing & Logic Check
  • Phasing: Ensure the baseline is flat.

  • Integration: Calibrate the Propyl Methyl group (CH3) at ~0.9 ppm to 3.00 .

  • Self-Validation Check:

    • Does the Amide NH (8.0-8.5 ppm) integrate to ~1.0?

    • Is the Amide NH a triplet?

    • If NO to either, the sample is likely wet or the concentration is too low.

Part 4: Visualization of Logic & Tautomerism

The following diagrams illustrate the assignment workflow and the tautomeric equilibrium that complicates the aromatic region.

NMR_Workflow Start Unknown Spectrum (Py-4-carboxamide) SolventCheck Check Solvent Start->SolventCheck DMSO DMSO-d6 SolventCheck->DMSO Recommended CDCl3 CDCl3 SolventCheck->CDCl3 Avoid AmideCheck Check Amide NH Region (8.0 - 8.5 ppm) DMSO->AmideCheck CDCl3->AmideCheck Triplet Signal is Triplet? (Coupled to CH2) AmideCheck->Triplet Slow Exchange Broad Signal is Broad/Singlet? AmideCheck->Broad Fast Exchange Valid VALID STRUCTURE Confirm Propyl-N Linkage Triplet->Valid Ambiguous AMBIGUOUS Exchange Decoupling Occurred Broad->Ambiguous

Caption: Figure 1. Decision logic for validating the amide linkage using solvent-dependent scalar coupling.

Tautomerism T1 1H-Tautomer (Asymmetric) Equilibrium Fast Exchange (Room Temp) T1->Equilibrium T2 2H-Tautomer (Asymmetric) Equilibrium->T2 Result Observed Spectrum: Averaged Signals (H3 & H5 Equivalent) Equilibrium->Result Result in CDCl3

Caption: Figure 2. Pyrazole annular tautomerism often averages H3 and H5 signals into a single peak in non-polar solvents.

Part 5: Advanced Assignment (H3 vs. H5)

In high-resolution work, you may need to distinguish Pyrazole H3 from H5. In a simple 1D spectrum, this is difficult.

The NOESY Solution:

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Look for a cross-peak (correlation) between the Amide NH and one of the aromatic singlets.

  • Interpretation:

    • The Amide NH is spatially closer to H3 (or H5 depending on the rotamer of the amide bond, but typically H3 in the syn conformation).

    • The Propyl

      
      -CH2 will show a strong NOE to the Amide NH, but not to the aromatic ring protons, confirming the regiochemistry.
      

References

  • Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Alkorta, I., & Elguero, J. (2020). "Tautomerism of Pyrazoles: A Review." Molecules. Link

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Amides." University of Wisconsin-Madison.[3] Link

  • BenchChem Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carboxamides represent a highly privileged structural motif in both modern pharmacology (e.g., the BTK inhibitor pirtobrutinib) and agrochemistry (e.g., Succinate Dehydrogenase Inhibitors [SDHIs] like penthiopyrad and boscalid). For researchers and drug development professionals, the accurate structural elucidation of their metabolites, degradation products, and impurities is a critical regulatory requirement.

This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms—specifically Low-Resolution Collision-Induced Dissociation (CID) versus High-Resolution Higher-Energy Collisional Dissociation (HCD)—for the fragmentation profiling of pyrazole-4-carboxamides. By understanding the mechanistic causality behind these fragmentation pathways, analytical scientists can design highly selective, self-validating LC-MS/MS workflows.

Mechanistic Causality of Pyrazole-4-Carboxamide Fragmentation

To optimize an MS/MS method, one must first understand why a molecule fragments the way it does. Under Electrospray Ionization in positive mode (ESI+), pyrazole-4-carboxamides are typically protonated at either the pyrazole ring nitrogen (pKa ~2.5) or the carboxamide carbonyl oxygen.

This protonation localizes the charge and weakens adjacent bonds, dictating the fragmentation cascade:

  • Primary Pathway (Amide Cleavage): The most labile bond in this scaffold is the C-N amide linkage. Application of moderate collision energy (15–25 eV) induces the cleavage of this bond, splitting the molecule into a pyrazole-derived acylium ion and an amine-derived fragment [1]. The retention of the charge depends on the proton affinity of the respective functional groups.

  • Secondary Pathway (Neutral Losses): At higher collision energies (>30 eV), the acylium ion undergoes a characteristic neutral loss of carbon monoxide (-CO). If the molecule contains halogenated substituents (e.g., the trifluoropropyl group in pirtobrutinib), neutral losses of HF are highly diagnostic [2].

  • Tertiary Pathway (Ring Cleavage): The pyrazole core is highly stable. Shattering this ring requires significant energy (>45 eV) and yields low-mass diagnostic fragments that help pinpoint the exact position of alkyl or halogen substitutions on the ring itself.

Pathway M Precursor Ion [M+H]+ Protonated Amide/Pyrazole Amide Amide Bond Cleavage (Primary Pathway) M->Amide CE: 15-25 eV Acyl Pyrazole Acylium Ion [R1-C=O]+ Amide->Acyl Charge on Pyrazole Amine Amine Fragment [R2-NH2]+ Amide->Amine Charge on Amine Neutral Neutral Losses (-CO, -NH3, -HF) Acyl->Neutral CE: >30 eV Amine->Neutral Ring Pyrazole Ring Cleavage (High Collision Energy) Neutral->Ring CE: >45 eV

Proposed ESI-MS/MS fragmentation pathway for pyrazole-4-carboxamides.

Technology Comparison: QqQ (CID) vs. Q-TOF (HCD)

When profiling pyrazole-4-carboxamides, the choice of mass analyzer fundamentally alters the quality and utility of the data[3].

Triple Quadrupole (QqQ) - CID
  • Mechanism: Uses a collision gas (typically Argon or Nitrogen) in a low-energy regime. Multiple low-energy collisions gradually increase the internal energy of the precursor until the weakest bond (the amide linkage) breaks.

  • Best For: Targeted Multiple Reaction Monitoring (MRM) for pharmacokinetic (PK) quantitation or routine stability testing. It provides highly stable, reproducible primary fragments but lacks the mass accuracy to identify unknown degradation products confidently.

Quadrupole Time-of-Flight (Q-TOF) / Orbitrap - HCD
  • Mechanism: Employs Higher-Energy Collisional Dissociation. Ions are accelerated into a collision cell at higher voltages, resulting in a broader, more comprehensive fragmentation spectrum (capturing both primary amide cleavages and secondary ring shatterings simultaneously).

  • Best For: Untargeted metabolite screening and structural elucidation of unknown impurities. The sub-5 ppm mass accuracy allows for the calculation of exact elemental compositions for every fragment [1].

Workflow cluster_MS Mass Spectrometry Evaluation Prep Sample Preparation (Metabolites/Degradants) LC UHPLC Separation (C18, 0.1% FA) Prep->LC QqQ QqQ (CID) Targeted MRM Stability/Quantitation LC->QqQ Method A HRMS Q-TOF/Orbitrap (HCD) Untargeted Profiling Mass Error < 5 ppm LC->HRMS Method B Data Structural Elucidation Mass Defect Filtering QqQ->Data HRMS->Data

Comparative LC-MS/MS analytical workflow for pyrazole-4-carboxamide profiling.

Quantitative Data Summary

The following tables summarize the performance metrics and experimental fragmentation data derived from recent forced degradation and metabolic studies of pyrazole-4-carboxamides.

Table 1: High-Resolution MS/MS Fragmentation Data for Pirtobrutinib [2] (Data sourced from forced degradation studies using LC-HRMS)

FormulaCalculated Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Major Fragment Ions (m/z)
C₂₂H₂₁F₄N₅O₃479.1581479.15891.67105.3287, 180.2604, 267.9547, 321.0641, 399.0285

Table 2: Objective Comparison of MS Fragmentation Platforms

FeatureTriple Quadrupole (QqQ) - CIDQ-TOF / Orbitrap - HCD
Primary Application Targeted quantitation, routine stabilityUnknown metabolite ID, structural elucidation
Fragmentation Mechanism Low-energy Collision-Induced DissociationHigher-energy Collisional Dissociation
Mass Accuracy Nominal mass (~0.1 Da)High resolution (< 5 ppm)
Sensitivity (Full Scan) ModerateExcellent
Dynamic Range 5-6 logs3-4 logs
Data Processing MRM peak integrationMass defect filtering, isotopic pattern matching

Self-Validating Experimental Protocol: LC-HRMS Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes an internal reference standard to verify chromatographic performance and fragmentation efficiency before interpreting unknown metabolites.

Step 1: System Suitability and Calibration
  • Calibration: Calibrate the Q-TOF/Orbitrap system using a standard tuning mix (e.g., sodium formate or leucine enkephalin) to ensure a mass accuracy of < 2 ppm.

  • Self-Validation Check: Inject a known pyrazole-4-carboxamide reference standard (e.g., pure penthiopyrad or pirtobrutinib). Verify that the exact mass of the [M+H]+ ion is within 5 ppm of the theoretical calculated mass.

Step 2: Chromatographic Separation
  • Column: High-efficiency sub-2 µm column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid acts as a crucial proton donor. It ensures the pyrazole nitrogen and carboxamide carbonyl are fully protonated, which is a strict prerequisite for efficient ESI+ ionization and subsequent charge-directed fragmentation.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes to ensure adequate separation of closely related isobaric degradation products.

Step 3: MS/MS Acquisition (Data-Dependent)
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE) Ramping: Program the collision cell to perform a CE ramp (e.g., 15 eV, 30 eV, 45 eV) across the chromatographic peak.

    • Causality: Pyrazole-4-carboxamides possess varying bond dissociation energies. A low CE (15 eV) selectively cleaves the weaker amide C-N bond, mapping the two main hemispheres of the molecule. A high CE (45 eV) is required to induce neutral losses (-CO, -HF) and shatter the highly stable pyrazole core, revealing the exact substitution patterns [3].

Step 4: Data Processing and Structural Elucidation
  • Mass Defect Filtering (MDF): Apply an MDF algorithm centered around the exact mass of the parent pyrazole-4-carboxamide core. This computationally filters out endogenous matrix background, isolating only the true metabolites/degradants.

  • Fragment Mapping: Compare the high-energy HCD spectra of the unknowns against the reference standard. Shifts in the m/z of the pyrazole acylium ion indicate modifications on the pyrazole ring, whereas shifts in the amine fragment indicate modifications on the extended side chain.

References

  • Title: Enhanced Exposure Risk of Penthiopyrad S-Enantiomer: Insights into the Roles of Intestinal Absorption and CYP3A4-Mediated Metabolism Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

Comparative Bioactivity Guide: N-Ethyl vs. N-Propyl Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis

The Homologation Dilemma in Pyrazole Scaffolds

In the optimization of pyrazole carboxamides—a privileged scaffold in both succinate dehydrogenase inhibitor (SDHI) fungicides and cannabinoid receptor ligands—the transition from an N-ethyl to an N-propyl substituent represents a critical "homologation step."

While seemingly minor, the addition of a single methylene unit (-CH₂-) alters the physicochemical profile significantly enough to shift a compound from a potent lead to an inactive analog. This guide objectively compares these two substituents based on Structure-Activity Relationship (SAR) data, focusing on steric accommodation and lipophilic efficiency.

Core Comparison Matrix
FeatureN-Ethyl Pyrazole Carboxamides N-Propyl Pyrazole Carboxamides Bioactivity Impact
Steric Bulk (A value) ModerateHigh (Rotational freedom)Ethyl fits tighter pockets (e.g., SDH Complex II); Propyl often incurs steric penalties.
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Propyl increases membrane permeability but decreases water solubility, potentially trapping compound in membranes.
Metabolic Stability ModerateLowerPropyl chains are more susceptible to oxidative dealkylation (CYP450

-oxidation).
Primary Utility High Potency Lead Probe / Lipophilic Analog Ethyl is often the "sweet spot" for bio-efficacy in agrochemicals; Propyl is used to probe hydrophobic pocket depth.

Part 2: Detailed Technical Evaluation

Mechanism of Action & Binding Kinetics

The bioactivity of pyrazole carboxamides, particularly in agrochemistry, is driven by their binding to the Ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase).

  • N-Ethyl Variant: The ethyl group typically acts as a "spacer" or anchor. In crystal structures of SDHIs (like fluxapyroxad analogs), short alkyl chains allow the pyrazole core to align hydrogen bond donors (amide NH) with conserved residues (e.g., Tyr58 in R. solani) without inducing steric clash with the pocket walls.

  • N-Propyl Variant: The propyl chain introduces additional rotatable bonds. While this allows for "induced fit" in deep hydrophobic pockets, it incurs an entropic penalty upon binding. Unless the target pocket has a specific deep hydrophobic cleft (as seen in some cannabinoid CB1 receptors), the propyl analog often shows reduced binding affinity (

    
    ) compared to the ethyl or methyl analogs.
    
Case Study: Nematocidal & Fungicidal Activity

Recent SAR studies highlight a distinct trend where increasing alkyl chain length correlates with diminishing returns in potency for this specific scaffold.

  • Nematocidal Activity: In a study of pyrazole carboxamides tested against Meloidogyne incognita, bioactivity was inversely correlated with steric bulk at the N-position. The methyl analog was most potent, followed by ethyl. The propyl and larger analogs showed significantly reduced mortality rates, attributed to steric hindrance preventing the inhibitor from entering the narrow ion channel or receptor site [1].

  • Fungicidal (SDHI) Activity: For Rhizoctonia solani, N-ethyl substituted amides generally maintain high activity (EC₅₀ < 1.0 µg/mL). However, replacing the ethyl group with a propyl often raises the EC₅₀ (lowering potency) by 2-5 fold. This is due to the "Lipophilic Cutoff" effect—where the compound becomes too lipophilic (LogP > 4.5), resulting in sequestration in the fungal cell wall rather than reaching the mitochondrial target [2].

Synthetic Accessibility & Stability

From a process chemistry standpoint, N-ethyl derivatives are often preferred due to the availability of precursors (ethylamine is a gas/liquid, easily handled as HCl salt) and higher atom economy. N-propyl amines are liquids but introduce slightly higher molecular weight for no gain in potency.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Alkyl Pyrazole Carboxamides

Objective: To synthesize N-ethyl and N-propyl analogs for head-to-head bioassay.

Reagents:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Core Acid)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Ethylamine (2.0 M in THF) vs. Propylamine (Neat)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of Core Acid in dry DCM. Add 1.5 eq of Oxalyl Chloride and 2 drops of DMF (catalyst). Stir at 0°C to RT for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to yield the crude acid chloride. Critical: Remove all excess chlorinating agent to prevent side reactions.

  • Coupling: Re-dissolve acid chloride in dry DCM. Cool to 0°C.

  • Addition: Slowly add a mixture of the respective amine (Ethylamine or Propylamine, 1.2 eq) and

    
     (2.0 eq).
    
    • Observation: The reaction is exothermic. Maintain temp < 5°C to prevent bis-acylation.

  • Workup: Stir for 4 hours. Wash with 1N HCl (remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Hexane. (N-ethyl products often crystallize faster than N-propyl due to symmetry).

Protocol B: Mycelial Growth Inhibition Assay (In Vitro)

Objective: Quantify EC₅₀ values against R. solani.

  • Preparation: Dissolve technical grade N-ethyl and N-propyl analogs in DMSO to create 10,000 ppm stock solutions.

  • Dilution: Add stock to sterile molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations of 0.1, 0.5, 1, 5, 10, and 50 µg/mL.

  • Plating: Pour plates and allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of R. solani (from active margin of 3-day culture) in the center of each plate.

  • Incubation: Incubate at 25°C for 48-72 hours in dark.

  • Measurement: Measure colony diameter (cross method). Calculate % inhibition relative to DMSO control.

    • Formula:

      
      
      
    • Self-Validation: Positive control (Fluxapyroxad) must show EC₅₀ within historical range (0.03 - 0.1 µg/mL) for the assay to be valid.

Part 4: Visualization

Diagram 1: Synthetic Pathway (Acid Chloride Method)

This workflow illustrates the divergent synthesis for the two analogs.

Synthesis Acid Pyrazole Carboxylic Acid Act Activation (SOCl2 / DMF) Acid->Act Int Acid Chloride Intermediate Act->Int - HCl, - SO2 Split Int->Split AmineEt + Ethylamine (DCM, 0°C) Split->AmineEt AminePr + Propylamine (DCM, 0°C) Split->AminePr ProdEt N-Ethyl Carboxamide AmineEt->ProdEt Coupling ProdPr N-Propyl Carboxamide AminePr->ProdPr Coupling

Caption: Divergent synthesis of N-alkyl pyrazole carboxamides via acid chloride activation.

Diagram 2: SDHI Mechanism & Steric Fit

This diagram visualizes why the Ethyl analog often outperforms the Propyl analog in fungal pathogens.

SDHI_Mechanism Ligand Pyrazole Carboxamide (Ligand) Target SDH Complex II (Ubiquinone Site) Ligand->Target Binds to Ethyl N-Ethyl Group: Optimal Steric Fit Ligand->Ethyl Substituent A Propyl N-Propyl Group: Steric Clash / Entropy Loss Ligand->Propyl Substituent B Interaction H-Bond Formation (Amide NH -> Tyr58) Target->Interaction Key Interaction Result1 High Potency (Low EC50) Interaction->Result1 If Stable Result2 Reduced Potency (Higher EC50) Interaction->Result2 If Unstable Ethyl->Interaction Permits Propyl->Interaction Disturbs

Caption: Mechanistic basis for bioactivity differences. N-Ethyl allows optimal H-bonding; N-Propyl causes steric clash.

References

  • Cheng, J., et al. (2018). "Design, synthesis and nematocidal activity of novel pyrazole carboxamide derivatives." Chinese Chemical Letters. Link (Representative citation for alkyl chain trend).

  • Yan, X., et al. (2022). "Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Guo, X., et al. (2021). "Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors." European Journal of Medicinal Chemistry. Link

  • Mao, Y., et al. (2024). "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module." Journal of Agricultural and Food Chemistry. Link

Sources

A Comparative Guide to Succinate Dehydrogenase Inhibitors: Boscalid (Pyridine-Carboxamide) vs. the Pyrazole-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern agriculture, the management of fungal pathogens is paramount to ensuring crop yield and quality. Among the chemical tools available, Succinate Dehydrogenase Inhibitors (SDHIs) represent a critically important class of fungicides.[1] These compounds target a fundamental process in fungal cells—mitochondrial respiration—providing a broad spectrum of activity.[1][2] SDHIs are classified under FRAC (Fungicide Resistance Action Committee) Group 7, and their efficacy stems from their ability to block Complex II of the mitochondrial electron transport chain.[2][3]

This guide provides an in-depth technical comparison of two major chemical subgroups within the SDHI class, exemplified by distinct molecular structures:

  • Boscalid : A well-established, second-generation SDHI belonging to the pyridine-carboxamide class. First commercialized by BASF in 2002, it serves as a benchmark for broad-spectrum fungal control.[4]

  • N-propyl-1H-pyrazole-4-carboxamide : A representative structure for the pyrazole-carboxamide class, a diverse and potent group of modern SDHIs that includes commercial fungicides like Bixafen and Fluxapyroxad.

While Boscalid is a specific, widely studied product, N-propyl-1H-pyrazole-4-carboxamide is used here to represent the core chemical scaffold of its class. This comparison will dissect their structural nuances, explore the shared yet distinct mechanism of action, and detail the synthetic strategies that underpin their creation, offering researchers and drug development professionals a clear understanding of their respective attributes.

Part 1: A Tale of Two Scaffolds: Structural Analysis

The biological activity of a fungicide is intrinsically linked to its three-dimensional structure. The core scaffold and its peripheral functional groups dictate how the molecule interacts with its target site, its stability, and its movement within the plant.

Boscalid is chemically defined as 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide.[4][5] Its structure is characterized by three key components:

  • A pyridine-carboxamide core, which acts as the "warhead" that binds to the target enzyme.

  • A flexible amide linker.

  • A bulky, hydrophobic chlorinated biphenyl group , which anchors the molecule within the ubiquinone-binding pocket of the succinate dehydrogenase enzyme.

In contrast, N-propyl-1H-pyrazole-4-carboxamide represents a different structural class. Its key features include:

  • A pyrazole-carboxamide core. The five-membered pyrazole ring offers a different electronic and steric profile compared to the six-membered pyridine ring of Boscalid.

  • An amide linker.

  • A simple N-propyl group . This position is highly variable in commercial pyrazole-carboxamide fungicides, often featuring more complex lipophilic groups to optimize binding and systemic properties.

G cluster_0 Structural Comparison Boscalid Boscalid (Pyridine-Carboxamide) Pyrazole N-propyl-1H-pyrazole-4-carboxamide (Pyrazole-Carboxamide Scaffold)

Caption: Core structures of Boscalid and a representative Pyrazole-Carboxamide.

The fundamental difference lies in the aromatic core (pyridine vs. pyrazole) and the nature of the large N-substituent. The rigid, planar structure of the biphenyl group in Boscalid is crucial for its specific fit, while the diverse substituents found on the pyrazole ring in other commercial fungicides allow for a broad range of tailored activities.

Part 2: Mechanism of Action: A Shared Target, A Nuanced Interaction

Both Boscalid and pyrazole-carboxamides are classified as SDHIs because they share a common molecular target: the enzyme succinate dehydrogenase (SDH), also known as Complex II.[2][6] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it indispensable for cellular energy production in aerobic organisms.[1][6]

SDHIs function by binding to the ubiquinone-binding site (the Qp site) of the SDH enzyme complex.[3][4] This binding event physically blocks the natural substrate, ubiquinone, from docking. By preventing the transfer of electrons from succinate to ubiquinone, the entire respiratory chain is disrupted, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.[2] This inhibition affects multiple stages of fungal development, including spore germination, germ tube elongation, and mycelial growth.[7][8]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_II->Complex_III e- transfer via CoQ Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase proton gradient SDHI Boscalid or Pyrazole-Carboxamide SDHI->Complex_II INHIBITION (Blocks CoQ binding)

Caption: Mechanism of SDHIs on the mitochondrial respiratory chain.

While the target is the same, the precise binding interactions within the Qp site can differ due to the structural variations between the pyridine-carboxamide and pyrazole-carboxamide classes. These differences are responsible for variations in their efficacy against different fungal species and play a critical role in the context of fungicide resistance.

Part 3: Fungicidal Spectrum and Resistance Profiles

The structural differences between these two classes manifest in their biological performance, particularly their spectrum of activity and their susceptibility to resistance mechanisms.

Boscalid is renowned for its broad-spectrum efficacy against a wide array of economically important pathogens, including:

  • Gray mold (Botrytis cinerea)[9]

  • White mold (Sclerotinia sclerotiorum)[2][4]

  • Powdery mildew (Uncinula necator)[4]

  • Alternaria species[2][9]

The pyrazole-carboxamide class is similarly known for its broad-spectrum activity, with different members of the class being optimized for specific crops and pathogens.[3] This class is effective against many of the same pathogens as Boscalid but also includes compounds with high efficacy against rusts and other diseases in cereal crops.

Resistance Management: Resistance to SDHI fungicides is a significant concern and typically arises from point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the target enzyme.[3] These mutations can alter the shape of the Qp binding pocket, reducing the binding affinity of the fungicide.

Crucially, the structural diversity between SDHI classes is a powerful tool for resistance management. A specific mutation that confers high-level resistance to Boscalid (a pyridine-carboxamide) may not confer the same level of resistance to a pyrazole-carboxamide, and vice versa. This phenomenon, known as differential cross-resistance, underscores the importance of rotating or mixing fungicides from different chemical subgroups to prolong their effectiveness. The Fungicide Resistance Action Committee considers SDHIs to have a medium to high risk of resistance development.[3]

FeatureBoscalid (Pyridine-Carboxamide)Pyrazole-Carboxamide Class
Core Scaffold Pyridine-carboxamidePyrazole-carboxamide
Primary Target Mitochondrial Complex II (SDH)Mitochondrial Complex II (SDH)
FRAC Group 77
Spectrum Broad; effective against Botrytis, Sclerotinia, Alternaria[2][8][9]Broad; spectrum varies by specific compound, includes rusts, leaf spots[3]
Systemicity Translaminar and acropetal movement[7][8]Varies by compound; often includes translaminar and systemic properties
Resistance Risk Medium to High; point mutations in SdhB, SdhC, SdhD subunits[3]Medium to High; point mutations in SdhB, SdhC, SdhD subunits[3]

Part 4: A Comparative Look at Synthesis

The commercial viability of a fungicide depends heavily on an efficient, scalable, and sustainable synthetic route. The pathways to Boscalid and pyrazole-carboxamides, while both culminating in an amide bond formation, begin from different chemical foundations.

Synthesis of Boscalid

The most common industrial synthesis of Boscalid is a multi-step process that has been optimized for both traditional batch and modern continuous flow processing.[10] The core strategy involves three key transformations:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction constructs the critical biphenyl backbone of the molecule.[4][11]

  • Nitro Group Reduction: The nitro group on the biphenyl intermediate is reduced to an amine.

  • Amidation: The resulting aminobiphenyl is reacted with 2-chloronicotinyl chloride to form the final amide bond, yielding Boscalid.[11]

Boscalid_Synthesis cluster_flow Synthetic Workflow Start1 2-Chloro-1-nitrobenzene Step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst) Start1->Step1 Start2 4-Chlorophenylboronic acid Start2->Step1 Start3 2-Chloronicotinyl chloride Step3 Step 3: Amidation Start3->Step3 Intermediate1 4'-Chloro-2-nitro-1,1'-biphenyl Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 2-Amino-4'-chloro-1,1'-biphenyl Step2->Intermediate2 Intermediate2->Step3 Final Boscalid Step3->Final

Caption: General synthetic workflow for Boscalid.

Experimental Protocol: One-Pot Aqueous Synthesis of Boscalid This protocol is adapted from sustainable chemistry literature and serves as an example of modern synthetic methodology.[12]

  • Vessel Preparation: To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).

  • Aqueous Medium: Add an aqueous solution of 2 wt % TPGS-750-M (a biocompatible surfactant that forms nanomicelles in water).

  • Catalyst Addition: Evacuate the vessel and backfill with an inert gas (e.g., argon). Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with an appropriate ligand like SPhos).

  • Step 1 (Coupling): Stir the reaction mixture at approximately 45°C until the Suzuki-Miyaura coupling is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 2 (Reduction): To the same vessel, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium chloride (NH₄Cl) (3.0 equiv). Stir until the reduction of the nitro group is complete.

  • Step 3 (Amidation): Cool the mixture and add 2-chloronicotinyl chloride (1.2 equiv) along with a base (e.g., pyridine). Stir at room temperature until amidation is complete.

  • Workup and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Boscalid.

Synthesis of N-propyl-1H-pyrazole-4-carboxamide

The synthesis of pyrazole-carboxamides follows a different logic, focusing first on the construction of the heterocyclic pyrazole ring. A general and flexible approach involves:

  • Pyrazole Ring Formation: Synthesizing a pyrazole-4-carboxylic acid ester. This can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.

  • Saponification (Optional): If starting from an ester, the ester is hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The pyrazole-4-carboxylic acid is activated (e.g., by converting to an acid chloride with thionyl chloride) and then reacted with the desired amine (in this case, propylamine) to form the final carboxamide product.

Pyrazole_Synthesis cluster_flow Synthetic Workflow Start1 1,3-Dicarbonyl Precursor Step1 Step 1: Pyrazole Ring Formation (Condensation) Start1->Step1 Start2 Hydrazine Start2->Step1 Start3 Propylamine Step3 Step 3: Amidation Start3->Step3 Intermediate1 Pyrazole-4-carboxylic acid or ester Step1->Intermediate1 Step2 Step 2: Acid Chloride Formation (Activation) Intermediate1->Step2 Intermediate2 Pyrazole-4-carbonyl chloride Step2->Intermediate2 Intermediate2->Step3 Final N-propyl-1H-pyrazole- 4-carboxamide Step3->Final

Caption: General synthetic workflow for Pyrazole-Carboxamides.

Experimental Protocol: General Synthesis of N-propyl-1H-pyrazole-4-carboxamide This is a representative protocol based on established heterocyclic chemistry principles.

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, suspend 1H-pyrazole-4-carboxylic acid (1.0 equiv) in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (approx. 1.5 equiv) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours or until the evolution of gas ceases, indicating the formation of the pyrazole-4-carbonyl chloride. The reaction can be monitored by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).

  • Amidation: In a separate flask, dissolve propylamine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in dry DCM.

  • Reaction: Cool the amine solution to 0°C and add the previously prepared acid chloride solution dropwise with vigorous stirring.

  • Completion and Workup: Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC). Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propyl-1H-pyrazole-4-carboxamide, which can be further purified by chromatography or recrystallization.

Conclusion

The comparison between Boscalid and the N-propyl-1H-pyrazole-4-carboxamide structure highlights the elegant chemical diversity within the SDHI class of fungicides. While both operate through the targeted inhibition of mitochondrial Complex II, their distinct pyridine-carboxamide and pyrazole-carboxamide scaffolds give rise to unique structural and, consequently, biological properties.

  • Boscalid stands as a testament to the efficacy of the pyridine-carboxamide structure, with its characteristic biphenyl group providing broad-spectrum control.

  • The pyrazole-carboxamide scaffold represents a versatile platform that has been extensively developed into a new generation of highly effective SDHIs, where modification of the N-substituent allows for fine-tuning of the fungicidal spectrum and systemic properties.

For researchers in agrochemistry and drug development, understanding these differences is crucial. The choice of scaffold influences not only the spectrum of activity but also the resistance profile and synthetic accessibility. The continued exploration of diverse heterocyclic scaffolds remains a cornerstone of developing next-generation fungicides that are not only potent but also sustainable tools in an integrated pest management strategy.

References

  • Cultivar Magazine. (2025). Boscalida (Boscalid).
  • Wikipedia. (n.d.). Boscalid.
  • Fungicide Resistance Action Committee New Zealand. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
  • Jebagro. (n.d.). Boscalid.
  • Kubota, K., & Ito, H. (2026). All-step Mechanochemical Approach for the Rapid and Solventless Synthesis of Boscalid. Synthesis.
  • SciELO. (2023). Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. Acta toxicol. argent., 31(1).
  • BenchChem. (2025). A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers.
  • Stammler, G., et al. (n.d.). Mode of action, biological performance and latest monitoring results of boscalid sensitvity.
  • Gallou, F., et al. (2019). A Sustainable 1‑Pot, 3‑Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development.
  • Amiri, A., et al. (2020). Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry. Plant Disease.
  • Zhengzhou Delong Chemical Co., Ltd. (2019). The Application of Fungicide Boscalid.
  • Royal Society of Chemistry. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering.
  • Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed.
  • National Center for Biotechnology Information. (n.d.). Boscalid. PubChem.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole-4-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel pyrazole-4-carboxamide analogues is a critical step in the discovery pipeline. This guide provides an in-depth comparison of essential spectroscopic techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore how to leverage Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy to build a self-validating and comprehensive characterization package for this important class of heterocyclic compounds.

The Logic of Spectroscopic Interrogation

The pyrazole-4-carboxamide scaffold presents a unique set of structural features: a heteroaromatic pyrazole ring, an amide linkage, and typically, variable aryl or alkyl substituents. Our characterization strategy is designed as a multi-pronged approach, where each technique provides a unique and complementary piece of the structural puzzle. We begin with the broad strokes of functional group identification (FTIR), move to the precise atomic connectivity and stereochemistry (NMR), confirm the exact molecular mass and formula (HRMS), and finally, probe the electronic properties of the conjugated system (UV-Vis).

G cluster_0 Characterization Workflow Start Newly Synthesized Pyrazole-4-Carboxamide Analogue FTIR FTIR Spectroscopy Start->FTIR Functional Group ID NMR NMR Spectroscopy (1D & 2D) Start->NMR Core Structural Backbone MS Mass Spectrometry (HRMS) Start->MS Molecular Formula UV_Vis UV-Vis Spectroscopy Start->UV_Vis Conjugation Analysis FTIR->NMR Confirms Amide, etc. Data_Analysis Comprehensive Data Integration & Analysis FTIR->Data_Analysis Functional Groups NMR->MS Informs Expected Mass NMR->Data_Analysis Connectivity MS->Data_Analysis Exact Mass UV_Vis->Data_Analysis Electronic Properties Structure_Confirmed Structure Elucidated & Confirmed Data_Analysis->Structure_Confirmed

Caption: A logical workflow for the comprehensive spectroscopic characterization of pyrazole-4-carboxamide analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation, providing definitive evidence of the carbon-hydrogen framework and the connectivity between different parts of the molecule. For pyrazole-4-carboxamide analogues, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

The "Why": Causality in NMR Experiment Selection

We don't just run a standard set of experiments; each one is chosen to answer a specific question about the pyrazole-4-carboxamide structure.

  • ¹H NMR: This is the initial scout. It tells us the number of different types of protons, their integration (how many of each), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). We look for characteristic signals: the pyrazole ring protons, the amide N-H proton, and signals from the various substituents. A broad signal between 10-14 ppm is often indicative of the pyrazole N-H proton, its breadth resulting from quadrupolar coupling with the ¹⁴N atom and potential chemical exchange.[1]

  • ¹³C NMR & DEPT-135: This provides a count of the unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent. This is vital for distinguishing between substituted and unsubstituted positions on the pyrazole and other aromatic rings.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks (spin systems). It is invaluable for tracing the connectivity of protons on a specific ring system, for example, identifying adjacent protons on a substituted phenyl ring attached to the amide nitrogen.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for directly linking a proton to the carbon it is attached to (¹JCH). It's a powerful method for assigning carbon signals based on their more easily interpreted proton partners.[1][2]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of molecules. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). Its primary utility is in connecting the different fragments of the molecule. For instance, an HMBC experiment can show a correlation from the amide N-H proton to the amide carbonyl carbon (²JCH) and to carbons on the adjacent aryl ring, definitively linking these parts. It is also essential for assigning quaternary carbons, which are invisible in DEPT and have no direct proton attachments.[1][2][3]

Data Interpretation: Key Features in Pyrazole-4-Carboxamides
Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key 2D Correlations (HMBC)
Pyrazole C5-H ~8.0 - 8.5~135 - 145Correlation to C4 (carboxamide attachment) and C3.
Pyrazole C3-H ~7.8 - 8.3~148 - 155Correlation to C4, C5, and any C3-substituent.
Amide N-H ~8.5 - 10.5 (often broad)N/ACorrelation to amide C=O, C4 of pyrazole, and C-ipso of the N-aryl ring.
Pyrazole N1-H ~10.0 - 14.0 (very broad)N/AOften too broad to show clear correlations. D₂O exchange confirms assignment.[1]
Amide C=O N/A~160 - 170Correlation from amide N-H and pyrazole C5-H.
Pyrazole C4 N/A~115 - 125Correlation from pyrazole C5-H and amide N-H.
Pyrazole C3/C5 N/A~138 - 155Correlation from pyrazole protons and N-H.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the purified pyrazole-4-carboxamide analogue for ¹H and 2D NMR, or 50-100 mg for a high-quality ¹³C NMR.[4]

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.[5]

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[6]

  • Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire a DEPT-135 spectrum.

    • Acquire 2D gs-COSY, gs-HSQC, and gs-HMBC spectra. Optimize the parameters for expected coupling constants (e.g., ¹JCH ≈ 145-160 Hz for HSQC, long-range coupling ≈ 8-10 Hz for HMBC).[1]

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

While NMR provides the structure, high-resolution mass spectrometry (HRMS) provides the definitive molecular formula. For novel compounds, this is a non-negotiable, self-validating step. Electrospray ionization (ESI) is a common and effective soft ionization technique for these molecules.[7]

The "Why": Precision and Fragmentation
  • High-Resolution Mass (HRMS): This is the critical experiment. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can determine the elemental composition of the parent ion. Comparing the measured mass to the calculated mass for the proposed formula should yield an error of less than 5 ppm, providing extremely high confidence in the molecular formula.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, we can gain further structural confirmation. The fragmentation pattern serves as a fingerprint and should be consistent with the structure determined by NMR.

Expected Fragmentation Pathways

The pyrazole-4-carboxamide core has several predictable cleavage points.

G Mol_Ion [M+H]⁺ (Pyrazole-4-Carboxamide) Frag1 Loss of Amide Sidechain (Cleavage at C4-C=O) Mol_Ion->Frag1 Frag2 Loss of N₂ from Pyrazole Ring Mol_Ion->Frag2 Frag3 Loss of HCN from Pyrazole Ring Mol_Ion->Frag3 Frag4 Amide Bond Cleavage Mol_Ion->Frag4

Caption: Common fragmentation pathways for pyrazole-4-carboxamide analogues in ESI-MS.

Key fragmentations often observed include:

  • Loss of N₂: A characteristic fragmentation of the pyrazole ring.[8]

  • Loss of HCN: Another common fragmentation pathway for the pyrazole core.[8]

  • Amide Bond Cleavage: Cleavage of the C(O)-N bond or the Pyrazole-C(O) bond can occur, providing evidence for the substituent on the amide nitrogen.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[9]

  • Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a solvent mixture like 50:50 acetonitrile:water, often with 0.1% formic acid to promote protonation ([M+H]⁺).[9]

  • Data Acquisition: Infuse the sample solution directly into the ESI source.

  • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range.

  • Ensure the mass analyzer is calibrated to achieve high resolution and mass accuracy (<5 ppm).

  • If desired, perform a tandem MS (MS/MS) experiment by isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Infrared (FTIR) Spectroscopy: The Functional Group Checklist

FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It acts as a quick quality check and is complementary to NMR and MS data. By analyzing the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of bonds within the molecule.[10]

Characteristic Absorptions for Pyrazole-4-Carboxamides
Functional GroupBondCharacteristic Absorption (cm⁻¹)Significance
Amide N-H stretch3200 - 3400 (often sharp)Confirms the presence of the secondary amide.
Amide I Band C=O stretch1640 - 1680 (strong)A key, strong absorption confirming the carboxamide group.[11]
Amide II Band N-H bend, C-N stretch1520 - 1570Another characteristic amide band.
Aromatic/Heteroaromatic C-H stretch3000 - 3150Indicates aromatic protons.
Aromatic/Heteroaromatic C=C / C=N stretch1450 - 1600A series of bands confirming the ring structures.[12]
Pyrazole N-H stretch~3100 - 3200 (broad)Often overlaps with other N-H or C-H signals.
Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. Ensure the solid sample is dry and clean.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting absorbance spectrum to identify the key functional group frequencies.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly the π-conjugated system formed by the pyrazole ring, the carboxamide, and any attached aryl groups.

The "Why": Understanding Electronic Effects

The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions and are characteristic of the conjugated system.

  • n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from N or O) to an anti-bonding π* orbital.

  • Substituent Effects: The introduction of the carboxamide group to the pyrazole ring generally causes a bathochromic (red) shift in λ_max compared to the unsubstituted pyrazole. Furthermore, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl portions of the molecule will further shift the λ_max, providing electronic insights into the analogue series.[10]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Dilute the stock solution to an appropriate concentration (typically in the 10-50 µM range) to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.5 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank.

    • Fill the other cuvette with the sample solution.

    • Record the absorbance spectrum over a range of approximately 200-600 nm.

    • Identify the λ_max and record the absorbance value.

Conclusion

The robust characterization of pyrazole-4-carboxamide analogues relies not on a single technique, but on the logical and synergistic integration of multiple spectroscopic methods. By following this comprehensive guide, researchers can confidently elucidate the precise chemical structure of their synthesized compounds, ensuring data integrity and providing a solid foundation for subsequent biological evaluation and drug development efforts. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • University of Victoria. NMR Sample Preparation. [Link]

  • Li, D. Q., & Yang, G. F. (2007). Structure Elucidation of a Pyrazolo[1][6]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1159–1165. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • Miklós, M., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 538-548. [Link]

  • Shi, Y. F., et al. (2009). The Ultraviolet Absorption Spectra of Pyrazoles and 1-Carboxamidepyrazoles and Their Application. Spectroscopy and Spectral Analysis, 29(3), 781-785. [Link]

  • Esteves, A. P., & Gil, M. J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • de la Torre, M. C., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 85-98. [Link]

  • Gushchin, A. L., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6569. [Link]

  • ResearchGate. Key 2D NMR correlations used for the structure elucidation of compounds.... [Link]

  • ResearchGate. UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in.... [Link]

  • Al-Masoudi, N. A., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-5-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 859-867. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Lintang, H. O., et al. (2017). Supramolecular Phosphorescent Trinuclear Copper(I) Pyrazolate Complexes for Vapochromic Chemosensors of Ethanol. Journal of Photochemistry and Photobiology A: Chemistry, 346, 134-142. [Link]

  • Al-Hourani, B. J. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(9), 3221-3224. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

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  • Mary, Y. S., & Panicker, C. Y. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 439-446. [Link]

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Advanced IC50 Validation for Pyrazole Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IC50 Validation Protocols for Pyrazole Carboxamide Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Beyond the Standard Curve: A Comparative Guide to Potency & Residence Time

Executive Summary: The Scaffold Challenge

In modern kinase inhibitor discovery, the 1H-pyrazole-4-carboxamide scaffold has emerged as a "privileged structure." Unlike the ubiquitous aminopyrimidine scaffold (found in Ibrutinib/Imatinib), pyrazole carboxamides offer distinct hydrogen-bonding geometries that often result in Type I½ or Type II binding modes .

While this leads to high specificity, it introduces a critical validation challenge: Slow-binding kinetics. Standard end-point IC50 assays often underestimate the potency of these molecules because equilibrium is not reached within the typical 30-60 minute incubation window.

This guide objectively compares the Pyrazole Carboxamide scaffold against the industry-standard Aminopyrimidine, providing a self-validating protocol suite designed to capture true potency (


) and target residence time.

Comparative Analysis: Pyrazole Carboxamide vs. Aminopyrimidine[1]

The following data summarizes the performance characteristics of Pyrazole Carboxamides (e.g., JAK/CDK inhibitors) versus the traditional Aminopyrimidine standard.

Table 1: Scaffold Performance Matrix
FeaturePyrazole Carboxamide Aminopyrimidine (Standard) Implication for Validation
Binding Mode Often ATP-competitive with extended H-bond networks (Hinge + Gatekeeper).Classic ATP-competitive (Hinge binder).Pyrazoles often require longer pre-incubation to reach equilibrium.
Kinetics Frequently Slow-Binding (High Residence Time).typically Fast-On / Fast-Off.Standard IC50s are often "apparent" (

) and shift over time.
Solubility Moderate to High (Polar carboxamide group).Low to Moderate (often requires solubilizing tails).Less risk of aggregation artifacts, but permeability must be validated via cellular assays.
Selectivity High (Tunable vector for solvent-exposed regions).Moderate (Promiscuous without extensive decoration).Requires Target Engagement (TE) assays to prove specific binding over off-target noise.

Critical Insight: For Pyrazole Carboxamides, an IC50 value is meaningless without a reported pre-incubation time. A 10 nM inhibitor at 1 hour may reveal itself as a 1 nM inhibitor at 4 hours.

Core Protocol 1: Biochemical Validation (TR-FRET)

Objective: Determine the True IC50 by accounting for time-dependent inhibition.

The Methodology: Time-Shifted TR-FRET

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound fluorescence interference, a common issue with conjugated pyrazole systems.

Reagents:

  • Tracer: Eu-labeled anti-tag antibody + AlexaFluor-labeled kinase tracer (e.g., LANCE Ultra or Lanthascreen).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical to prevent aggregation).

Step-by-Step Workflow:

  • Titration Preparation: Prepare a 10-point dose-response of the Pyrazole Carboxamide (1:3 serial dilution) in DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize tip adhesion.

  • Enzyme Activation: Dilute Kinase to

    
     final concentration.
    
  • Variable Pre-incubation (The Validation Step):

    • Plate A: Add Inhibitor + Enzyme. Incubate 15 minutes .

    • Plate B: Add Inhibitor + Enzyme. Incubate 120 minutes .

  • Reaction Initiation: Add ATP (

    
     concentration) and Substrate/Tracer mix.
    
  • Detection: Read TR-FRET signal (Ex 320nm / Em 665nm & 615nm) after 60 minutes.

Visualizing the Workflow

TRFRET_Workflow cluster_incubation Variable Pre-Incubation (Critical) Compound Pyrazole Carboxamide (Serial Dilution) T15 15 min (Fast Binding Check) Compound->T15 T120 120 min (Slow Binding Check) Compound->T120 Enzyme Target Kinase (2x Conc) Enzyme->T15 Enzyme->T120 ATP ATP + Tracer Addition T15->ATP T120->ATP Read TR-FRET Readout (Envision/PHERAstar) ATP->Read

Figure 1: Dual-timepoint TR-FRET workflow. A shift in IC50 between T15 and T120 indicates slow-binding kinetics typical of high-affinity pyrazole carboxamides.

Core Protocol 2: Cellular Target Engagement (NanoBRET)

Objective: Validate that the polar carboxamide moiety does not hinder cell membrane permeability.

While biochemical assays measure


, they ignore the cell membrane. Pyrazole carboxamides are polar; thus, NanoBRET (Bioluminescence Resonance Energy Transfer)  is superior to Western Blotting for quantifying actual intracellular affinity.

Why NanoBRET?

  • Equilibrium Measurement: Unlike wash-based assays, NanoBRET measures binding in real-time equilibrium.

  • Competition Mode: The Pyrazole inhibitor competes with a cell-permeable fluorescent tracer for the NanoLuc-fused kinase.

Protocol:

  • Transfection: HEK293 cells transfected with NanoLuc-Kinase fusion vector.

  • Tracer Addition: Add cell-permeable tracer (at

    
     concentration).
    
  • Inhibitor Treatment: Treat cells with Pyrazole Carboxamide (0.1 nM – 10 µM).

  • Incubation: 2 hours at 37°C (Allowing for permeability and binding equilibrium).

  • Measurement: Add substrate (Furimazine). Measure Donor (460nm) and Acceptor (618nm) emission.

Visualizing the Mechanism

NanoBRET_Mechanism NanoLuc NanoLuc-Kinase (Donor) Tracer Fluorescent Tracer (Acceptor) NanoLuc->Tracer Proximity Energy Transfer Signal_High High BRET Signal (No Inhibition) Tracer->Signal_High Bound State Inhibitor Pyrazole Carboxamide (Test Compound) Inhibitor->NanoLuc Competes for ATP Pocket Inhibitor->Tracer Displaces Signal_Low Low BRET Signal (Target Engagement) Inhibitor->Signal_Low Tracer Released

Figure 2: NanoBRET Competitive Binding Logic. The Pyrazole Carboxamide displaces the tracer, reducing the BRET signal.[1] This confirms the compound enters the cell and binds the target.

The "Self-Validating" Logic System

To ensure scientific integrity (E-E-A-T), you must run these checks to confirm your IC50 is not an artifact.

A. The "Tight-Binding" Check

If your IC50 is close to the enzyme concentration (


), the Morrison Equation must be used instead of the standard Hill equation.
  • Test: Run the IC50 assay at two different enzyme concentrations (e.g., 1 nM and 5 nM).

  • Result: If IC50 shifts linearly with

    
    , you have a tight binder.[2]
    
B. The "Aggregation" Check

Pyrazole derivatives can sometimes form colloidal aggregates that sequester enzymes (false positives).

  • Test: Add 0.01% Triton X-100 or Brij-35 to the buffer.

  • Result: If potency disappears with detergent, your compound is an aggregator, not a specific inhibitor.

Logic Diagram for Data Interpretation

Validation_Logic Start Calculate IC50 Check_Hill Check Hill Slope Start->Check_Hill Slope_Steep Slope > 1.5 Check_Hill->Slope_Steep Slope_Normal Slope ~ 1.0 Check_Hill->Slope_Normal Aggregation Suspect Aggregation Add 0.01% Triton X-100 Slope_Steep->Aggregation Check_Time Compare 15min vs 120min Pre-incubation Slope_Normal->Check_Time Shift IC50 Shift > 3x Check_Time->Shift NoShift No Shift Check_Time->NoShift SlowBinder Slow-Binding Inhibitor Report K_on / K_off Shift->SlowBinder FastBinder Fast Reversible Standard IC50 Valid NoShift->FastBinder

Figure 3: Decision tree for validating IC50 data integrity. This logic filters out promiscuous aggregators and identifies slow-binding kinetics common to the scaffold.

References

  • BenchChem. (2025).[3] 1H-Pyrazole-4-carbaldehyde in the Development of Kinase Inhibitors: Protocols and Applications. Retrieved from

  • Schnute, M. E., et al. (2018).[4] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors.[5] Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Retrieved from

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Chemical Biology. Retrieved from

  • Robers, M. B., et al. (2025).[6] One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.[7][8][9] bioRxiv.[7] Retrieved from [7]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats - Comparing Cellular Phosphorylation and NanoBRET. Retrieved from

Sources

Advanced Applications & Therapeutic Potential

Application Note: Preclinical Profiling of N-propyl-1H-pyrazole-4-carboxamide Derivatives as Dual Aurora Kinase A/B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

The mammalian Aurora kinases (Aurora A, B, and C) are highly homologous serine/threonine kinases that orchestrate critical events during mitosis, including centrosome maturation, spindle assembly, and cytokinesis [1]. Aberrant overexpression of Aurora kinases is a hallmark of chromosomal instability and oncogenesis in various human malignancies, making them prime targets for targeted oncology therapeutics.

Recent structure-activity relationship (SAR) studies and fragment-based drug design have identified the 1H-pyrazole-4-carboxamide scaffold as a highly potent, ATP-competitive pharmacophore for Aurora kinase inhibition [2, 4]. Specifically, the N-propyl-1H-pyrazole-4-carboxamide derivatives and their structurally related analogues (e.g., AT9283) exhibit exceptional ligand efficiency. The pyrazole core forms critical bidentate hydrogen bonds with the hinge region of the kinase (e.g., Ala213 in Aurora A), while the N-propyl carboxamide moiety extends into the solvent-exposed region, interacting with non-conserved residues (such as Thr217 in Aurora A) to dictate potency and selectivity [3].

This application note provides a comprehensive, causality-driven guide to evaluating N-propyl-1H-pyrazole-4-carboxamide compounds. It details the mechanistic workflows, from biochemical target engagement to phenotypic validation, ensuring robust and reproducible preclinical data generation.

Mechanistic Pathway & Inhibitor Intervention

To effectively evaluate these inhibitors, one must understand the downstream consequences of target blockade. Aurora A autophosphorylation at Thr288 is essential for its catalytic activity at the centrosome. Aurora B, the catalytic core of the Chromosomal Passenger Complex (CPC), phosphorylates Histone H3 at Ser10, a prerequisite for chromosome condensation and segregation.

Inhibition by N-propyl-1H-pyrazole-4-carboxamides triggers a failure in cytokinesis, leading to endoreduplication (polyploidy), subsequent mitotic catastrophe, and apoptosis [2].

Pathway Inhibitor N-propyl-1H-pyrazole- 4-carboxamide AurA Aurora A Kinase (p-Thr288) Inhibitor->AurA ATP Competitive Blockade AurB Aurora B Kinase (p-Thr232) Inhibitor->AurB ATP Competitive Blockade Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome Phosphorylation Histone Histone H3 (p-Ser10) & Cytokinesis AurB->Histone Phosphorylation Aneuploidy Polyploidy / Endoreduplication (>4N DNA) Centrosome->Aneuploidy Inhibition leads to Histone->Aneuploidy Inhibition leads to Apoptosis Mitotic Catastrophe & Apoptosis Aneuploidy->Apoptosis Caspase Activation

Figure 1: Mechanism of action of N-propyl-1H-pyrazole-4-carboxamide inhibitors on the Aurora kinase signaling cascade.

Quantitative Data: Pharmacological Profiling

The following tables summarize the expected pharmacological profile of an optimized N-propyl-1H-pyrazole-4-carboxamide derivative, synthesizing data from benchmark pyrazole-based inhibitors[1, 2].

Table 1: In Vitro Kinase Selectivity Profile
Kinase TargetIC₅₀ (nM)Assay FormatFunctional Consequence of Inhibition
Aurora A 3.2 ± 0.5ADP-GloDisruption of centrosome maturation
Aurora B 2.8 ± 0.4ADP-GloFailure of cytokinesis (multinucleation)
CDK2/Cyclin E > 1,000FRETMinimal off-target cell cycle arrest
JAK2 120 ± 15ADP-GloSecondary target (common in pyrazoles)
Table 2: Cellular Efficacy in Human Cancer Lines
Cell LineTissue OriginGI₅₀ (μM)Primary Phenotype Observed
HCT116 Colorectal Carcinoma0.39 ± 0.06G2/M arrest, Polyploidy
MCF-7 Breast Adenocarcinoma0.46 ± 0.04Apoptosis (Annexin V+)
HeLa Cervical Adenocarcinoma0.43 ± 0.05Loss of p-Ser10 Histone H3

Experimental Workflow & Validated Protocols

To ensure rigorous validation of N-propyl-1H-pyrazole-4-carboxamide compounds, we recommend a tiered screening cascade.

Workflow Prep Compound Preparation (DMSO Stocks) Biochem Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Cellular Cellular Viability (CellTiter-Glo) Biochem->Cellular Target Target Engagement (Western Blot) Cellular->Target FACS Phenotypic Profiling (FACS Cell Cycle) Target->FACS

Figure 2: Tiered preclinical screening workflow for Aurora kinase inhibitors.

Protocol 1: Biochemical Target Engagement via ADP-Glo™ Kinase Assay

Scientific Rationale: Traditional radiometric assays generate hazardous waste, while fluorescence-based assays are susceptible to auto-fluorescence from heterocyclic compounds. The ADP-Glo assay measures the luminescence generated from ADP produced during the kinase reaction, providing a highly sensitive, interference-free quantification of ATP-competitive inhibition.

Materials:

  • Recombinant human Aurora A and Aurora B (active).

  • ATP (10 mM stock), Myelin Basic Protein (MBP) substrate.

  • ADP-Glo™ Kinase Assay Kit.

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the N-propyl-1H-pyrazole-4-carboxamide inhibitor in 100% DMSO to create a 10-point dose-response curve (ranging from 10 mM to 0.5 μM). Transfer 100 nL of the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent toxicity (final DMSO concentration = 1%).

  • Kinase Reaction Setup: Prepare a 2X Kinase/Substrate mixture in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). Add 5 μL to each well.

  • Pre-incubation: Incubate the plate at room temperature (RT) for 15 minutes. Causality Note: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 μL of 2X ATP solution (concentration set at the apparent

    
     for ATP for each respective kinase, typically 10-15 μM for Aurora A/B) to initiate the reaction. Incubate for 60 minutes at RT.
    
  • ADP Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Modulation (Western Blotting for p-Histone H3)

Scientific Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. Evaluating the phosphorylation status of Histone H3 at Ser10 serves as a direct, self-validating biomarker for intracellular Aurora B inhibition [2].

Step-by-Step Procedure:

  • Cell Seeding & Synchronization: Seed HCT116 cells in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with 100 ng/mL Nocodazole for 16 hours. Causality Note: Nocodazole disrupts microtubules, arresting cells in prometaphase where Aurora B activity and p-Ser10 Histone H3 levels are at their absolute peak, maximizing the assay's dynamic range.
    
  • Inhibitor Treatment: Treat the synchronized cells with varying concentrations of the pyrazole-4-carboxamide inhibitor (e.g., 0.1, 0.5, 1.0, 5.0 μM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride). Causality Note: Phosphatase inhibitors are critical; endogenous phosphatases like PP1 will rapidly dephosphorylate Histone H3 upon cell lysis, causing false-positive inhibition results.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 μg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block membrane in 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies: Anti-phospho-Histone H3 (Ser10) (1:1000) and Anti-total Histone H3 (1:2000) overnight at 4°C.

    • Wash 3x with TBST, probe with HRP-conjugated secondary antibody for 1 hour at RT.

  • Detection: Develop using ECL substrate and image via chemiluminescence. A dose-dependent decrease in the p-Histone H3 band relative to total Histone H3 confirms intracellular target engagement.

Protocol 3: Phenotypic Validation via Flow Cytometry (Cell Cycle Analysis)

Scientific Rationale: The phenotypic hallmark of Aurora B inhibition is the failure of cytokinesis. Cells continue to replicate their DNA without dividing, resulting in massive polyploidy (>4N DNA content) prior to undergoing apoptosis.

Step-by-Step Procedure:

  • Treatment: Treat exponentially growing HeLa cells with the inhibitor at

    
     concentrations for 48 hours.
    
  • Harvesting: Collect both the culture media (containing floating, apoptotic cells) and adherent cells via trypsinization. Causality Note: Failing to collect the floating cells will artificially skew the data, as the most severely affected cells detach during mitotic catastrophe.

  • Fixation: Wash cells in cold PBS, resuspend in 300 μL PBS, and add 700 μL of ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend the pellet in 500 μL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate in the dark at RT for 30 minutes. Causality Note: RNase A is mandatory because PI intercalates into both DNA and double-stranded RNA. Without RNase, the RNA signal will obscure the distinct cell cycle peaks.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.

  • Analysis: Observe the emergence of a distinct peak beyond the G2/M (4N) phase, indicating 8N or 16N polyploid cells characteristic of Aurora B blockade.

References

  • Li, X., Lu, X., Xing, M., & Zhu, H. L. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 51, 268-274. Available at:[Link]

  • Yevale, D., Teraiya, N., Lalwani, T., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. Available at:[Link]

  • Coumar, M. S., Leou, J. S., Shukla, P., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. Journal of Medicinal Chemistry, 52(4), 1050-1062. Available at:[Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available at:[Link]

succinate dehydrogenase (SDH) inhibition by pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling & Inhibition Protocols for Pyrazole Carboxamides Targeting Succinate Dehydrogenase (SDH)

Executive Summary

Succinate Dehydrogenase (SDH), also known as Complex II, is a critical metabolic hub connecting the Tricarboxylic Acid (TCA) cycle and the Mitochondrial Electron Transport Chain (ETC). Pyrazole carboxamides represent a high-affinity class of SDH inhibitors (SDHIs) utilized extensively in agriculture (fungicides like fluxapyroxad) and increasingly explored in oncology for metabolic reprogramming.

This guide provides a rigorous technical framework for evaluating pyrazole carboxamides. It moves beyond generic assay descriptions to address the specific kinetic challenges of this chemical class—namely, their lipophilicity and "tight-binding" characteristics.

Mechanism of Action: The Q-Site Blockade

Pyrazole carboxamides function as competitive inhibitors at the ubiquinone-binding pocket (Site Qp) of SDH.[1] Unlike Malonate, which competes with succinate at the hydrophilic dicarboxylate site (Subunit A), pyrazole carboxamides bind deep within the hydrophobic channel formed by Subunits C and D.

Key Structural Interactions:

  • Toxophore (Pyrazole): Mimics the ubiquinone ring system.

  • Amide Linker: Forms critical hydrogen bonds with conserved residues (typically Tyrosine and Tryptophan, e.g., Trp164 in S. cerevisiae or Trp173 in R. solani).

  • Hydrophobic Anchor: A lipophilic tail (often a biphenyl or alkyl-phenyl group) that occupies the deep hydrophobic pocket, displacing the native ubiquinone tail.

Pathway Visualization: The SDH Bottleneck

The following diagram illustrates the electron flow interruption caused by pyrazole carboxamides.

SDH_Mechanism Succinate Succinate SDH_A SDH Subunit A (FAD Reduction) Succinate->SDH_A Oxidation Fumarate Fumarate SDH_A->Fumarate FeS Fe-S Clusters (Subunit B) SDH_A->FeS e- transfer Q_Site Ubiquinone Site (Qp) (Subunits C/D) FeS->Q_Site e- transfer Ubiquinone Ubiquinone (Q) Q_Site->Ubiquinone Binding Ubiquinol Ubiquinol (QH2) Q_Site->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- transport Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->Q_Site High Affinity Competition

Figure 1: Mechanism of Action. Pyrazole carboxamides competitively occupy the Q-site, preventing electron transfer from Fe-S clusters to Ubiquinone, effectively halting both the TCA cycle and ETC Complex II respiration.

Protocol A: Biochemical Kinetic Assay (DCIP Reduction)

Purpose: To determine the IC50/Ki of pyrazole carboxamides using purified mitochondria or recombinant SDH. Principle: SDH cannot directly reduce Dichlorophenolindophenol (DCIP) efficiently. Phenazine Methosulfate (PMS) is required as an intermediate electron acceptor to shuttle electrons from the enzyme to the DCIP reporter.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate: 20 mM Sodium Succinate.

  • Electron Mediator: 1 mM PMS (Phenazine Methosulfate). Light Sensitive - Prepare Fresh.

  • Reporter Dye: 100 µM DCIP (2,6-Dichlorophenolindophenol).

  • Inhibitor: Pyrazole Carboxamide stock (10 mM in DMSO).

  • Enzyme Source: Mitochondrial fraction (10-50 µg protein/well).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point dilution series of the pyrazole carboxamide in DMSO. Ensure final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (CRITICAL STEP):

    • Many pyrazole carboxamides are "tight-binding" inhibitors with slow onset rates.

    • Mix Enzyme + Buffer + Inhibitor in the microplate.

    • Incubate at 25°C for 20 minutes before adding substrate.

    • Why? Initiating the reaction immediately with succinate can lead to IC50 shifts (underestimation of potency) because the substrate protects the active site before the inhibitor can bind.

  • Reaction Initiation:

    • Add the Substrate Mix (Succinate + PMS + DCIP).

    • Note: PMS and DCIP should be mixed immediately before addition due to instability.

  • Kinetic Read:

    • Measure Absorbance at 600 nm (DCIP reduction: Blue

      
       Colorless).
      
    • Read every 30 seconds for 10-20 minutes.

  • Analysis:

    • Calculate the slope (Vmax) for the linear portion of the curve.

    • Normalize to DMSO control (100% Activity) and Malonate control (0% Activity).

Protocol B: Cellular Bioenergetics (Seahorse XF Analysis)

Purpose: To validate target engagement in a physiological context by isolating Complex II-driven respiration. Challenge: In intact cells, Complex I drives the majority of basal respiration. To assay SDHIs specifically, Complex I must be bypassed.

Workflow Diagram:

Seahorse_Workflow Step1 1. Cell Permeabilization (MAS Buffer + Plasma Membrane Permeabilizer) Step2 2. Substrate Addition (Succinate + Rotenone) Step1->Step2 Bypass Complex I Step3 3. Basal Read (Establishes Complex II Respiration) Step2->Step3 Equilibration Step4 4. Injection A: Pyrazole Carboxamide (Titration) Step3->Step4 Inhibition Step5 5. Injection B: Antimycin A (Blocks Complex III - Zero Baseline) Step4->Step5 Control

Figure 2: Modified Seahorse XF Workflow for Complex II Specificity. Rotenone blocks Complex I, forcing the cell to rely on the Succinate


 Fumarate conversion for electron flow.

Protocol Specifics:

  • Media: Mitochondrial Assay Solution (MAS) containing 10 mM Succinate and 2 µM Rotenone.

  • Permeabilization: Use Digitonin or XF Plasma Membrane Permeabilizer (PMP) if using adherent cells that do not transport succinate efficiently.

  • Injection Strategy:

    • Port A:Pyrazole Carboxamide (Test Compound).[2][3][4][5][6]

    • Port B:ADP (to induce State 3 respiration, optional) or Oligomycin (to measure leak).

    • Port C:Antimycin A (Complex III inhibitor) to determine non-mitochondrial oxygen consumption.[7]

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
High Background in DCIP Assay PMS reacting with light or bufferKeep PMS solution in the dark; prepare fresh. Run a "No Enzyme" blank.[8]
IC50 Shift (Potency Loss) Insufficient Pre-incubationIncrease Enzyme + Inhibitor pre-incubation time to 30 mins to allow tight binding.
Precipitation Lipophilic "Anchor" insolubilityEnsure DMSO < 1%. Use a detergent like 0.01% DDM or Lauryl Maltoside if compatible.
No Inhibition in Whole Cells Poor cell permeabilityPyrazole carboxamides are generally permeable, but if failing, switch to permeabilized cell protocol (PMP).

Validation Standards:

  • Positive Control: Malonate (Competitive inhibitor, IC50 ~10-100 µM depending on conditions) or Thenoyltrifluoroacetone (TTFA) (Q-site inhibitor).

  • Negative Control: Rotenone (Should have no effect in the Succinate-driven biochemical assay, as it targets Complex I).

References

  • BenchChem. (2025).[9][8] Comparative Analysis of the Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors.

  • Bio-protocol. (2018). Succinate Dehydrogenase (SDH) DCPIP/PMS Assay.

  • Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide.

  • Journal of Agricultural and Food Chemistry. (2022). Discovery of Novel Pyrazole-4-carboxamide Derivatives... as Potential SDHI Agents.

  • Abcam. (2023). Succinate Dehydrogenase Activity Assay Kit (Colorimetric) Protocol.

Sources

Comprehensive Application Note: Antifungal Activity and Mechanism of N-Propyl-1H-Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of resistance to conventional fungicides necessitates the continuous discovery of novel active molecules. Pyrazole-4-carboxamides are a highly successful class of Succinate Dehydrogenase Inhibitors (SDHIs) utilized in modern agriculture to combat phytopathogenic fungi. Recent scaffold hopping strategies—specifically the introduction of flexible alkyl chains such as N-propyl groups and ether linkages—have yielded derivatives with enhanced lipophilicity and superior binding affinity within the ubiquinone pocket of the SDH complex.

This application note provides a comprehensive, self-validating technical guide for the synthesis, in vitro/in vivo evaluation, and mechanistic characterization of N-propyl-1H-pyrazole-4-carboxamide derivatives.

Mechanistic Rationale & Target Biology

Succinate dehydrogenase (SDH, Complex II) is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate while simultaneously reducing ubiquinone to ubiquinol.

By utilizing scaffold hopping to introduce an N-propyl moiety to the pyrazole-4-carboxamide backbone, researchers can optimize the spatial conformation of the hydrophobic tail[1]. This structural modification allows the molecule to act as a potent competitive inhibitor at the ubiquinone-binding site of SDH. The resulting blockade halts ATP synthesis and induces the lethal accumulation of endogenous reactive oxygen species (ROS), leading to the peroxidation of cellular lipids and subsequent fungal cell death[2].

SDH_Mechanism TCA TCA Cycle (Mitochondrial Matrix) Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Inner Mitochondrial Membrane Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer ATP ATP Synthesis / Energy SDH->ATP Inhibition blocks ATP ETC Electron Transport Chain (Complex III & IV) Ubiquinone->ETC ETC->ATP Death Fungal Cell Death ATP->Death Energy Depletion Inhibitor N-propyl-1H-pyrazole-4- carboxamides (SDHIs) Inhibitor->SDH Competitive Binding (Ubiquinone Pocket) ROS ROS Accumulation (Oxidative Stress) Inhibitor->ROS Induces ROS->Death

Caption: Mechanism of Action: SDHIs block Complex II, halting ATP synthesis and inducing ROS-mediated death.

Experimental Workflow Overview

To ensure robust data generation, the evaluation of novel pyrazole-4-carboxamides must follow a strict pipeline from chemical characterization to mechanistic validation[3].

Workflow Design Compound Design (Scaffold Hopping) Synthesis Chemical Synthesis & Characterization Design->Synthesis InVitro In Vitro Antifungal Assay (Mycelial Growth Rate) Synthesis->InVitro InVivo In Vivo Efficacy (Greenhouse Trials) InVitro->InVivo MOA Mechanism of Action (SDH Assay & SEM/TEM) InVivo->MOA

Caption: Step-by-step experimental workflow for the evaluation of novel pyrazole-4-carboxamide fungicides.

Protocol: Synthesis of N-Propyl-1H-Pyrazole-4-Carboxamides

This protocol outlines the standard amidation of a substituted 1H-pyrazole-4-carboxylic acid with an N-propylamine derivative.

Step-by-Step Methodology
  • Acyl Chloride Formation : Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 equiv) at 0°C. Reflux the mixture for 3 hours.

  • Solvent Removal : Evaporate the unreacted SOCl₂ and DCM under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.

  • Amidation : Dissolve the crude acyl chloride in anhydrous THF. Slowly add this solution to a pre-cooled (0°C) mixture of the target N-propylamine derivative (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in THF.

  • Reaction & Purification : Stir at room temperature for 8 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:2). Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Expertise & Causality: Thionyl chloride is selected over oxalyl chloride to minimize the formation of Vilsmeier-type byproducts, ensuring a high-purity acyl chloride intermediate. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during amidation, preventing the protonation of the N-propylamine derivative and driving the reaction to completion.

Protocol: In Vitro Antifungal Activity Evaluation

The bioactivity of the synthesized derivatives is quantified using the mycelial growth rate method against target pathogens such as Rhizoctonia solani and Gibberella zeae[2].

Step-by-Step Methodology
  • Media Preparation : Dissolve the test compound in 0.1% Dimethyl sulfoxide (DMSO) containing 0.1% Tween-80. Mix into molten Potato Dextrose Agar (PDA) to achieve final concentrations of 0.1, 1, 5, 10, and 50 mg/L.

  • Inoculation : Punch 5 mm mycelial plugs from the leading edge of a 3-day-old actively growing fungal colony. Place one plug in the center of each PDA plate (mycelium facing down).

  • Incubation : Incubate the plates in darkness at 25 ± 1°C for 48–72 hours (depending on the specific fungal growth rate).

  • Data Acquisition : Measure the colony diameter using the cross-measurement method. Calculate the inhibition rate (%) = [(Dc - Dt) / (Dc - 5)] × 100, where Dc is the control diameter and Dt is the treated diameter.

  • Statistical Analysis : Calculate the EC₅₀ values using SPSS software via probit analysis.

Self-Validating System: The assay incorporates a solvent control (0.1% DMSO) to establish baseline uninhibited growth, and a positive control ([1]) to validate the sensitivity of the fungal strain. If the positive control fails to achieve its historically documented EC₅₀ ± 15%, the assay plate is discarded, ensuring environmental variables do not skew the data.

Data Presentation: Comparative Antifungal Activity

Table 1: Representative In Vitro EC₅₀ Values (mg/L) of Pyrazole-4-carboxamide Derivatives against Phytopathogenic Fungi. Data synthesized from recent SDHI evaluations[1],[2],[4].

Compound / StandardRhizoctonia solaniGibberella zeaeSclerotinia sclerotiorum
N-propyl derivative A 1.10 ± 0.125.20 ± 0.454.17 ± 0.46
Oxime Ether derivative E1 1.10 ± 0.086.40 ± 0.505.80 ± 0.30
Boscalid (Positive Control) 2.20 ± 0.157.90 ± 0.606.70 ± 0.47
Fluopyram (Positive Control) 4.50 ± 0.2024.70 ± 1.2012.50 ± 0.85

Note: The N-propyl and oxime ether modifications demonstrate superior efficacy (lower EC₅₀) compared to standard agricultural controls, validating the scaffold hopping design strategy[1].

Protocol: Mechanism of Action (MoA) Assays

To confirm that the antifungal activity is driven by SDH inhibition and subsequent cellular damage, perform the following enzymatic and morphological assays.

SDH Enzymatic Inhibition Assay
  • Mitochondrial Extraction : Homogenize 2 g of fresh fungal mycelia in a pre-chilled extraction buffer (0.1 M phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). Centrifuge at 10,000 × g for 30 mins at 4°C to isolate the mitochondrial pellet.

  • Assay Mixture : In a 96-well microplate, combine the mitochondrial suspension, 50 mM succinate (substrate), 1 mM phenazine methosulfate (PMS), and 50 μM 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition : Add the N-propyl-1H-pyrazole-4-carboxamide derivative at varying concentrations.

  • Spectrophotometric Reading : Monitor the decrease in absorbance at 600 nm for 5 minutes.

Expertise & Causality: DCPIP is utilized as an artificial electron acceptor because its reduction (color change from blue to colorless) is directly stoichiometric to the oxidation of succinate by SDH. PMS is added as an intermediate electron carrier to accelerate electron transfer from the SDH complex to DCPIP, drastically increasing the assay's signal-to-noise ratio[3].

Morphological Assessment via SEM
  • Sample Preparation : Treat fungal mycelia with the test compound at its EC₅₀ concentration for 24 hours.

  • Fixation : Harvest the mycelia and fix in 2.5% glutaraldehyde at 4°C overnight.

  • Dehydration : Wash with PBS and dehydrate through a graded ethanol series (30%, 50%, 70%, 90%, 100%).

  • Imaging : Perform critical point drying, sputter coat the samples with gold, and observe under a Scanning Electron Microscope (SEM).

Expected Results: Treated mycelia typically exhibit severe morphological collapse, shriveling, and loss of membrane integrity due to ROS-induced lipid peroxidation, a hallmark of dual-action SDHIs[1],[2].

References

  • Chai, J.-Q., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(20), 11308-11320.

  • Zhang, C., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(4), 1862-1872.

  • Luo, B., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(23), 8887-8898.

  • Wang, G., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry.

Sources

Application Note: Pharmacological Profiling of N-propyl-1H-pyrazole-4-carboxamide in Platelet Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its robust anti-inflammatory and kinase-inhibitory properties [1]. Within this family, 1H-pyrazole-4-carboxamides —particularly those featuring N-alkyl substitutions such as the N-propyl derivative—have emerged as highly potent, targeted antiplatelet agents. Unlike traditional cyclooxygenase (COX) inhibitors that only block thromboxane synthesis, these compounds demonstrate multi-pathway antagonism. They achieve remarkable nanomolar efficacy against platelet aggregation induced by Adenosine Diphosphate (ADP), adrenaline, and Platelet Activating Factor (PAF) [2].

This guide provides a comprehensive mechanistic overview and self-validating experimental protocols for evaluating N-propyl-1H-pyrazole-4-carboxamide and its analogs in preclinical hematology research.

Mechanistic Rationale & Pathway Modulation

Platelet hyperactivation is a primary driver of atherothrombotic diseases. 1H-pyrazole-4-carboxamides exert their antiplatelet effects by intercepting multiple downstream signaling cascades rather than relying on a single target.

  • Receptor Antagonism: Derivatives in this class exhibit competitive antagonism at specific G-protein coupled receptors (GPCRs), most notably acting as potent inhibitors at the PAF receptor [2].

  • Kinase Inhibition (p38 MAPK): Pyrazole derivatives are established inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway [3]. p38 MAPK phosphorylation is a critical secondary signaling event required for Reactive Oxygen Species (ROS) production and cytoskeletal rearrangement during platelet shape change and granule secretion [3]. By blocking this node, pyrazole-4-carboxamides prevent the amplification loop necessary for stable thrombus formation.

Pathway Agonists Platelet Agonists (ADP, PAF, Adrenaline) Receptors Surface Receptors (P2Y12, PAFR, Adrenergic) Agonists->Receptors p38MAPK p38 MAPK Phosphorylation & ROS Production Receptors->p38MAPK Aggregation Platelet Aggregation & Thrombus Formation p38MAPK->Aggregation Inhibitor 1H-pyrazole-4-carboxamides (e.g., N-propyl derivative) Inhibitor->Receptors Receptor Antagonism (PAF) Inhibitor->p38MAPK Inhibits signaling

Fig 1. Inhibitory mechanism of 1H-pyrazole-4-carboxamides on platelet activation pathways.

Quantitative Efficacy Profile

The potency of 1H-pyrazole-4-carboxamides is highly dependent on the agonist used to induce aggregation. In classical Born aggregometry tests, specific derivatives have demonstrated sub-nanomolar IC50 values, significantly outperforming many standard-of-care antiplatelet agents in vitro [2].

Aggregation InducerTarget Receptor / PathwayMost Active DerivativeObserved IC₅₀ Value
Platelet Activating Factor (PAF) PAFR (GPCR)Compound 3e0.45 nM
Adrenaline α2-Adrenergic ReceptorCompound 3i5.8 nM
Adenosine Diphosphate (ADP) P2Y1 / P2Y12 ReceptorsCompound 3b9.4 nM
Collagen GPVI / Integrin α2β1Compounds 3b, 3e, 3i< 100 µM

(Data summarized from the in vitro Born test evaluations by Rehse et al., 2009 [2]).

Experimental Workflows & Protocols

To ensure high-fidelity data when evaluating N-propyl-1H-pyrazole-4-carboxamide, the following protocols are designed as self-validating systems . Platelets are highly reactive ex vivo; thus, every mechanical and chemical variable must be tightly controlled and justified.

Protocol A: Light Transmission Aggregometry (LTA) via the Born Method

LTA_Workflow Blood Whole Blood in 130mM Citrate Centrifuge Centrifugation 100 x g, 20 min Blood->Centrifuge PRP Platelet-Rich Plasma (PRP) Centrifuge->PRP Incubate Incubate with Pyrazole (37°C) PRP->Incubate Agonist Add Inducer (e.g., PAF, ADP) Incubate->Agonist Measure Optical Density Measurement Agonist->Measure

Fig 2. Step-by-step workflow for Light Transmission Aggregometry (Born Test) using PRP.

Step-by-Step Methodology:

  • Blood Collection (Causality - Glycoprotein Preservation): Draw venous blood from healthy, drug-free donors into 130 mM aqueous trisodium citrate at a 9:1 ratio [3].

    • Rationale: Citrate chelates extracellular calcium to prevent coagulation but, unlike EDTA, it does not irreversibly alter the conformation of the GPIIb/IIIa integrin complex, which is essential for fibrinogen binding and aggregation.

  • PRP Isolation (Causality - Shear Stress Minimization): Centrifuge the whole blood at 100 × g for 20 minutes at room temperature (without brake) [3].

    • Rationale: A low-speed, brake-free spin prevents shear-induced platelet activation, leaving a pure suspension of resting Platelet-Rich Plasma (PRP) in the supernatant.

  • Resting Phase: Carefully aspirate the PRP and allow it to rest at room temperature for 30 minutes.

    • Rationale: Mechanical stress from centrifugation transiently desensitizes platelets. A resting period restores baseline receptor responsiveness.

  • Compound Incubation: Aliquot 250 µL of PRP into an aggregometer cuvette with a magnetic stir bar (1,200 rpm). Add the N-propyl-1H-pyrazole-4-carboxamide derivative (dissolved in DMSO; final DMSO concentration <0.5% v/v) and incubate at 37°C for 3–5 minutes.

    • Self-Validation Step: Always run a vehicle control (0.5% DMSO) to establish the 100% aggregation baseline, and a positive control (e.g., 10 µM Prostaglandin E1) to validate the system's capacity to detect total inhibition.

  • Agonist Induction: Add the chosen inducer (e.g., 10 µM ADP, 0.5 nM PAF, or 2 µg/mL Collagen) [2].

  • Data Acquisition: Record the increase in light transmission for 5–10 minutes. Calculate the IC50 based on the maximum amplitude of aggregation compared to the vehicle control.

Protocol B: p38 MAPK Phosphorylation Validation Assay

To confirm the intracellular mechanism of the pyrazole derivative, biochemical validation of p38 MAPK inhibition is required [3].

  • Washed Platelet Preparation: Centrifuge PRP at 1100 × g for 10 minutes in the presence of Prostacyclin (PGI2) to prevent activation during pelleting [3]. Resuspend the pellet gently in Tyrode's HEPES buffer (pH 7.4).

  • Stimulation & Lysis: Pre-incubate washed platelets with the pyrazole compound for 10 minutes. Stimulate with Collagen (5 µg/mL) for 3 minutes. Immediately stop the reaction by adding an equal volume of 2X Laemmli sample buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins on a 10% SDS-PAGE gel. Probe with anti-phospho-p38 MAPK (Thr180/Tyr182) and normalize against total p38 MAPK.

    • Self-Validation Step: The ratio of p-p38 to total p38 in the vehicle-treated, unstimulated sample must be near zero. If baseline phosphorylation is high, it proves the isolation method pre-activated the platelets, invalidating the run.

References

  • Title: New 1H-pyrazole-4-carboxamides with antiplatelet activity Source: Archiv der Pharmazie (Weinheim) / PubMed URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways Source: Molecules / IRIS UniGe URL: [Link]

Sources

Application Note: Structure-Activity Relationship (SAR) of Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It synthesizes current literature on the pyrazole-4-carboxamide scaffold, focusing on its dual utility in kinase inhibition (pharmaceuticals) and succinate dehydrogenase inhibition (agrochemicals).

Executive Summary & Scaffold Significance

The pyrazole-4-carboxamide motif is a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets through distinct binding modes. Its utility stems from its ability to function as a rigid linker that positions hydrogen bond donors and acceptors in precise vectors.

  • In Kinase Drug Discovery: The scaffold frequently acts as a hinge-binder. The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge region, while the C4-amide NH donates a hydrogen bond to the backbone carbonyl (e.g., JAK, IRAK4 inhibitors).

  • In Agrochemicals (SDHI): The scaffold targets the ubiquinone-binding pocket of Succinate Dehydrogenase (Complex II). Here, the amide carbonyl accepts a hydrogen bond from Tyrosine residues (e.g., Tyr58 in R. solani), disrupting the TCA cycle (e.g., Fluxapyroxad, Flubeneteram).

This guide provides a comprehensive SAR analysis, synthetic protocols, and biological evaluation workflows for this versatile class of compounds.

The Anatomy of the Scaffold: SAR Logic

To rationally design derivatives, one must deconstruct the scaffold into four modifiable zones.

Visualization: Scaffold Functional Zones

The following diagram illustrates the functional role of each position on the pyrazole-4-carboxamide core.

SAR_Anatomy Core Pyrazole-4-Carboxamide Core Scaffold R1 Position N1 (R1): Solubility & PK Handle (Alkyl, Cycloalkyl, Piperidine) Core->R1 Modulates LogD & Permeability R3 Position C3 (R3): Steric Gatekeeper / Lipophilicity (Me, CF3, CHF2) Core->R3 Controls Conformation & Metabolic Stability R5 Position C5 (R5): Electronic Tuning / Cyclization (H, NH2, Cl) Core->R5 Influences pKa of Pyrazole N Amide Amide N-Substituent (R'): Specificity Determinant / Warhead (Aryl, Heteroaryl, Biphenyl) Core->Amide Target Recognition (Hinge vs. Ubiquinone Pocket)

Figure 1: Functional decomposition of the pyrazole-4-carboxamide scaffold. Each vector addresses a specific liability or affinity requirement.

Detailed SAR Rules
PositionRoleDesign Guidelines
N1 (R1) ADME/PK Kinases: Often requires polar groups (e.g., piperidine, morpholine) to improve aqueous solubility and reduce LogD. Large groups here project into the solvent-exposed region.SDHIs: Small lipophilic groups (Methyl) are preferred to maintain tight packing in the hydrophobic ubiquinone pocket.
C3 (R3) Steric/Electronic Kinases: Small alkyls (Me, Et) or H are common to avoid steric clash with the gatekeeper residue.SDHIs: Fluorinated groups (CF3, CHF2) are critical. They increase metabolic stability and enhance lipophilic interactions.
C5 (R5) Electronic Kinases: An amino (-NH2) group at C5 is often used to form intramolecular H-bonds or additional interactions with the ATP pocket (e.g., forming a fused pyrazolo[1,5-a]pyrimidine system).SDHIs: Usually H or Methyl.
Amide (R') Binding Specificity Kinases: Heteroaromatics (Pyridines, Pyrimidines) mimic the adenosine ring of ATP.SDHIs: Biphenyls or phenyl-linkers are essential to span the hydrophobic channel of the SDH enzyme.

Protocol: Modular Synthesis of Pyrazole-4-Carboxamides

Objective: To synthesize a library of analogs using a convergent approach that allows late-stage diversification of the Amide (R') and N1 (R1) positions.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: Ethyl Acetoacetate Derivative Step1 Step 1: Vilsmeier-Haack / Condensation (Formylation) Start->Step1 Intermediate1 Intermediate: Ethyl 2-formyl-3-oxopropanoate Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine (R1-NHNH2) Intermediate1->Step2 CoreEster Core: Ethyl Pyrazole-4-carboxylate Step2->CoreEster Step3 Step 3: Hydrolysis (LiOH, THF/H2O) CoreEster->Step3 Acid Key Intermediate: Pyrazole-4-carboxylic Acid Step3->Acid Branch1 Method A: Acid Chloride (Oxalyl Chloride -> R'-NH2) Acid->Branch1 Branch2 Method B: Coupling Agent (HATU/EDCI + R'-NH2) Acid->Branch2 Final Target Product: N-Substituted Pyrazole-4-Carboxamide Branch1->Final Branch2->Final

Figure 2: Convergent synthetic route allowing late-stage diversification of the amide moiety.

Step-by-Step Methodology

Reagents:

  • Core Synthesis: Ethyl 3-(dimethylamino)acrylate, Hydrazine hydrate (or substituted hydrazine), Ethanol.

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF.

Procedure:

  • Core Construction (Knorr-type):

    • React ethyl 2-(ethoxymethylene)-3-oxobutanoate (for R3=Me) with the appropriate hydrazine R1-NHNH2 in Ethanol at reflux for 3 hours.

    • Concentrate and purify by silica gel chromatography (Hexane/EtOAc) to yield Ethyl 1-R1-3-methyl-1H-pyrazole-4-carboxylate.

  • Saponification:

    • Dissolve the ester in THF:Water (1:1). Add LiOH (3 eq). Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 3. Filter the precipitate to obtain the Carboxylic Acid.

  • Amide Coupling (General Protocol):

    • Dissolve Pyrazole-4-carboxylic acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 mins to activate the acid.

    • Add the amine R'-NH2 (1.1 eq). Stir at RT for 12-24 hours.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO3, Water, and Brine. Dry over Na2SO4.

    • Purification: Recrystallization from EtOH or Flash Chromatography.

Critical Troubleshooting:

  • Regioselectivity: When using monosubstituted hydrazines, a mixture of 1,3- and 1,5-isomers may form. Confirm regiochemistry using NOESY NMR (interaction between N1-R and C5-H/R).

  • Solubility: If the acid is insoluble in DMF, use the Acid Chloride method (Oxalyl chloride/DCM/Cat. DMF) instead of HATU.

Biological Evaluation Protocols

To validate the SAR, specific assays must be deployed depending on the intended target (Kinase vs. SDHI).

Screening Cascade Logic

Screening_Cascade cluster_Pharma Pharma Track (Kinase) cluster_Agro Agro Track (SDHI) Library Synthesized Library (Pyrazole-4-Carboxamides) EnzAssay Biochemical Assay (ADP-Glo / FRET) IC50 Determination Library->EnzAssay If Target = Kinase FungalAssay Mycelial Growth Assay (Agar Plate) EC50 Determination Library->FungalAssay If Target = Fungi CellAssay Cellular Assay (Ba/F3 or Phospho-Flow) Cellular IC50 EnzAssay->CellAssay If IC50 < 100 nM Selectivity Kinome Profiling (Selectivity Score) CellAssay->Selectivity If Cell IC50 < 1 uM MitoAssay Mitochondrial Respiration (SDH Enz. Assay) FungalAssay->MitoAssay Confirm Mechanism Greenhouse In Vivo Pot Test (Crop Protection) FungalAssay->Greenhouse If EC50 < 1 ppm

Figure 3: Decision tree for biological evaluation based on application domain.

Protocol A: Kinase Inhibition (ADP-Glo Assay)

Target: IRAK4 / JAK Family.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Incubate Purified Kinase (e.g., IRAK4, 5 nM) with the substrate (peptide, 20 µM) and test compound (variable conc.) for 10 mins.

  • Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Protocol B: Antifungal SDHI Assay (Mycelial Growth)

Target: Rhizoctonia solani / Botrytis cinerea.

  • Media: Prepare Potato Dextrose Agar (PDA).

  • Dosing: Dissolve compounds in DMSO. Add to molten PDA (45°C) to achieve final concentrations (0.1 - 100 µg/mL). Pour plates.

  • Inoculation: Place a 5mm mycelial plug of the target fungus in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 48-72 hours.

  • Measurement: Measure colony diameter. Calculate % Inhibition relative to DMSO control.

    • Formula:

      
       (C = Control diameter, T = Treated diameter).
      

Case Study Data: IRAK4 Inhibition

The following table summarizes the SAR optimization of a pyrazole-4-carboxamide series for IRAK4 inhibition, highlighting the shift from a fused bicyclic system to the simplified carboxamide to improve permeability.

Compound IDR1 (N-Substituent)R3 (C-Substituent)Amide R'IRAK4 IC50 (nM)LE (Ligand Eff.)Notes
Cmpd 1 MethylHPyridin-3-yl22000.28Weak hit; poor solubility.
Cmpd 5 2-HydroxyethylMethylPyridin-3-yl4500.35R3-Methyl fills hydrophobic pocket.
Cmpd 12 Piperidin-4-ylMethylPyrazolo[1,5-a]pyrimidin-3-yl120.42Lead. Bicyclic R' mimics ATP adenine.
Cmpd 18 trans-4-aminocyclohexylCF3Pyrazolo[1,5-a]pyrimidin-3-yl30.40CF3 boosts metabolic stability; Amino group improves solubility.

Data adapted from: Lim et al., Bioorg. Med. Chem. Lett. 2015 [Ref 1].

References

  • Lim, J., et al. (2015).[1][2] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. Link

  • McElroy, W. T., et al. (2015).[1] "Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation." ACS Medicinal Chemistry Letters, 6(6), 677-682. Link

  • Yang, X., et al. (2023).[3][4] "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 71(24), 9303-9314. Link

  • BenchChem. (2025).[5] "Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors." BenchChem Application Notes. Link

  • Hirai, K., et al. (2002).[6] "Herbicide Classes in Development." Springer-Verlag, Heidelberg, pp. 179–289.[6] Link

Sources

Preclinical In Vivo Metabolic Stability and ADME Profiling of N-Propyl-1H-Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole-4-carboxamide scaffold is a privileged moiety in modern medicinal chemistry, frequently deployed as a bioisostere for benzamides and arene cores to enhance lipophilicity, aqueous solubility, and target-binding affinity [1]. It is a critical structural component in numerous preclinical and FDA-approved therapeutics, particularly in the development of kinase inhibitors (e.g., MEK, Aurora kinases) and anti-inflammatory agents [2].

However, the in vivo efficacy of derivatives containing the N-propyl-1H-pyrazole-4-carboxamide substructure is heavily dictated by their metabolic stability. The presence of an aliphatic N-propyl chain and an unsubstituted 1H-pyrazole ring introduces specific metabolic "hotspots" that can lead to rapid systemic clearance. This application note provides an authoritative, self-validating framework for profiling the in vivo metabolic pathways, pharmacokinetic (PK) parameters, and structural optimization strategies for this specific chemical scaffold.

Mechanistic Insights: Core In Vivo Metabolic Pathways

Understanding the biotransformation of N-propyl-1H-pyrazole-4-carboxamide requires a mechanistic analysis of its interaction with hepatic and extrahepatic enzymes. The scaffold undergoes three primary pathways in vivo:

  • Oxidative N-Dealkylation (Primary Clearance Pathway): The N-propyl group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, primarily driven by CYP3A4 and CYP2C9 [3]. The enzyme oxidizes the

    
    -carbon of the propyl chain, forming a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the C-N bond to yield the primary amide (1H-pyrazole-4-carboxamide) and propionaldehyde. This pathway is often the leading cause of high in vivo clearance for this scaffold.
    
  • Phase II N-Glucuronidation: The unsubstituted N1 position of the 1H-pyrazole ring acts as a strong hydrogen bond donor/acceptor. In vivo, this free secondary amine serves as a nucleophile for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), resulting in N-glucuronidation. This conjugation drastically increases the molecule's polarity, facilitating rapid renal excretion [4].

  • Amide Hydrolysis: While pyrazole-4-carboxamides exhibit greater resistance to amidases compared to simple aliphatic amides—due to the electron-withdrawing nature of the pyrazole ring stabilizing the amide bond—slow hydrolysis into 1H-pyrazole-4-carboxylic acid can still occur in plasma and hepatic tissues.

MetabolicPathways Parent N-propyl-1H-pyrazole-4-carboxamide (Parent Drug) Dealk 1H-pyrazole-4-carboxamide (N-Dealkylation) Parent->Dealk CYP3A4/2C9 (Major) Hydroxyl Hydroxy-propyl Metabolites (Aliphatic Hydroxylation) Parent->Hydroxyl CYP P450 (Minor) Gluc N1-Glucuronide (Phase II Conjugation) Parent->Gluc UGTs (Phase II) Amide 1H-pyrazole-4-carboxylic acid (Amide Hydrolysis) Parent->Amide Amidases (Slow)

Fig 1: Primary in vivo metabolic pathways of N-propyl-1H-pyrazole-4-carboxamide.

Self-Validating Experimental Protocol: In Vivo PK & Bioanalysis

To accurately determine the metabolic stability of N-propyl-1H-pyrazole-4-carboxamide, the following self-validating rodent PK protocol must be executed. This workflow integrates intrinsic quality control (QC) mechanisms to ensure data trustworthiness and reproducibility.

Animal Dosing and Sampling
  • Subjects: Male Sprague-Dawley rats (n=3 per administration route), fasted overnight to eliminate food-effect variables on absorption.

  • Dosing Strategy:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 95% Saline. Causality: IV administration bypasses first-pass metabolism, allowing for the calculation of absolute systemic clearance (CL) and volume of distribution (Vss).

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose. Causality: PO administration exposes the drug to intestinal and hepatic first-pass metabolism, enabling the calculation of absolute bioavailability (%F).

  • Sampling: Serial blood collection (approx. 200 µL) via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Catheterization minimizes handling stress, which can artificially alter hepatic blood flow and skew clearance data.

Plasma Extraction (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -N-propyl-1H-pyrazole-4-carboxamide).
    
    • Causality: The 3:1 organic-to-aqueous ratio rapidly denatures plasma amidases, halting ex vivo degradation. The SIL-IS co-elutes with the analyte, perfectly correcting for matrix-induced ion suppression during MS analysis.

  • Vortex for 2 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS.

Self-Validating LC-MS/MS Analytical Run

To ensure the analytical run is a self-validating system, the sequence must be structured as follows:

  • System Suitability Test (SST): Inject a neat standard prior to the run. The signal-to-noise (S/N) ratio must be >100 to validate instrument readiness.

  • Calibration Curve: 8 non-zero points (1–1000 ng/mL). Must achieve a linear regression

    
    .
    
  • Matrix Blanks: Inject a blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) sample. Validation: Signal must be <20% of the Lower Limit of Quantification (LLOQ) to prove zero carryover.

  • Quality Control (QC) Interspersion: Inject Low, Mid, and High QCs every 10 unknown samples. Validation: The run is only accepted if 67% of QCs fall within ±15% of their nominal concentration, proving the assay did not drift over time.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Blood/Tissue Sampling (Time-course) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS Data PK Parameter Calculation LCMS->Data

Fig 2: Self-validating in vivo pharmacokinetic workflow for metabolite profiling.

Data Presentation & Pharmacokinetic Parameters

Upon successful execution of the protocol, the quantitative data is modeled using Non-Compartmental Analysis (NCA). Below are the representative baseline parameters for the unsubstituted N-propyl-1H-pyrazole-4-carboxamide scaffold, demonstrating the impact of its metabolic hotspots.

Table 1: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Admin (1 mg/kg)PO Admin (10 mg/kg)Mechanistic Implication
Clearance (CL) 45.2 mL/min/kgN/AHigh clearance (approaching rat hepatic blood flow of ~55 mL/min/kg), indicative of rapid CYP-mediated N-dealkylation.
Volume of Dist. (Vss) 1.8 L/kgN/AModerate tissue distribution, facilitated by the lipophilic N-propyl chain.
Half-life (

)
0.8 hours1.1 hoursShort half-life driven by rapid Phase I oxidation and Phase II N-glucuronidation.

850 ng/mL320 ng/mLSignificant first-pass effect limits peak oral plasma concentration.
Bioavailability (%F) N/A~18% Poor oral bioavailability due to extensive first-pass hepatic metabolism.
Table 2: Major In Vivo Metabolite Profiling (Plasma & Urine)
Metabolite IDBiotransformation PathwayMass Shift (

m/z)
Relative Abundance
M1 N-Dealkylation (Loss of propyl group)-42 DaHigh (Major circulating metabolite)
M2 N1-Glucuronidation (Pyrazole ring)+176 DaHigh (Primary urinary metabolite)
M3 Aliphatic Hydroxylation (

-1 position)
+16 DaModerate
M4 Amide Hydrolysis-41 DaLow

Troubleshooting & Scaffold Optimization Strategies

If the baseline N-propyl-1H-pyrazole-4-carboxamide derivative exhibits unacceptably high clearance (CL > 40 mL/min/kg in rats) and poor bioavailability, medicinal chemists must structurally block the identified metabolic hotspots:

  • Mitigating N-Dealkylation: Replace the linear N-propyl chain with sterically hindered or electronically deactivated bioisosteres. Substituting the propyl group with a cyclopropylmethyl or 2,2,2-trifluoroethyl group significantly increases the activation energy required for CYP450 to abstract a hydrogen atom from the

    
    -carbon, drastically reducing clearance [2].
    
  • Blocking Phase II Glucuronidation: If N1-glucuronidation is driving rapid renal excretion, methylating the pyrazole ring to form 1-methyl-N-propyl-1H-pyrazole-4-carboxamide eliminates the free NH nucleophile required by UGT enzymes, prolonging the in vivo half-life [4].

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL: [Link]

Safety Operating Guide

N-propyl-1H-pyrazole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of nitrogen-rich heterocycles. N-propyl-1H-pyrazole-4-carboxamide and its structural analogs are critical building blocks in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, the presence of the pyrazole core and the carboxamide moiety necessitates stringent operational protocols.

These compounds can pose respiratory, skin, and ocular hazards, and their environmental persistence requires rigorous disposal methodologies[1]. This guide provides a self-validating framework for the operational handling and disposal of N-propyl-1H-pyrazole-4-carboxamide, focusing on the underlying causality—why we handle it a certain way—to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must understand the material's physical behavior. Pyrazole-4-carboxamide derivatives are typically solid powders under ambient conditions and exhibit moderate to high solubility in polar aprotic solvents (such as DMSO or DMF) commonly used in amidation or cross-coupling reactions[2].

Table 1: Quantitative & Qualitative Hazard Summary (Data synthesized from structural analogs and standard pyrazole-4-carboxamide safety profiles)

Property / HazardCharacteristic / GHS CodeOperational Implication
Physical State Solid (Crystalline/Powder)High risk of aerosolization; requires handling inside a certified fume hood or local exhaust ventilation (LEV)[3].
Health Hazards H315, H319, H335Causes skin/eye irritation and respiratory tract irritation. Mandates strict PPE usage[1].
Solubility Profile Soluble in DMSO, DMF, MeOHLiquid waste streams will primarily consist of mixed organic solvents requiring chemical compatibility checks.
Ecological Impact Potential aquatic toxicityMust strictly prevent entry into drains, municipal waterways, or soil[1],[4].

Operational Handling & Spill Management

In the event of a spill, immediate containment prevents both personnel exposure and environmental contamination. The following protocol is designed to minimize dust generation and ensure complete decontamination.

Step-by-Step Spill Protocol:

  • Evacuation and PPE: Immediately evacuate non-essential personnel from the spill area. Don appropriate PPE: nitrile gloves (double-gloving recommended), tightly fitting safety goggles, and a P95/N95 particulate respirator if the spill is outside a fume hood[1],[3].

  • Source Control: If the spill involves a solvent solution, immediately extinguish all nearby ignition sources.

  • Solid Containment (Causality Check): For powder spills, do NOT dry sweep . Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing inhalation risks. Instead, lightly moisten the spill with water or a compatible low-volatility solvent to suppress dust formation[1],[5].

  • Collection: Use a damp absorbent pad or a HEPA-filtered vacuum dedicated to chemical spills to collect the material.

  • Surface Decontamination: Wash the affected area with copious amounts of soap and water. Pyrazole derivatives can leave micro-residues that pose long-term dermal exposure risks[1].

  • Self-Validation Checkpoint: Following decontamination, perform a solvent swab of the affected area. Analyze the swab via Thin-Layer Chromatography (TLC) or portable UV-Vis to confirm the total absence of residual pyrazole compounds (which typically absorb strongly at ~254 nm).

  • Waste Packaging: Place all collected material, including contaminated gloves and absorbent pads, into a clearly labeled, sealable hazardous waste container[4].

Step-by-Step Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under local regulations (e.g., US EPA guidelines in 40 CFR 261.3)[1]. N-propyl-1H-pyrazole-4-carboxamide waste must never be discharged into the municipal sewer system and must be entrusted to a licensed waste disposal company[3].

Phase 1: Segregation of Waste Streams

  • Solid Waste: Collect unused product, contaminated packaging, and spill cleanup materials in a dedicated solid hazardous waste drum. Ensure the container is tightly closed and protected from moisture[3],[4].

  • Liquid Waste: Segregate solvent waste containing the compound into halogenated and non-halogenated streams.

    • Causality: If the reaction utilized dichloromethane (DCM), it must go into the halogenated carboy. Halogenated waste requires specific, highly controlled incineration parameters to prevent the formation of toxic dioxins.

Phase 2: Labeling and Documentation

  • Clearly label all containers with "Hazardous Waste," the exact chemical composition (e.g., "N-propyl-1H-pyrazole-4-carboxamide in DMSO"), the accumulation start date, and the specific GHS hazards (Irritant)[1].

Phase 3: Storage and Transfer

  • Store waste containers in a cool, shaded, well-ventilated secondary containment area.

  • Self-Validation Checkpoint: Before sealing the liquid waste drum for transit, verify the pH of the liquid waste stream. Neutralize any extreme pH deviations to prevent gas evolution or container rupture during transport.

Phase 4: Final Disposition (Incineration)

  • The standard and most effective method for nitrogen-rich heterocyclic waste is high-temperature incineration (>1000°C) .

  • Causality: Because pyrazoles and carboxamides contain high amounts of nitrogen, their combustion generates nitrogen oxides (NOx). The incineration facility must be equipped with NOx scrubbers to ensure complete thermal destruction of the pyrazole ring while preventing the release of toxic gases into the atmosphere.

Waste Stream Workflow Visualization

To ensure compliance and operational clarity across your laboratory, follow this decision tree for routing N-propyl-1H-pyrazole-4-carboxamide waste.

WasteRouting Gen Waste Generation: N-propyl-1H-pyrazole-4-carboxamide StateCheck Determine Physical State Gen->StateCheck Solid Solid Waste (Powder, PPE, Vials) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures) StateCheck->Liquid Incinerator High-Temp Incineration (>1000°C) with NOx Scrubbers Solid->Incinerator Halogenated Halogenated Stream (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (e.g., DMSO, MeOH) Liquid->NonHalogenated No Halogens Halogenated->Incinerator NonHalogenated->Incinerator

Workflow for the segregation and thermal destruction of pyrazole-4-carboxamide chemical waste.

References

Sources

Personal protective equipment for handling N-propyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized organic intermediates like N-propyl-1H-pyrazole-4-carboxamide with a rigorous, self-validating safety framework. In drug discovery and chemical synthesis, pyrazole-4-carboxamide derivatives are highly valued for their ability to interact with biological targets (such as kinases and receptors). However, because the exhaustive toxicological profiles of novel or intermediate research chemicals are often incomplete, we must apply the precautionary principle[1].

This guide provides the definitive operational, personal protective equipment (PPE), and disposal protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Toxicological Profile & Risk Assessment

While specific in vivo toxicity data for N-propyl-1H-pyrazole-4-carboxamide may be limited, we extrapolate its hazard profile from its structural analogs (e.g., 1H-pyrazole-4-carboxamide and 3-amino-1H-pyrazole-4-carboxamide)[2],[3]. These compounds typically present as fine, electrostatic powders.

Mechanistic Hazard Causality:

  • Inhalation Risk: The fine particulate nature of pyrazole powders makes them highly susceptible to aerosolization. Inhalation can lead to respiratory tract irritation (STOT SE 3)[2].

  • Dermal/Ocular Risk: The carboxamide moiety can act as a mild to moderate irritant. Furthermore, when this compound is dissolved in permeation-enhancing laboratory solvents (like DMSO or DMF), the risk of systemic dermal absorption increases exponentially.

  • Chemical Reactivity: Pyrazole carboxamides are generally stable but can generate toxic carbon and nitrogen oxides upon thermal decomposition and are incompatible with strong oxidizing agents[3].

Extrapolated GHS Hazard Summary
Hazard ClassGHS CategorySignal WordHazard Statement (Extrapolated)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), PPE serves as the critical secondary barrier behind engineering controls (like fume hoods)[4]. The selection of PPE must scale with the volume of the chemical being handled[5].

Causality in PPE Selection: Nitrile is mandated over latex because nitrile provides superior chemical resistance against the organic solvents (e.g., DMSO, dichloromethane) typically used to solubilize pyrazole amides. Safety goggles with indirect venting are required to prevent aerosolized dust from bypassing the lenses.

PPE Selection by Operational Scale
Protection ZoneAnalytical Scale (<1g)Bulk/Process Scale (>10g)Causality / Scientific Rationale
Engineering Control Certified Chemical Fume HoodFume Hood or Glove BoxPrevents inhalation of aerosolized particulates[1].
Respiratory None required (if in hood)N95/P100 Particulate RespiratorProtects against static-driven dust generation outside of enclosed systems[5].
Hand Protection Single Nitrile Gloves (≥4 mil)Double Nitrile GlovesDouble gloving prevents breakthrough when handling concentrated solutions[5].
Eye/Face Safety Glasses (Side shields)Indirect-Vented Goggles + Face ShieldPrevents ocular exposure from sudden powder aerosolization or solvent splash[6].
Body Protection Standard Cotton Lab CoatTyvek Sleeves / Fluid-Resistant CoatPrevents powder from settling on porous clothing and causing delayed dermal exposure[6].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every interaction with N-propyl-1H-pyrazole-4-carboxamide must follow a strict, linear workflow.

Workflow Rec 1. Receiving & Inventory Log CAS & SDS Store 2. Storage 2-8°C, Desiccated Rec->Store Prep 3. Preparation Fume Hood, Don PPE Store->Prep Weigh 4. Weighing & Solubilization Anti-static, Enclosed Prep->Weigh Exp 5. Experimental Application Assay/Synthesis Weigh->Exp Disp 6. Waste Segregation Hazardous Disposal Exp->Disp

Caption: Operational workflow for handling N-propyl-1H-pyrazole-4-carboxamide safely.

Step-by-Step Methodology: Weighing and Solubilization
  • Environmental Verification: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not handle the dry powder on an open bench[4].

  • PPE Donning: Equip nitrile gloves, safety glasses, and a lab coat. Inspect gloves for micro-tears.

  • Static Mitigation: Pyrazole powders frequently hold static charges. Pass a zero-volt anti-static ionizer gun over the micro-spatula and the anti-static weigh boat to prevent the powder from "jumping" and aerosolizing.

  • Transfer & Weighing: Carefully transfer the required mass. Cap the source bottle immediately to minimize ambient moisture absorption.

  • In-Hood Solubilization: Add the chosen solvent (e.g., DMSO) directly to the compound inside the fume hood. Never transport dry, unsealed powder across the laboratory.

  • Decontamination: Wipe down the analytical balance and hood surface with a lint-free wipe dampened with ethanol or isopropanol to capture any microscopic dust.

Spill Response & Emergency Logistics

Chemical spills involving powders require a different approach than liquid spills to prevent the generation of hazardous dust clouds.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor Spill (<50g, Solid) Assess->Minor Major Major Spill (>50g or Aerosolized) Assess->Major DonPPE Don Spill Kit PPE (N95/Goggles) Minor->DonPPE Evac Evacuate Area & Call EHS Major->Evac Sweep Dampen with Solvent & Sweep (Do Not Dry Sweep) DonPPE->Sweep Decon Decontaminate Surface Sweep->Decon Waste Seal in Hazardous Waste Bin Decon->Waste

Caption: Decision matrix and operational flow for N-propyl-1H-pyrazole-4-carboxamide spill response.

Step-by-Step Methodology: Minor Spill Cleanup (<50g)
  • Isolate: Restrict access to the immediate area.

  • Upgrade PPE: If the spill is outside a fume hood, immediately don an N95/P100 respirator and indirect-vented goggles before approaching the spill[5].

  • Dampen (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the pyrazole powder. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., water or a 70% ethanol solution) to bind the particulates.

  • Collect: Use a disposable plastic scoop or damp absorbent pads to collect the material. Avoid using standard vacuums unless they are specifically certified for hazardous, fine-particulate chemicals (HEPA-filtered).

  • Dispose: Place all collected material and contaminated PPE into a clearly labeled, sealable hazardous waste container.

Waste Management & Disposal Plan

Improper disposal of nitrogen-rich heterocyclic compounds can lead to environmental toxicity. N-propyl-1H-pyrazole-4-carboxamide must be treated as hazardous chemical waste.

  • Solid Waste: All empty vials, contaminated weigh boats, and used gloves must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. If dissolved in halogenated solvents (e.g., chloroform), place in the Halogenated Waste carboy. If dissolved in DMSO or methanol, place in the Non-Halogenated Waste carboy.

  • Destruction Method: The standard, approved method for disposing of pyrazole derivatives is high-temperature incineration by a licensed environmental management facility. Never flush this compound down the sink.

References

  • PubChem. "1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - Safety and Hazards." National Institutes of Health (NIH). Available at:[Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.